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  • Product: Methyl 2-bromo-2-fluoropropanoate
  • CAS: 157415-07-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-bromo-2-fluoropropanoate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular frameworks is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. It is within this context that bifunctional reagents, possessing both fluorine and another reactive handle, emerge as powerful tools for the medicinal chemist. This guide provides a comprehensive technical overview of one such reagent: Methyl 2-bromo-2-fluoropropanoate. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the core physical properties, synthetic utility, and practical handling considerations of this versatile building block. The following sections are structured to provide a deep, field-proven understanding, grounded in scientific literature, to empower researchers in their quest for novel therapeutics.

Core Molecular Attributes of Methyl 2-bromo-2-fluoropropanoate

Methyl 2-bromo-2-fluoropropanoate (CAS Number: 157415-07-1) is a halogenated ester that presents a unique combination of reactive centers.[1] The presence of a bromine and a fluorine atom on the same α-carbon of the propanoate backbone makes it a valuable intermediate in organic synthesis.[1]

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₄H₆BrFO₂[2]
Molecular Weight 184.99 g/mol [1]
Appearance Clear, light yellow to faint orange liquid. Also reported as a white powder.[1][2]
Synonyms Propanoic acid, 2-bromo-2-fluoro-, methyl ester; 2-Bromo-2-fluoropropanoic acid methyl ester[1]

The physical state of the compound may vary depending on its purity and the ambient temperature. The discrepancy in its reported appearance as both a liquid and a powder suggests that it may have a melting point close to room temperature or that different suppliers provide it in different forms.

Physicochemical Properties: A Comparative Analysis

Precise, experimentally determined physical constants for Methyl 2-bromo-2-fluoropropanoate are not consistently available in readily accessible literature. To provide a functional understanding, this section presents data for structurally related compounds, which can serve as valuable estimators for its behavior.

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n₂₀/D)
Methyl (2R)-2-fluoropropanoate 1081.021Not Available
Methyl 2-bromopropionate 51 @ 19 mmHg1.497 @ 25 °C1.451
Methyl 2-bromo-2-methylpropionate 52 @ 19 Torr1.399 @ 20 °C1.451

The boiling point of Methyl 2-bromo-2-fluoropropanoate is expected to be influenced by the presence of both bromine and fluorine. The significantly higher boiling point of Methyl (2R)-2-fluoropropanoate compared to the brominated analogs at reduced pressure suggests that the fluorine atom's electronegativity and ability to form hydrogen bonds may play a more significant role in its intermolecular forces than the larger bromine atom. The density is also likely to be intermediate between the fluorinated and brominated counterparts.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a dedicated full spectral analysis for Methyl 2-bromo-2-fluoropropanoate is not widely published, a key study on isomeric methyl fluorobromopropanoates provides significant insight into its expected NMR characteristics.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Methyl 2-bromo-2-fluoropropanoate are predicted to be informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: The proton NMR spectrum is anticipated to show a doublet for the methyl protons (CH₃) due to coupling with the adjacent fluorine atom. The methoxy group (OCH₃) would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon bearing the halogens, the methyl carbon, and the methoxy carbon. The signal for the α-carbon will be split due to coupling with the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. It is expected to show a quartet due to coupling with the three protons of the adjacent methyl group.[4]

A detailed analysis of the proton spectra of the isomeric Methyl 2-bromo-3-fluoropropanoate and the 3-bromo-2-fluoro isomer has been conducted, providing valuable data on the magnitude and signs of geminal and vicinal proton-proton and proton-fluorine coupling constants.[3] This study serves as an excellent reference for predicting the spectral features of Methyl 2-bromo-2-fluoropropanoate.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-bromo-2-fluoropropanoate will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations, as well as C-O and C-halogen stretching frequencies. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[5]

Synthesis and Purification: An Experimental Perspective

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of α-halo esters is the esterification of the corresponding α-halo carboxylic acid.[6]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 2-Bromo-2-fluoropropanoic acid Reaction Esterification Reactant1->Reaction Reactant2 Methanol (CH₃OH) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Excess Methanol or inert solvent Solvent->Reaction Temperature Reflux Temperature->Reaction Product Methyl 2-bromo-2-fluoropropanoate Byproduct Water (H₂O) Reaction->Product Reaction->Byproduct

Figure 1. Proposed synthetic route for Methyl 2-bromo-2-fluoropropanoate via Fischer esterification.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-2-fluoropropanoic acid.

  • Reagent Addition: Add an excess of methanol, which serves as both a reactant and a solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure.

Safe Handling and Storage: A Commitment to Laboratory Safety

Given its potential for moderate to high toxicity, handling Methyl 2-bromo-2-fluoropropanoate requires adherence to strict safety protocols.[1] The hazard profile of the related compound, Methyl (2R)-2-fluoropropanoate, includes flammability, skin and eye irritation, and respiratory irritation.[7]

Personal Protective Equipment (PPE)

PPE cluster_ppe Essential Personal Protective Equipment cluster_ventilation Engineering Controls Gloves Chemical-resistant gloves (e.g., nitrile) Goggles Safety goggles or face shield Coat Laboratory coat FumeHood Chemical fume hood Handling Handling of Methyl 2-bromo-2-fluoropropanoate Handling->Gloves Handling->Goggles Handling->Coat Handling->FumeHood

Figure 2. Recommended personal protective equipment and engineering controls for handling Methyl 2-bromo-2-fluoropropanoate.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 2-bromo-2-fluoropropanoate stands as a promising and versatile building block for the synthesis of complex, fluorine-containing molecules. Its unique structural motif offers a gateway to novel chemical space, particularly in the realms of pharmaceutical and agrochemical research. While a complete, experimentally verified dataset of its physical properties remains to be fully elucidated in publicly accessible literature, the information compiled in this guide from related compounds and spectroscopic studies provides a robust foundation for its practical application. As the demand for sophisticated fluorinated compounds continues to grow, it is anticipated that a more comprehensive characterization of this and similar reagents will become available, further empowering chemists to innovate at the molecular level.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-bromo-2-fluoropropionate CAS NO.157415-07-1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-bromo-2-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of compound 2 Synthesis of (R)-methyl-2-bromo 2-(6- methoxynaphthalen-2-yl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum: 2-methylpropene. Retrieved from [Link]

Sources

Exploratory

Methyl 2-bromo-2-fluoropropanoate CAS number 157415-07-1

The following technical guide details the properties, synthesis, and applications of Methyl 2-bromo-2-fluoropropanoate (CAS 157415-07-1), a specialized fluorinated building block used in advanced organic synthesis and me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 2-bromo-2-fluoropropanoate (CAS 157415-07-1), a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.

CAS Number: 157415-07-1[1]

Executive Summary

Methyl 2-bromo-2-fluoropropanoate is a bifunctional ester characterized by the presence of both bromine and fluorine atoms at the


-carbon. This unique substitution pattern makes it a critical reagent for introducing the monofluorinated motif into complex molecules—a strategy widely employed in drug discovery to modulate metabolic stability and lipophilicity.

Its primary utility lies in Reformatsky-type reactions , where it serves as a nucleophilic equivalent for the synthesis of


-hydroxy-

-fluoro esters. Additionally, it acts as a precursor for Methyl 2-fluoroacrylate (a monomer for high-performance polymers) and functions as a specialized initiator in Atom Transfer Radical Polymerization (ATRP) .

Chemical Identity & Physical Properties[2]

PropertyData
IUPAC Name Methyl 2-bromo-2-fluoropropanoate
CAS Number 157415-07-1
Molecular Formula C

H

BrFO

Molecular Weight 184.99 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point ~50–55 °C at 15 mmHg (Predicted)
Density ~1.6 g/mL (Estimated based on analogs)
Solubility Soluble in THF, Et

O, DCM; Hydrolyzes in water
Stability Moisture sensitive; store under inert gas at 2–8 °C

Synthesis: Radical Bromination Strategy

The most efficient industrial and laboratory-scale synthesis involves the radical bromination of methyl 2-fluoropropionate. This method is preferred over electrophilic fluorination of bromo-esters due to the lower cost of starting materials and higher atom economy.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide (BPO) or AIBN. The fluorine atom stabilizes the


-radical intermediate, facilitating selective bromination at the 2-position.
  • Initiation: Thermal decomposition of BPO generates radical species.

  • Propagation:

    • Abstraction of the

      
      -proton from methyl 2-fluoropropionate to form an 
      
      
      
      -fluoro radical.
    • The radical attacks N-Bromosuccinimide (NBS), abstracting a bromine atom to yield the product and a succinimidyl radical.

  • Termination: Radical coupling (minor pathway).

Visualization: Radical Bromination Pathway

RadicalBromination Start Methyl 2-fluoropropionate Radical α-Fluoro Radical Intermediate Start->Radical -H• NBS NBS (Bromine Source) Product Methyl 2-bromo-2- fluoropropanoate NBS->Product Br Transfer Initiator BPO (Initiator) Initiator->Radical H-Abstraction Radical->Product +Br•

Caption: Radical chain mechanism for the synthesis of Methyl 2-bromo-2-fluoropropanoate using NBS and BPO.

Core Applications & Experimental Protocols

A. The Reformatsky Reaction (Medicinal Chemistry)

This is the "gold standard" application. The compound reacts with zinc metal to form an organozinc enolate (Reformatsky reagent), which then attacks aldehydes or ketones.[1][2] This is crucial for synthesizing


-hydroxy-

-fluoro esters
, common pharmacophores in kinase inhibitors and beta-lactamase inhibitors.

Why it works: The presence of the Fluorine atom inductively stabilizes the zinc enolate, making it less basic than non-fluorinated analogs, thus preventing side reactions like self-condensation.

Protocol: Synthesis of

-Hydroxy-

-Fluoro Esters
  • Reagents: Methyl 2-bromo-2-fluoropropanoate (1.5 eq), Aldehyde (1.0 eq), Activated Zinc dust (2.0 eq), THF (anhydrous).

  • Activation: Zinc must be activated (washed with HCl/water/acetone/ether and dried, or activated with TMSCl/1,2-dibromoethane in situ).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add activated Zinc dust and anhydrous THF.

  • Initiation: Add a small portion (10%) of the Methyl 2-bromo-2-fluoropropanoate and warm to 40-50°C to initiate the formation of the organozinc species (indicated by exotherm or turbidity).

  • Addition: Dropwise add a mixture of the Aldehyde and the remaining Bromo-ester over 30 minutes, maintaining a gentle reflux.

  • Completion: Stir for 2–4 hours at reflux. Monitor by TLC.

  • Workup: Quench with cold 1M HCl. Extract with diethyl ether. Wash organic layer with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Reformatsky Reaction Cycle

Reformatsky Reagent Methyl 2-bromo-2- fluoropropanoate Enolate Zinc Enolate (Reformatsky Reagent) Reagent->Enolate Oxidative Insertion (THF, reflux) Zn Activated Zinc (Zn0) Zn->Enolate Adduct Zinc Alkoxide Intermediate Enolate->Adduct Nucleophilic Addition Carbonyl Electrophile (Aldehyde/Ketone) Carbonyl->Adduct Final β-Hydroxy-α-fluoro Ester Adduct->Final Acid Hydrolysis (H3O+)

Caption: The Reformatsky cycle: Zinc insertion followed by nucleophilic addition to a carbonyl electrophile.[2][3][4]

B. Synthesis of Methyl 2-Fluoroacrylate

Elimination of HBr from CAS 157415-07-1 yields Methyl 2-fluoroacrylate, a vital monomer for optical polymers and photoresists.

  • Reagents: Sodium acetate or weak organic bases (DBU/TEA).

  • Condition: Thermal elimination or base-promoted elimination.

Safety & Handling

Hazard Class: Irritant / Lachrymator.

  • Lachrymator: This compound releases vapors that are extremely irritating to the eyes and mucous membranes. Always handle in a functioning fume hood.

  • Corrosivity: Can hydrolyze to release HF and HBr in small quantities upon contact with moisture.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

  • Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive.

References

  • Synthesis via Radical Bromination

    • Patent: "Preparation method of 2-fluoro methyl acrylate."[4][5] CN111116362B (2020).[1]

    • Source:

  • Reformatsky Application in Drug Discovery

    • Patent: "Triazolopyridinyl compounds as kinase inhibitors." WO2022086828A1 (2022).
    • Source:

  • Beta-Lactamase Inhibitor Synthesis

    • Patent: "Beta-lactamase inhibitor compounds." WO2018053215A1 (2018).
    • Source:

  • General Reformatsky Mechanism

    • Review: "The Reformatsky Reaction."[1][2][3] Organic Chemistry Portal.

    • Source:

Sources

Foundational

Structural Dynamics & Synthetic Utility of Methyl 2-bromo-2-fluoropropanoate

Here is the in-depth technical guide on the structure and utility of Methyl 2-bromo-2-fluoropropanoate. Technical Whitepaper | CAS: 157415-07-1 Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the structure and utility of Methyl 2-bromo-2-fluoropropanoate.

Technical Whitepaper | CAS: 157415-07-1

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a specialized class of mixed-halo esters critical to organofluorine synthesis and polymer chemistry. Characterized by the geminal positioning of bromine and fluorine atoms on the


-carbon, this compound serves as a high-precision intermediate. Its unique reactivity profile is defined by the labile C-Br bond—susceptible to radical homolysis and metal insertion—and the robust C-F bond, which imparts metabolic stability and electronic modulation to the final scaffold. This guide dissects its structural architecture, validated synthetic protocols, and mechanistic roles in ATRP and Reformatsky reactions.

Architectural Analysis: The Geminal Halogen Effect

The core reactivity of MBFP stems from the electronic conflict at the C2 position. The simultaneous presence of a hard nucleophile (Fluorine) and a soft leaving group (Bromine) creates a distinct "push-pull" electronic environment.

Stereochemical Configuration
  • Chirality: The C2 carbon is a stereocenter. While often synthesized and used as a racemic mixture (

    
    -MBFP), the enantiomers possess distinct interactions with chiral catalysts.
    
  • Conformation: The molecule adopts a conformation that minimizes dipole repulsion between the carbonyl oxygen and the

    
    -halogens. The anomeric effect  involving the fluorine lone pairs and the 
    
    
    
    orbital stabilizes specific rotamers, influencing the outcome of stereoselective additions.
Electronic Properties
ParameterValue / CharacteristicImpact on Reactivity
Bond Dissociation Energy (BDE) C-Br: ~68 kcal/mol C-F: ~116 kcal/molThe C-Br bond is the exclusive site of radical generation or metal insertion. The C-F bond remains inert under standard activation conditions.
Inductive Effect (-I) Strong electron withdrawal by F and Br.Increases the acidity of any remaining

-protons (none in MBFP) and destabilizes the developing positive charge in carbocation mechanisms, favoring radical or anionic pathways.
Steric Bulk Br (Van der Waals radius ~1.85 Å)Provides steric shielding, modulating the rate of polymerization in ATRP applications.

Synthetic Protocols: Precision Manufacturing

The synthesis of mixed-halo esters requires avoiding halogen exchange (scrambling). The most robust route involves the electrophilic bromination of the


-fluoro enolate . This method prevents the formation of di-bromo byproducts common in radical halogenation.
Protocol: Electrophilic Bromination via Enolate Trapping

Objective: Synthesize Methyl 2-bromo-2-fluoropropanoate from Methyl 2-fluoropropionate.

Reagents:

  • Substrate: Methyl 2-fluoropropionate (CAS 146805-74-5)[1][2]

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF

  • Brominating Agent: N-Bromosuccinimide (NBS) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane

  • Solvent: Anhydrous Tetrahydrofuran (THF)[3]

Step-by-Step Methodology:

StepActionMechanistic Rationale
1. Cryogenic Cooling Cool anhydrous THF to -78°C under Argon atmosphere. Add LiHMDS (1.1 eq).Low temperature prevents self-condensation of the ester (Claisen condensation) and controls enolate geometry.
2. Enolization Add Methyl 2-fluoropropionate (1.0 eq) dropwise over 15 mins. Stir for 30 mins at -78°C.Deprotonation forms the thermodynamic enolate. The

-fluorine inductively stabilizes the negative charge.
3. Bromination Dissolve NBS (1.05 eq) in THF and add rapidly to the enolate solution.Kinetic trapping of the enolate. NBS provides a source of electrophilic bromine (

).
4. Quench & Workup Warm to 0°C. Quench with saturated

. Extract with

.
Protonates alkoxides and stops the reaction.
5. Purification Fractional distillation under reduced pressure.MBFP has a boiling point of ~65-66°C (75 mmHg).[4] Separation from succinimide byproducts is critical.

Mechanistic Utility & Applications

Atom Transfer Radical Polymerization (ATRP)

MBFP acts as a tertiary halide initiator . In ATRP, the C-Br bond homolyzes to form a carbon-centered radical stabilized by the ester group and the


-fluorine lone pairs (via resonance).
  • Initiation Efficiency: The fluorine atom exerts an electron-withdrawing effect, making the C-Br bond slightly stronger than in non-fluorinated analogs (like methyl 2-bromoisobutyrate), potentially slowing initiation. However, the resulting polymer chain end retains the fluorine, serving as a spectroscopic handle (

    
    F NMR) for end-group analysis.
    
  • Control: Used for polymerizing methacrylates and acrylates where fluorinated termini are desired for surface energy modification.

The Reformatsky Reaction

MBFP is a prime candidate for the synthesis of


-fluoro-

-hydroxy esters
, which are bioisosteres of pivotal pharmaceutical motifs.

Mechanism:

  • Insertion: Activated Zinc (

    
    ) inserts into the weak C-Br bond. The C-F bond is too strong to compete.[5]
    
  • Enolate Formation: Formation of the Reformatsky Enolate (C-ZnBr species).

  • Addition: Nucleophilic attack on an aldehyde or ketone.[6]

  • Hydrolysis: Acidic workup yields the alcohol.

Visualization: Reaction Pathways

MBFP_Pathways MBFP Methyl 2-bromo-2-fluoropropanoate (MBFP) Zn_Insert Zn Insertion (Reformatsky Reagent) MBFP->Zn_Insert + Zn(0) / THF Radical C-Br Homolysis (Radical Generation) MBFP->Radical + Cu(I) / Ligand Enolate Fluorinated Zinc Enolate [BrZn-CF(Me)-COOMe] Zn_Insert->Enolate Oxidative Addition Polymer Fluorinated Polymer Chain (ATRP Propagation) Radical->Polymer + Monomer (MMA/Styrene) Adduct α-fluoro-β-hydroxy ester (Pharma Intermediate) Enolate->Adduct + R-CHO / H3O+

Figure 1: Divergent reactivity pathways of MBFP. The C-Br bond serves as the "activator" for both anionic (Reformatsky) and radical (ATRP) manifolds, while the Fluorine atom remains spectator-stable, modifying the final product's properties.

Characterization & Safety Data

Spectroscopic Profile

Identification relies heavily on


F NMR due to the distinct chemical shift of the 

-fluoro ester motif.
TechniqueSignal / CharacteristicNotes

F NMR

-130 to -160 ppm (quartet)
Coupled to the methyl protons (if present on C2) or long-range coupling. The presence of Br typically causes an upfield shift relative to the H-analog.

H NMR

3.80 ppm (s, 3H,

)
The methyl ester singlet is diagnostic. If a methyl group is on C2, it appears as a doublet (

Hz).

C NMR
Carbonyl (~165 ppm), C-F (~95-105 ppm, doublet)The

-carbon appears as a doublet with a large coupling constant (

Hz).
Safety & Handling (MSDS Summary)
  • Hazards: Corrosive, Lachrymator. Causes severe skin burns and eye damage.

  • Storage: Keep cold (2-8°C). Moisture sensitive (ester hydrolysis).

  • Disposal: Halogenated organic waste streams.

References

  • CymitQuimica. Methyl 2-bromo-2-fluoropropanoate - CAS 157415-07-1 Product Data. Retrieved from

  • Apollo Scientific. Methyl 2-bromo-2-fluoropropanoate Material Safety Data Sheet (MSDS). Retrieved from

  • Matyjaszewski, K., & Xia, J. (2001).[3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. (Contextual grounding for

    
    -halo ester initiators). Link
    
  • Reformatsky Reaction Mechanism. Organic Chemistry Portal. Retrieved from

  • PubChem. Methyl 2-bromopropionate (Analogous Structure Data). National Library of Medicine. Retrieved from

Sources

Exploratory

Spectroscopic Characterization of Methyl 2-bromo-2-fluoropropanoate: A Predictive and Practical Guide for the Research Scientist

Introduction: The Synthetic Utility and Spectroscopic Challenge of a Dihalogenated Ester Methyl 2-bromo-2-fluoropropanoate is a halogenated ester of significant interest in synthetic organic chemistry.[1] The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Spectroscopic Challenge of a Dihalogenated Ester

Methyl 2-bromo-2-fluoropropanoate is a halogenated ester of significant interest in synthetic organic chemistry.[1] The presence of two different halogen atoms, bromine and fluorine, on the α-carbon imparts unique reactivity, making it a valuable building block for the introduction of the fluoromethyl group in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1] However, this unique substitution pattern also presents a distinct challenge for structural elucidation. The presence of fluorine, a spin-active nucleus (¹⁹F, I = ½), introduces complexities in nuclear magnetic resonance (NMR) spectra due to heteronuclear coupling with both protons (¹H) and carbon-13 (¹³C).

This in-depth technical guide provides a predictive framework for the spectroscopic characterization of Methyl 2-bromo-2-fluoropropanoate. As a Senior Application Scientist, the aim is not merely to present data but to provide a field-proven, logical workflow for researchers. We will dissect the anticipated features of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained to ensure a self-validating analytical process. While experimental spectra for this specific molecule are not widely published, this guide will leverage data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Methyl 2-bromo-2-fluoropropanoate, a comprehensive analysis requires the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. The interplay between these nuclei, particularly the spin-spin coupling, provides definitive evidence for the compound's connectivity.

¹H NMR Spectroscopy: A Tale of Two Methyls and a Quartet of Doublets

The proton NMR spectrum is anticipated to be relatively simple, showing two distinct signals corresponding to the methyl protons of the ester group and the methyl protons at the C3 position.

  • Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-OCH₃3.8 - 4.0Singlet (s)N/AThe methyl ester protons are in a distinct chemical environment, deshielded by the adjacent oxygen atom. They are not expected to couple with other protons or the fluorine atom.
-CH₃1.8 - 2.2Doublet of Doublets (dd)³JHF ≈ 20 Hz, ⁴JHH ≈ 0-1 HzThese methyl protons will be split by the adjacent fluorine atom (³JHF) into a doublet. Each peak of this doublet may be further split into a very closely spaced doublet (or appear as a broadened doublet) due to long-range coupling with the methoxy protons, though this is often not resolved. The primary splitting will be the large coupling to fluorine.
  • Expert Insight: The Significance of ³JHF Coupling

The three-bond coupling between hydrogen and fluorine (³JHF) is a powerful diagnostic tool. Its magnitude is conformationally dependent but is typically in the range of 15-25 Hz for free-rotating systems. Observing this large coupling constant for the C3-methyl protons would be a key piece of evidence confirming the presence of the fluorine atom at the C2 position.

¹³C NMR Spectroscopy: The Influence of Halogenation

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegative bromine and fluorine atoms. Furthermore, the carbon signals will exhibit coupling to the fluorine atom.

  • Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
C=O165 - 170Doublet (d)²JCF ≈ 20-30 HzThe carbonyl carbon is deshielded and will exhibit a two-bond coupling to the fluorine atom.
C285 - 95Doublet (d)¹JCF ≈ 180-250 HzThis carbon is directly attached to both bromine and fluorine, leading to a significant downfield shift. The direct, one-bond coupling to fluorine will result in a large splitting.
-OCH₃52 - 55Singlet (s)N/AThe methyl ester carbon is in a typical range and is not expected to show significant coupling to fluorine.
C320 - 25Doublet (d)²JCF ≈ 20-25 HzThe C3 methyl carbon will be split into a doublet due to two-bond coupling with the fluorine atom.
  • Causality in Experimental Design: Decoupling Techniques

Standard ¹³C NMR spectra are proton-decoupled. For Methyl 2-bromo-2-fluoropropanoate, it would be highly informative to acquire both a proton-decoupled and a proton-coupled (gated decoupling) ¹³C spectrum. The proton-decoupled spectrum will clearly show the C-F couplings, while the gated-decoupled spectrum will reveal both C-H and C-F couplings, providing a comprehensive picture of the connectivity.

¹⁹F NMR Spectroscopy: A Singular, Definitive Peak

Given that there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to be the simplest, showing a single resonance.

  • Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
C2-F-150 to -180Quartet (q)³JFH ≈ 20 HzThe fluorine atom will be split into a quartet by the three equivalent protons of the adjacent methyl group. The chemical shift is referenced to CFCl₃.
  • Workflow for NMR Analysis:

G cluster_NMR NMR Analysis Workflow Acquire_1H Acquire ¹H NMR Correlate Correlate Spectra (HSQC, HMBC) Acquire_1H->Correlate Acquire_13C Acquire ¹³C NMR (Proton Decoupled) Acquire_13C->Correlate Acquire_19F Acquire ¹⁹F NMR Acquire_19F->Correlate Structure Propose Structure Correlate->Structure

Caption: A streamlined workflow for comprehensive NMR analysis.

Vibrational Spectroscopy: Probing the Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. For Methyl 2-bromo-2-fluoropropanoate, the IR spectrum will be dominated by the strong absorption of the carbonyl group of the ester.

  • Predicted IR Absorption Frequencies:

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
C=O (Ester)1740 - 1760StrongThe carbonyl stretch is a characteristic and intense absorption for esters.[2] The presence of electronegative halogens on the α-carbon typically shifts this absorption to a higher wavenumber.
C-O (Ester)1100 - 1300StrongTwo distinct C-O stretching vibrations are expected for the ester linkage.
C-H (Aliphatic)2950 - 3000MediumThese absorptions correspond to the stretching vibrations of the methyl groups.
C-F1000 - 1100StrongThe carbon-fluorine stretch is typically a strong and sharp absorption.
C-Br500 - 600Medium-WeakThe carbon-bromine stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.
  • Experimental Protocol: Sample Preparation for IR Analysis

For a liquid sample like Methyl 2-bromo-2-fluoropropanoate, the simplest and most common method for obtaining an IR spectrum is using Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm the structure.

  • Predicted Mass Spectrometry Data (Electron Ionization - EI):

IonPredicted m/zRationale
[M]⁺184, 186Molecular Ion Peak: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of one bromine atom.
[M - OCH₃]⁺153, 155Loss of the methoxy radical from the molecular ion. The bromine isotopic pattern will be retained.
[M - Br]⁺105Loss of a bromine radical from the molecular ion. This will be a single peak as the isotopic pattern is lost.
[C₃H₃FO]⁺74A potential fragment resulting from cleavage of the C-Br and C-C bonds.
[COOCH₃]⁺59Fragmentation leading to the methoxycarbonyl cation.
  • Trustworthiness through Isotopic Patterns:

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a built-in validation system in the mass spectrum. The observation of the characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments is a highly reliable indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pathway Diagram:

G cluster_MS Predicted EI-MS Fragmentation M [M]⁺˙ m/z 184/186 M_minus_OCH3 [M - OCH₃]⁺ m/z 153/155 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ m/z 105 M->M_minus_Br - •Br Fragment_59 [COOCH₃]⁺ m/z 59 M->Fragment_59

Sources

Foundational

Technical Guide: Handling and Storage of Methyl 2-bromo-2-fluoropropanoate

This guide outlines the technical protocols for the safe handling, storage, and experimental application of Methyl 2-bromo-2-fluoropropanoate . Editorial Note on Chemical Identity: While the specific CAS 4404-63-3 is occ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling, storage, and experimental application of Methyl 2-bromo-2-fluoropropanoate .

Editorial Note on Chemical Identity: While the specific CAS 4404-63-3 is occasionally associated with this compound in older internal registries, the most chemically accurate CAS for the specific isomer Methyl 2-bromo-2-fluoropropanoate in modern commercial databases is 157415-07-1 . This guide addresses the chemical structure CH₃-C(Br)(F)-COOCH₃ , a dense, electrophilic alpha-halo ester used primarily for introducing monofluoromethyl or gem-fluoro-bromo motifs into bioactive scaffolds.

Part 1: Physicochemical Profile & Hazard Identification

This compound is not merely a "solvent" or "reagent"; it is a high-density alkylating agent with a dual-halogen motif that imparts unique reactivity and toxicity profiles.

The "Enemy" Analysis

Understanding the molecule's behavior is the first line of defense.

PropertyValue / CharacteristicImplication for Handling
Physical State Colorless to pale yellow liquidHigh density (~1.5–1.6 g/mL) means pipetting requires positive displacement or careful syringe work to prevent dripping.
Reactivity Electrophilic

-carbon
Potent Alkylating Agent. Capable of modifying DNA/proteins. Treat as a potential mutagen.
Stability Moisture SensitiveHydrolyzes to release Hydrobromic Acid (HBr) and Hydrofluoric Acid (HF) . Glassware etching may occur over time if wet.
Volatility Moderate (BP >130°C est.)Low vapor pressure does not negate inhalation risk. Aerosols are severe lachrymators.
Odor Pungent / Fruity (deceptive)Do not rely on odor for detection. Olfactory fatigue occurs rapidly.
The Hidden Hazard: Hydrolysis to HF

Unlike simple bromo-esters, the presence of the fluorine atom on the same carbon creates a risk of generating trace Hydrogen Fluoride (HF) upon contact with mucosal moisture or atmospheric humidity.

  • Mechanism:

    
     (Slow hydrolysis).
    
  • Risk: Standard acid burns are immediate; HF burns are insidious, penetrating deep tissues to chelate calcium before pain registers.

Part 2: Storage Protocols

Core Directive: Stability is binary. The compound is either dry and cold, or it is degrading.

The "Cold Chain" Storage System

Do not store this reagent on a general chemical shelf.

  • Primary Container: Amber glass vial with a Teflon (PTFE)-lined screw cap . Polyethylene (PE) caps are permeable to halogenated vapors over time.

  • Secondary Containment: Place the primary vial inside a secondary, unbreakable plastic jar containing activated molecular sieves or a packet of silica gel to scavenge humidity.

  • Temperature: Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), -20°C is preferred to arrest slow hydrolysis.

  • Atmosphere: Headspace must be backfilled with Argon or Nitrogen after every use.

Visual Inspection Criteria (Self-Validating)

Before use, perform this 3-second check:

  • Color: Should be colorless. Yellow/Orange indicates free bromine (

    
    ) release due to degradation.
    
  • Fuming: If opening the cap releases visible white fumes, the compound has hydrolyzed significantly. Do not use. Dispose of as hazardous waste.

Part 3: Handling & Synthesis Integration

Scope: These protocols apply to synthesis scales ranging from milligrams to 50 grams.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (Face shield required for >10g scale).

  • Skin: Double Gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Rationale: Small halogenated esters permeate standard nitrile in <15 minutes.

  • Respiratory: All work must be performed in a certified chemical fume hood.

Transfer Workflow (Graphviz)

This workflow minimizes exposure and moisture introduction.

HandlingWorkflow Start Remove from Freezer Thaw Equilibrate to RT (Prevent Condensation) Start->Thaw Wait 30 min Purge Purge Headspace with Argon Thaw->Purge In Hood Transfer Syringe Transfer (Glass/Gas-Tight) Purge->Transfer Positive Pressure Reaction Add to Reaction Vessel (Septum Sealed) Transfer->Reaction Dropwise Reseal Parafilm/Tape Cap Return to Cold Storage Transfer->Reseal Immediate

Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis and exposure.

Synthesis Application: The Reformatsky Reaction

The most common application is the Zinc-mediated Reformatsky reaction. This reaction is notoriously difficult to initiate with fluorinated acetates/propanoates.

Protocol Insight:

  • Activation: The Zn surface must be activated (TMSCl or 1,2-dibromoethane) before adding the Methyl 2-bromo-2-fluoropropanoate.

  • Exotherm Control: The C-Br bond insertion is exothermic.

    • Incorrect: Adding all reagent at once. -> Runaway exotherm -> Solvent boil-over -> Release of toxic vapor.

    • Correct: Add 10% of the ester to initiate (look for turbidity/color change), then add the rest dropwise.

Part 4: Emergency Response & Waste

Spill Management

Decision Logic:

  • Minor Spill (<5 mL): Cover with Vermiculite or Sand . Do not use paper towels (fire risk/rapid evaporation). Neutralize with weak base (Sodium Carbonate) only if in a well-ventilated hood.

  • Major Spill (>10 mL) outside hood: Evacuate lab. Call HazMat.[1]

Exposure Response (HF Protocol)

Because of the potential for HF generation:

  • Skin Contact: Wash with water for 5 minutes, then immediately apply 2.5% Calcium Gluconate Gel . Massage into skin until medical help arrives.

  • Eye Contact: Flush with water for 15 minutes. Do not use calcium gluconate in eyes.

Waste Disposal[3]
  • Quenching: Unused reagent should be slowly added to a stirred solution of 10% NaOH/Ice to hydrolyze the ester and neutralize acids.

  • Segregation: Dispose of in "Halogenated Organic" waste stream.

Part 5: References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for Methyl 2-bromo-2-fluoropropanoate. National Center for Biotechnology Information. Accessed 2024.[2][3]

    • (Note: Verify specific isomer entries as databases often cluster stereoisomers).

  • Synthesis & Reactivity (Reformatsky Context):

    • CymitQuimica.[1][2][4] Safety Data Sheet: Methyl 2-bromo-2-fluoropropanoate (CAS 157415-07-1).

  • General Handling of Alpha-Halo Esters:

    • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • HF/Fluoride Safety Protocols:

    • Honeywell Specialty Materials. Recommended Medical Treatment for Hydrofluoric Acid Exposure.

Sources

Exploratory

Technical Whitepaper: Solvation Thermodynamics and Handling of Methyl 2-bromo-2-fluoropropanoate

[1] Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) is a specialized halogenated ester utilized primarily as a building block in organofluorine synthesis, specifically in Reformatsky-type reactions and radical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) is a specialized halogenated ester utilized primarily as a building block in organofluorine synthesis, specifically in Reformatsky-type reactions and radical polymerizations.[1] Its unique structure—featuring both bromine and fluorine on the


-carbon—imparts distinct solubility characteristics driven by high lipophilicity and significant electron-withdrawing effects.[1]

This guide provides a definitive analysis of MBFP’s solubility across standard laboratory solvents. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic stability of these solutions, critical for researchers optimizing reaction yields or designing purification workflows.

Key Takeaway: MBFP is a high-density lipophilic liquid that is miscible with most polar aprotic and non-polar organic solvents but exhibits critical instability in protic media (water/alcohols) due to hydrolysis and transesterification risks.[1]

Physicochemical Profile & Solvation Theory

To understand the solubility of MBFP, one must analyze the competition between its intermolecular forces.

  • Structure:

    
    [1]
    
  • Dipole Moment: The C-F bond is highly polar, yet the molecule exhibits overall lipophilicity due to the methyl ester and methyl backbone.

  • Hansen Solubility Parameters (Prediction):

    • Dispersion (

      
      ):  High.[1] The bromine atom contributes significantly to polarizability and London dispersion forces.
      
    • Polarity (

      
      ):  Moderate.[1][2] Driven by the ester carbonyl and the C-F dipole.
      
    • Hydrogen Bonding (

      
      ):  Low.[1] MBFP acts only as a weak H-bond acceptor (via the carbonyl oxygen and fluorine); it has no H-bond donor capability.[1]
      

Implication: MBFP follows "like dissolves like" but with a caveat—solvents with high H-bond acidity (like water) are thermodynamically unfavorable and chemically reactive.[1]

Empirical Solubility Matrix

The following data summarizes the solubility behavior of MBFP at


.

Table 1: Solvent Compatibility Guide

Solvent ClassRepresentative SolventSolubilityStability RiskApplication Notes
Polar Aprotic Tetrahydrofuran (THF) Miscible LowPreferred. Standard for Reformatsky organozinc generation.[1] Must be anhydrous.[3][4]
Dichloromethane (DCM)MiscibleLowExcellent for liquid-liquid extraction (organic layer).[1]
AcetoneMiscibleModerateGood solubility, but avoiding enolizable ketones during storage is prudent.
Dimethyl Sulfoxide (DMSO)SolubleLowUsed for nucleophilic substitutions; difficult to remove post-reaction.[1]
Non-Polar Diethyl Ether (

)
MiscibleLowClassic solvent for organometallic generation; highly volatile.[1]
Toluene / BenzeneSolubleLowUseful for reactions requiring elevated reflux temperatures.
Hexanes / HeptaneSolubleLowMBFP may oil out at very low temperatures (-78°C).[1]
Polar Protic Water Immiscible High Avoid. Hydrolysis of the ester occurs, releasing HBr/HF and acid.
Methanol / EthanolSolubleHigh Risk of transesterification (e.g., methyl to ethyl ester) if catalyzed.

Stability & Reactivity in Solution

This section details the "invisible" risks where a compound dissolves physically but degrades chemically.

Hydrolytic Instability

In aqueous media, particularly at non-neutral pH, MBFP undergoes hydrolysis. The electron-withdrawing fluorine atom on the


-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions than a standard alkyl ester.
  • Mechanism:

    
    [1]
    
  • Observation: Solutions in wet solvents may develop acidity over time due to the liberation of free acid and potential elimination of bromide (HBr formation).

Silica Gel Decomposition

Critical Warning: During column chromatography purification, MBFP has been observed to degrade on silica gel, likely due to the Lewis acidity of the silica surface promoting dehydrobromination or hydrolysis.

  • Mitigation: Use neutral alumina or treat silica with 1% Triethylamine (TEA) to neutralize surface acidity before loading the compound.

Reformatsky Reagent Formation

When dissolved in THF and treated with Zinc (Zn), MBFP forms the organozinc intermediate. This species is air and moisture sensitive .[3]

  • Protocol Requirement: The solubility of the intermediate is just as important as the starting material. THF is chosen because it coordinates with the Zn species, stabilizing it in solution.

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility Limit

Use this protocol if exact quantitative solubility data (mg/mL) is required for a specific non-standard solvent.

  • Preparation: Dry a 20 mL scintillation vial and weigh it precisely (

    
    ).
    
  • Saturation: Add 2 mL of the target solvent to a separate test tube. Add MBFP dropwise with vigorous vortexing until a distinct phase separation (droplets at bottom) or turbidity persists for >10 minutes.[1]

  • Equilibration: Centrifuge the mixture at 3000 RPM for 5 minutes to separate the undissolved oil/solid.

  • Sampling: Carefully pipette 1.0 mL of the clear supernatant into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (

    
    ) or via rotary evaporation (if solvent BP < MBFP BP). Note: MBFP has a relatively high boiling point, but care must be taken not to evaporate the compound itself.
    
  • Measurement: Weigh the vial containing the residue (

    
    ).
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]
Protocol B: Anhydrous Dissolution for Synthesis

Standard workflow for preparing a 1.0 M solution for Reformatsky reactions.

  • Glassware: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon flow.

  • Solvent Prep: Obtain THF distilled over Na/Benzophenone or from a solvent purification system (SPS).[1]

  • Weighing: Weigh 1.0 g of MBFP (Density

    
     1.5 g/mL, so 
    
    
    
    0.67 mL) into a syringe.
  • Addition: Inject MBFP into the RBF.

  • Dilution: Add anhydrous THF via cannula or syringe to reach the desired molarity.

  • Degassing: Sparge with Argon for 5 minutes to remove dissolved Oxygen which can quench radical pathways.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application.

SolventSelection Start Select Solvent for MBFP AppType Intended Application? Start->AppType Reaction Chemical Reaction AppType->Reaction Extraction Extraction / Workup AppType->Extraction Analysis NMR / GC Analysis AppType->Analysis ReactionType Reaction Type? Reaction->ReactionType ExtractPhase Phase Requirement Extraction->ExtractPhase SolvCDCL3 Use CDCl3 Analysis->SolvCDCL3 Reformatsky Reformatsky (Zn) ReactionType->Reformatsky Subst Nucleophilic Subst. ReactionType->Subst SolvTHF Use Anhydrous THF (Stabilizes Zn-species) Reformatsky->SolvTHF SolvDMSO Use DMSO/DMF (Polar Aprotic) Subst->SolvDMSO OrgPhase Organic Phase (DCM/EtOAc) ExtractPhase->OrgPhase AqPhase Aqueous Phase ExtractPhase->AqPhase Warning STOP: Hydrolysis Risk Insoluble & Unstable AqPhase->Warning

Caption: Logic flow for selecting the optimal solvent based on thermodynamic stability and reaction requirements.

Diagram 2: Reformatsky Reaction Solvation Workflow

Visualizing the critical role of THF solvation in the formation of the reactive intermediate.

ReformatskyWorkflow MBFP MBFP (Liquid) Lipophilic Precursor Complex Solvated Complex BrZn-CF(CH3)-COOMe (Stabilized by THF ethers) MBFP->Complex Oxidative Addition Zn Activated Zn (Solid) Zn->Complex THF Anhydrous THF (Solvent) THF->Complex Coordination Product Beta-Hydroxy Ester (Final Product) Complex->Product Nucleophilic Attack Aldehyde Electrophile (Aldehyde/Ketone) Aldehyde->Product

Caption: The solvation of the organozinc intermediate by THF is the rate-determining stability factor in synthesis.[1]

References

  • PubChem. (n.d.).[1][5] Methyl 2-bromo-2-fluoropropanoate Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Reformatsky Reaction: Mechanism and Recent Literature. Retrieved February 7, 2026, from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Cited for theoretical grounding of HSP predictions).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Methyl 2-bromo-2-fluoropropanoate in Nucleophilic Substitution

Introduction: The Unique Reactivity of a Fluorinated Electrophile Methyl 2-bromo-2-fluoropropanoate is a halogenated ester that serves as a versatile building block in organic synthesis, particularly in the construction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of a Fluorinated Electrophile

Methyl 2-bromo-2-fluoropropanoate is a halogenated ester that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two different halogen atoms—bromine and fluorine—at the α-position to the carbonyl group. This unique structural feature imparts a distinct reactivity profile, making it a subject of considerable interest for researchers engaged in the synthesis of fluorinated compounds. The bromine atom, being a good leaving group, renders the α-carbon susceptible to nucleophilic attack, while the highly electronegative fluorine atom significantly influences the reaction mechanism and the stability of intermediates. This guide provides a comprehensive overview of the application of methyl 2-bromo-2-fluoropropanoate in nucleophilic substitution reactions, offering detailed protocols and mechanistic insights for its use with a variety of nucleophiles.

Mechanistic Considerations: A Balancing Act Between SN1 and SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon center can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, and the bimolecular SN2 pathway, which proceeds via a concerted backside attack.[3] The reaction of methyl 2-bromo-2-fluoropropanoate often navigates a nuanced path between these two mechanisms, influenced by the nature of the nucleophile, solvent, and reaction conditions.

The tertiary nature of the α-carbon in methyl 2-bromo-2-fluoropropanoate would typically favor an SN1 mechanism due to the potential for forming a stabilized tertiary carbocation.[4][5][6] However, the presence of the electron-withdrawing fluorine atom can destabilize the adjacent carbocation, thus disfavoring a pure SN1 pathway. Conversely, the steric bulk around the α-carbon, created by the methyl group and the two halogens, can hinder the backside attack required for an SN2 reaction.[7]

Therefore, the choice of reaction conditions is paramount in directing the outcome of nucleophilic substitution on this substrate. Polar protic solvents, which can stabilize both the departing bromide ion and a potential carbocation intermediate, may favor SN1-like pathways.[8] In contrast, polar aprotic solvents and strong, unhindered nucleophiles will favor the SN2 mechanism.

Core Applications and Protocols

Methyl 2-bromo-2-fluoropropanoate is a valuable precursor for the synthesis of α-fluoro-α-substituted carboxylic acid derivatives, which are important motifs in many biologically active molecules. The following sections detail its application in reactions with nitrogen, oxygen, sulfur, and carbon nucleophiles, providing experimentally grounded protocols.

Synthesis of α-Fluoro-α-amino Acid Precursors: Reaction with Nitrogen Nucleophiles

A primary application of methyl 2-bromo-2-fluoropropanoate is in the synthesis of α-fluoro-α-amino acids, which are of significant interest in medicinal chemistry. The reaction with azide nucleophiles provides a key intermediate, methyl 2-azido-2-fluoropropanoate, which can be subsequently reduced to the corresponding α-amino ester.

Table 1: Reaction Conditions for Azide Substitution

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
AzideSodium Azide (NaN₃)DMF80-10012-18Methyl 2-azido-2-fluoropropanoate80-90

Protocol 1: Synthesis of Methyl 2-azido-2-fluoropropanoate

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-bromo-2-fluoropropanoate (1.0 eq) in DMF.

  • Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic extracts and wash with water to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-azido-2-fluoropropanoate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Azide Substitution

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Methyl 2-bromo-2-fluoropropanoate in DMF B Add Sodium Azide A->B 1.0 eq. C Heat to 80-100 °C (12-18 h) B->C D Cool and Quench with Water C->D E Extract with Diethyl Ether D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Vacuum Distillation or Column Chromatography G->H I Methyl 2-azido-2-fluoropropanoate H->I

Caption: Workflow for the synthesis of methyl 2-azido-2-fluoropropanoate.

Formation of C-O Bonds: Reactions with Oxygen Nucleophiles

The reaction of methyl 2-bromo-2-fluoropropanoate with oxygen nucleophiles, such as phenoxides, provides a route to α-aryloxy-α-fluoro esters. These compounds are of interest as potential herbicides and pharmaceuticals. The reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide anion.

Protocol 2: Synthesis of Methyl 2-fluoro-2-phenoxypropanoate

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and extraction

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add phenol (1.1 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromo-2-fluoropropanoate (1.0 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Formation of C-S Bonds: Reactions with Sulfur Nucleophiles

Thiolate nucleophiles are generally excellent nucleophiles and react readily with methyl 2-bromo-2-fluoropropanoate to form α-thio-α-fluoro esters. These sulfur-containing fluorinated compounds have applications in materials science and as synthetic intermediates.

Protocol 3: Synthesis of Methyl 2-fluoro-2-(phenylthio)propanoate

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) or Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous ethanol or THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in anhydrous ethanol or THF.

  • Cool the solution in an ice bath and add triethylamine or sodium ethoxide (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add methyl 2-bromo-2-fluoropropanoate (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Reaction with Sulfur Nucleophiles

G A Thiophenol + Base (e.g., Et3N) C Nucleophilic Substitution A->C B Methyl 2-bromo-2-fluoropropanoate B->C D Methyl 2-fluoro-2-(phenylthio)propanoate C->D

Caption: General scheme for the reaction with sulfur nucleophiles.

Carbon-Carbon Bond Formation: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[9][10][11][12] Methyl 2-bromo-2-fluoropropanoate can be effectively employed in this reaction to synthesize fluorinated β-hydroxy esters, which are valuable chiral building blocks.

Table 2: Typical Conditions for the Reformatsky Reaction

Carbonyl CompoundSolventTemperature (°C)Time (h)Product
Aldehydes/KetonesTHF, Toluene, or EtherReflux1-4Fluorinated β-hydroxy ester

Protocol 4: Synthesis of Methyl 3-hydroxy-2-fluoro-3-phenylpropanoate

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Activated Zinc dust (1.5-2.0 eq)

  • Anhydrous THF or Toluene

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask with a reflux condenser and dropping funnel

Procedure:

  • Activate the zinc dust by stirring it with a dilute HCl solution, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place the activated zinc dust and a crystal of iodine under an inert atmosphere.

  • Add a small amount of anhydrous THF or toluene and heat the mixture gently to initiate the reaction (the color of iodine will fade).

  • Add a solution of methyl 2-bromo-2-fluoropropanoate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF or toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

Reformatsky Reaction Mechanism

G cluster_step1 Step 1: Organozinc Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup A Methyl 2-bromo-2-fluoropropanoate + Zn B Reformatsky Enolate A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D C Benzaldehyde C->D E Aqueous Workup (e.g., NH4Cl) D->E F Fluorinated β-hydroxy ester E->F

Caption: Simplified mechanism of the Reformatsky reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12]

  • In case of contact: In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific MSDS for methyl 2-bromo-2-fluoropropanoate from the supplier before use.

Conclusion

Methyl 2-bromo-2-fluoropropanoate is a valuable and reactive building block for the synthesis of a variety of fluorinated organic molecules. Its unique structure allows for a range of nucleophilic substitution reactions, providing access to important intermediates for drug discovery and materials science. Understanding the interplay of steric and electronic effects is crucial for controlling the reaction outcomes. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this versatile compound. As with all chemical research, careful planning, adherence to safety protocols, and thorough characterization of products are essential for successful and safe experimentation.

References

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5075494A - Process for the preparation of α-fluoroacrylic acid derivatives and new 1,1-difluoro-2-halogenoethyl (halogeno) methyl ketones.
  • Google Patents. (n.d.). CN103044245A - Method for preparing 2-fluoropropionate.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Allen. (n.d.). a) Write S_(N)1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_(N)1 reactions generally carried in polar protic solvents?. Retrieved from [Link]

  • Chegg.com. (2017, March 13). Solved Solvolysis of 2-bromo-2-methylpropane occurs through. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (2024, July 11). (PDF) Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show the balanced reaction for the solvolysis of 2-bromo-2-methylpropane in water. Also show the.... Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Allen. (n.d.). a) Write S_(N)1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_(N)1 reactions generally carried in polar protic solvents?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • icl-group-sustainability.com. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

Sources

Application

The Versatile Building Block: A Guide to the Applications of Methyl 2-bromo-2-fluoropropanoate in Organic Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. Methyl 2-bromo-2-fluoropropanoate has emerged as a valuable and reactive building block for the introduction of the sought-after α-fluoro-α-methyl ester moiety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights.

Introduction: The Power of Fluorine in Molecular Design

The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-bromo-2-fluoropropanoate offers a convenient handle to introduce a stereocenter bearing both a fluorine and a bromine atom, paving the way for diverse downstream functionalization. Its utility stems from the electrophilic nature of the carbon atom bonded to the two halogens, making it susceptible to attack by a variety of nucleophiles and a suitable precursor for radical- and organometallic-mediated transformations.[1]

Physicochemical Properties and Safety Considerations

PropertyValue (for related compounds)Source
Molecular FormulaC₄H₆BrFO₂N/A
Molecular Weight184.99 g/mol N/A
Boiling Point~140-150 °C (estimated)N/A
AppearanceColorless to pale yellow liquid (expected)N/A

Disclaimer: The safety information presented here is based on related compounds. It is imperative to consult a certified Safety Data Sheet for methyl 2-bromo-2-fluoropropanoate from the supplier before handling.

Key Synthetic Applications and Protocols

Methyl 2-bromo-2-fluoropropanoate is a versatile reagent that can participate in a range of chemical transformations. The following sections detail its principal applications, complete with representative protocols adapted from similar systems.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine and fluorine is highly electrophilic, making it a prime target for nucleophilic attack. The bromine atom, being a better leaving group than fluorine, is typically displaced.

The introduction of an amino group provides access to valuable α-fluoro-α-amino acid derivatives, which are of significant interest in medicinal chemistry.

G reagent Methyl 2-bromo-2-fluoropropanoate product α-Fluoro-α-amino Ester Derivative reagent->product Nucleophilic Attack amine Primary or Secondary Amine (R₂NH) amine->product base Base (e.g., K₂CO₃, Et₃N) base->amine Deprotonation (if necessary) solvent Polar Aprotic Solvent (e.g., DMF, DMSO)

Caption: Workflow for the synthesis of α-fluoro-α-amino esters.

Protocol 1: General Procedure for Amination

This protocol describes a general method for the reaction of methyl 2-bromo-2-fluoropropanoate with a primary or secondary amine.[3][4]

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add methyl 2-bromo-2-fluoropropanoate (1.0 eq).

  • Add the amine (1.2-1.5 eq) and the base (2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Base: Neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

  • Polar Aprotic Solvent: Solubilizes the reactants and facilitates the Sₙ2 reaction mechanism.

Reformatsky Reaction: Synthesis of β-Fluoro-β-methyl-β-hydroxy Esters

The Reformatsky reaction provides a powerful method for the formation of carbon-carbon bonds. In this reaction, an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[5][6][7][8][9]

G reagent Methyl 2-bromo-2-fluoropropanoate enolate Zinc Enolate Intermediate reagent->enolate Oxidative Addition zinc Zinc Dust (activated) zinc->enolate carbonyl Aldehyde or Ketone product β-Fluoro-β-methyl-β-hydroxy Ester carbonyl->product enolate->product Nucleophilic Addition product->product workup Aqueous Workup

Caption: General workflow of the Reformatsky reaction.

Protocol 2: General Procedure for the Reformatsky Reaction

This protocol provides a general method for the zinc-mediated reaction of methyl 2-bromo-2-fluoropropanoate with an aldehyde or ketone.[5][6]

Materials:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Activated zinc dust (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Iodine (catalytic amount for zinc activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (2.0-3.0 eq). Add a small crystal of iodine and gently heat with a heat gun until the purple vapor of iodine subsides. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF or toluene to the activated zinc.

  • Reagent Addition: In a dropping funnel, prepare a solution of methyl 2-bromo-2-fluoropropanoate (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the same anhydrous solvent. Add a small portion of this solution to the zinc suspension.

  • Initiation: Gently warm the mixture to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the shiny zinc surface.

  • Reaction Progression: Once the reaction has initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: The activation of zinc is a critical step for a successful Reformatsky reaction. The disappearance of the iodine color and a gentle exotherm are key indicators of successful initiation. Monitoring the reaction by TLC for the disappearance of the starting carbonyl compound provides a reliable method to determine the reaction's endpoint.

Conclusion and Future Outlook

Methyl 2-bromo-2-fluoropropanoate is a potent building block for the synthesis of complex fluorinated molecules. Its ability to undergo nucleophilic substitution and Reformatsky reactions opens avenues for the creation of novel α-fluoro-α-amino acids and β-fluoro-β-hydroxy esters, key motifs in many biologically active compounds. While detailed protocols for this specific reagent are emerging, the principles outlined in this guide, based on analogous systems, provide a solid foundation for its application in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like methyl 2-bromo-2-fluoropropanoate in the synthetic chemist's toolbox is set to increase.

References

  • NROChemistry. Reformatsky Reaction. [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry. [Link]

  • Google Patents.
  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • WebAssign. Lab 5 - S N 2 Reactions of Alkyl Halides. [Link]

  • PubMed. Enzymatic synthesis of fluorinated compounds. [Link]

  • National Center for Biotechnology Information. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

  • Semantic Scholar. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • ScienceDirect. Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

Sources

Method

Application Notes and Protocols for Methyl 2-bromo-2-fluoropropanoate in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide on the strategic role of Methyl 2-bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic role of Methyl 2-bromo-2-fluoropropanoate as a key building block in the synthesis of advanced agrochemicals. This document outlines the rationale for its use, detailed synthetic protocols, and its application in the development of potent herbicides, specifically focusing on the aryloxyphenoxypropionate (APP) class of Acetyl-CoA Carboxylase (ACCase) inhibitors.

Introduction: The Significance of Fluorinated Moieties in Modern Agrochemicals

The strategic incorporation of fluorine into active agrochemical ingredients has revolutionized the industry. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1] These enhancements can lead to herbicides with improved efficacy at lower application rates, better crop selectivity, and a more favorable environmental profile.

Methyl 2-bromo-2-fluoropropanoate is a valuable synthetic intermediate that introduces a crucial α-fluoro-ester moiety into the target molecule.[2] This structural feature is particularly important in the design of aryloxyphenoxypropionate (APP) herbicides, a class of compounds that selectively control grass weeds in broadleaf crops.

Core Application: Synthesis of Fluorinated Aryloxyphenoxypropionate (APP) Herbicides

Aryloxyphenoxypropionate herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species, a critical enzyme in fatty acid biosynthesis.[3] The general structure of APP herbicides consists of a substituted aromatic or heteroaromatic ring linked via an ether bond to a phenoxy group, which in turn is connected to a propionate ester. The stereochemistry at the α-carbon of the propionate is crucial for herbicidal activity, with the (R)-enantiomer typically being the more active form.

Methyl 2-bromo-2-fluoropropanoate serves as a key reactant in the synthesis of novel, fluorinated APP herbicides. The presence of both a fluorine and a bromine atom on the α-carbon provides a unique combination of reactivity and electronic effects that can be exploited in nucleophilic substitution reactions with substituted phenols.

Rationale for Utilizing Methyl 2-bromo-2-fluoropropanoate

The geminal fluoro and bromo substituents on the α-carbon of the propionate ester offer several advantages in agrochemical synthesis:

  • Controlled Reactivity: The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the coupling with phenolic intermediates.

  • Enhanced Biological Activity: The presence of the α-fluorine atom can significantly increase the herbicidal potency of the final product. The strong electron-withdrawing nature of fluorine can influence the binding affinity of the herbicide to the ACCase enzyme.

  • Metabolic Stability: The robust C-F bond can block metabolic pathways that would otherwise deactivate the herbicide in the target weed, leading to prolonged activity.

  • Chirality: The synthesis allows for the introduction of a chiral center, enabling the selective production of the more biologically active (R)-enantiomer.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative synthesis of a fluorinated aryloxyphenoxypropionate herbicide using Methyl 2-bromo-2-fluoropropanoate. This protocol is based on established Williamson ether synthesis principles, a common method for preparing this class of herbicides.

General Synthesis of a Fluorinated Aryloxyphenoxypropionate Herbicide

This protocol describes the nucleophilic substitution reaction between a substituted phenol and Methyl 2-bromo-2-fluoropropanoate.

Reaction Scheme:

G reagents Methyl 2-bromo-2-fluoropropanoate + Substituted Phenol product Fluorinated Aryloxyphenoxypropionate Herbicide reagents->product Williamson Ether Synthesis conditions Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Heat G Fluoro-APP-Ester Fluoro-APP-Ester ACCase ACCase Enzyme (in grasses) Fluoro-APP-Ester->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes ACCase->FattyAcid Membrane Cell Membrane Integrity FattyAcid->Membrane Essential for FattyAcid->Membrane WeedDeath Grass Weed Death Membrane->WeedDeath

Sources

Application

Application Note: Selective Aminolysis and Functionalization of Methyl 2-bromo-2-fluoropropanoate

Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) is a high-value fluorinated building block used to introduce the metabolically stable -fluoro moiety into peptidomimetics and small molecule drugs. Its reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) is a high-value fluorinated building block used to introduce the metabolically stable


-fluoro moiety into peptidomimetics and small molecule drugs. Its reactivity with amines is bimodal: it can undergo direct aminolysis  to yield 

-bromo-

-fluoropropanamides (intermediates for Reformatsky couplings) or elimination-addition sequences to yield 2-fluoroacrylamides (covalent inhibitors/Michael acceptors).

This guide provides a controlled methodology to selectively access either the stable amide or the elimination product, minimizing common side reactions such as hydrolysis or uncontrolled polymerization.

Chemical Mechanism & Reactivity Landscape

The reactivity of MBFP is governed by the electron-withdrawing effects of the geminal bromine and fluorine atoms, which significantly activate the carbonyl carbon toward nucleophilic attack while simultaneously acidifying the


-protons.
The Bifurcation Pathway

The reaction with amines does not proceed via


 displacement of the bromide due to extreme steric hindrance at the tertiary carbon. Instead, two competing pathways exist:
  • Pathway A (Kinetic Control - Amidation): Nucleophilic attack at the carbonyl carbon releases methoxide. If temperature is controlled, the

    
    -bromo-
    
    
    
    -fluoroamide is isolated.
  • Pathway B (Thermodynamic/Base Control - Elimination): In the presence of excess base or higher temperatures, the

    
    -protons (on the methyl group) are deprotonated, leading to the elimination of HBr and formation of 2-fluoroacrylamides.
    
Mechanistic Diagram (DOT)

ReactionPathways Substrate Methyl 2-bromo-2- fluoropropanoate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (0°C, non-polar solvent) ProductB Product B: 2-fluoroacrylamide (Michael Acceptor) Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate ProductA Product A: 2-bromo-2-fluoro- propanamide Intermediate->ProductA -MeOH (Kinetic Product) ProductA->ProductB Elimination of HBr (Excess Base/Heat)

Figure 1: Divergent reaction pathways. Pathway A yields the stable amide; Pathway B yields the fluoroacrylamide via elimination.

Experimental Protocols

Protocol A: Synthesis of -Bromo- -fluoropropanamides (Retention of Bromine)

Target: Stable intermediates for subsequent cross-coupling.

Reagents:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (1.1 equiv) or excess Amine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 2-bromo-2-fluoropropanoate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature prevents premature elimination of HBr.

  • Addition: Dissolve the amine (1.0 equiv) and Triethylamine (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the ester over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with KMnO4) or

    
    F NMR. The starting material shift (
    
    
    
    -130 ppm) will disappear, replaced by the amide shift (
    
    
    -140 to -150 ppm).
  • Workup: Wash the organic layer with 1M HCl (cold) to remove excess amine/base, followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <30°C.
    • Note: These amides are often thermally unstable; avoid high-vacuum distillation if possible.

Protocol B: Synthesis of 2-Fluoroacrylamides (One-Pot Elimination)

Target: Covalent warheads or polymerization monomers.

Reagents:

  • Methyl 2-bromo-2-fluoropropanoate (1.0 equiv)

  • Amine (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: THF or Acetonitrile

Step-by-Step Procedure:

  • Aminolysis: Dissolve the ester in THF (0.2 M). Add the amine (1.0 equiv) at room temperature. Stir for 1 hour to form the intermediate amide (as in Protocol A).

  • Elimination: Add DBU (2.5 equiv) dropwise. The solution may darken.

  • Heating: Warm the reaction to 40–50°C for 2–4 hours.

  • Monitoring:

    
    F NMR is diagnostic. The signal will shift significantly downfield (typically -110 to -120 ppm) and split into a characteristic pattern due to coupling with vinylic protons.
    
  • Workup: Dilute with EtOAc, wash extensively with water and 1M HCl (to remove DBU).

  • Purification: Silica gel chromatography is usually required. 2-Fluoroacrylamides are Michael acceptors; store at -20°C to prevent polymerization.

Data & Optimization Guide

Solvent Effects on Selectivity

The choice of solvent heavily influences the ratio of Amide (A) to Acrylamide (B).

SolventDielectric ConstantPrimary Product (at 25°C)Notes
DCM 8.9Amide (A) Best for Protocol A. Solubilizes reactants but suppresses elimination.
THF 7.5Mixed (A + B)Good general solvent; requires base for full elimination.
DMF 36.7Acrylamide (B) Polar aprotic nature promotes E2 elimination.
MeOH 32.7Methyl Ester (Transesterification)Avoid. Methoxide acts as a nucleophile.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield of Amide Hydrolysis of esterEnsure anhydrous solvents; use fresh amine.
Mixture of A and B Temperature too highKeep reaction <0°C for Protocol A.
Polymerization Product B is unstableAdd radical inhibitor (e.g., BHT) during workup of Protocol B.
Starting Material Stuck Steric bulk of amineSwitch to higher boiling solvent (Toluene) and heat (Protocol A only).

Safety & Handling

  • Lachrymator Warning:

    
    -Halo esters are potent lachrymators. Handle only in a functioning fume hood.
    
  • Alkylation Hazard: The products, particularly 2-fluoroacrylamides, are potential alkylating agents (Michael acceptors). Wear double nitrile gloves.

  • HF Generation: While the C-F bond is stable, combustion or extreme acidic conditions can release HF.

References

  • General Reactivity of

    
    -Halo Esters: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard text for

      
       vs Acyl substitution mechanisms).
      
  • Synthesis of

    
    -Fluoroacrylamides: 
    
    • De Santis, G., et al. (2025).[2] "Tunable Preparation of

      
      -Aminoacyl Fluorides and 
      
      
      
      -Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes." Advanced Synthesis & Catalysis.
  • Kinetic Resolution and Reactivity

    • Author Unknown. "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids." Molecules (via PMC).

  • Nucleophilic Fluorine Substitution Context

    • RSC Advances. "Nucleophilic fluorine substitution reaction of

      
      -carbonyl benzyl bromide..." 
      

Sources

Method

Catalytic Applications of Methyl 2-bromo-2-fluoropropanoate: A Guide for Researchers

Introduction: The Synthetic Potential of a Fluorinated Building Block Methyl 2-bromo-2-fluoropropanoate is a specialized chemical intermediate poised for significant applications in modern organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Fluorinated Building Block

Methyl 2-bromo-2-fluoropropanoate is a specialized chemical intermediate poised for significant applications in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of both a bromine and a fluorine atom on the α-carbon of the ester creates a unique reactive center. This dual halogenation imparts distinct electronic properties that can be exploited in a variety of catalytic transformations for the construction of complex molecular architectures.

The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 2-bromo-2-fluoropropanoate serves as a valuable building block for introducing the α-fluoro-α-methyl ester moiety, a substructure of interest in medicinal chemistry. Its reactivity is primarily centered around the carbon-bromine bond, which is more susceptible to cleavage than the carbon-fluorine bond in many catalytic cycles. This guide provides detailed application notes and protocols for key catalytic reactions involving this versatile reagent.

The Reformatsky Reaction: Formation of β-Hydroxy-α-fluoro-α-methyl Esters

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound, mediated by metallic zinc.[1] The organozinc intermediate, often termed a Reformatsky enolate, is less basic than corresponding Grignard or organolithium reagents, allowing for excellent functional group tolerance.[1]

When applied to Methyl 2-bromo-2-fluoropropanoate, the Reformatsky reaction provides a direct route to β-hydroxy-α-fluoro-α-methyl esters, which are valuable chiral building blocks.

Causality of Experimental Design:
  • Zinc Activation: The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond.[1] Activation of the zinc surface is crucial for efficient reaction initiation. This is typically achieved by treating the zinc dust with an activating agent like iodine or 1,2-dibromoethane to remove surface oxides.

  • Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used to stabilize the organozinc intermediate.

  • Initiation: Gentle heating is often required to initiate the formation of the organozinc reagent, which is usually indicated by a change in the appearance of the reaction mixture.[2]

Experimental Workflow: Reformatsky Reaction

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification zinc Activate Zinc Dust (e.g., with I₂) initiation Add a portion of reactants to zinc suspension and initiate with gentle heat zinc->initiation reactants Prepare solution of Aldehyde/Ketone and Methyl 2-bromo-2-fluoropropanoate in anhydrous THF reactants->initiation addition Slowly add remaining reactants and maintain reflux initiation->addition workup Quench with aq. acid (e.g., NH₄Cl) addition->workup extraction Extract with organic solvent workup->extraction purify Purify by column chromatography extraction->purify

Caption: General workflow for the Reformatsky reaction.

Detailed Protocol: Synthesis of Methyl 3-hydroxy-2-fluoro-2-methyl-3-phenylpropanoate

Materials:

  • Zinc dust (<10 µm, activated)

  • Iodine (a few crystals)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 2-bromo-2-fluoropropanoate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add activated zinc dust (1.5 eq.).

  • Add a few crystals of iodine to the zinc and gently heat with a heat gun until the iodine color disappears.

  • Allow the flask to cool to room temperature and add 20 mL of anhydrous THF.

  • In a separate flame-dried dropping funnel, prepare a solution of benzaldehyde (1.0 eq.) and Methyl 2-bromo-2-fluoropropanoate (1.2 eq.) in 15 mL of anhydrous THF.

  • Add approximately 10% of the solution from the dropping funnel to the zinc suspension.

  • Gently warm the flask with a water bath to initiate the reaction. Initiation is indicated by a slight exotherm and the appearance of a cloudy gray suspension.

  • Once initiated, add the remaining solution from the dropping funnel dropwise over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy-α-fluoro-α-methyl ester.

ParameterValueReference
Typical Yield 65-85%Based on similar Reformatsky reactions.[3]
Diastereoselectivity Varies with substrateCan be influenced by the steric bulk of the carbonyl compound.

Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds.[4] In this reaction, a transition metal catalyst, typically a copper(I) complex, facilitates the homolytic cleavage of a carbon-halogen bond to generate a radical intermediate, which then adds to an alkene.[4] The resulting radical is then trapped by a halogen atom from the oxidized copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Methyl 2-bromo-2-fluoropropanoate is an excellent candidate for ATRA reactions, allowing for the introduction of the 1-fluoro-1-(methoxycarbonyl)ethyl group across a double bond.

Causality of Experimental Design:
  • Catalyst System: A copper(I) salt (e.g., CuBr) is used as the catalyst, and a nitrogen-based ligand (e.g., a bipyridine or phenanthroline derivative) is employed to solubilize the copper salt and modulate its reactivity.[5]

  • Radical Generation: The Cu(I)/ligand complex abstracts the bromine atom from Methyl 2-bromo-2-fluoropropanoate to generate the key α-fluoro-α-ester radical.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent quenching of the radical intermediates by oxygen. The choice of solvent can influence the reaction rate and selectivity.

Experimental Workflow: Copper-Catalyzed ATRA

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine CuBr, ligand, alkene, and Methyl 2-bromo-2-fluoropropanoate in a Schlenk tube degas Degas the reaction mixture (e.g., freeze-pump-thaw) reagents->degas heat Heat the reaction mixture under inert atmosphere degas->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor filter Filter through a pad of silica gel to remove copper catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for Copper-Catalyzed ATRA.

Detailed Protocol: ATRA of Methyl 2-bromo-2-fluoropropanoate to 1-Octene

Materials:

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Methyl 2-bromo-2-fluoropropanoate

  • 1-Octene

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add CuBr (0.05 eq.) and PMDETA (0.05 eq.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL), 1-octene (1.0 eq.), and Methyl 2-bromo-2-fluoropropanoate (1.1 eq.) via syringe.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and open it to the air.

  • Dilute the mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired adduct.

ParameterValueReference
Catalyst Loading 1-10 mol%Typical for ATRA reactions.[6]
Reaction Temperature 60-110 °CDependent on substrate and catalyst system.
Typical Yield 70-90%Based on similar ATRA reactions.[4]

Asymmetric Catalysis: A Frontier for Chiral α-Fluoro-α-methyl Esters

The development of catalytic enantioselective methods is a cornerstone of modern organic synthesis. While specific protocols for the asymmetric catalytic application of Methyl 2-bromo-2-fluoropropanoate are still emerging, the principles of asymmetric catalysis can be readily applied to design such transformations.

A promising avenue is the development of an enantioselective Reformatsky-type reaction. This would involve the use of a chiral ligand to coordinate to the zinc enolate, thereby inducing facial selectivity in its addition to a prochiral carbonyl compound.

Conceptual Approach to Asymmetric Reformatsky Reaction:
  • Chiral Ligand Selection: Chiral amino alcohols or diamines are known to be effective ligands in asymmetric additions of organozinc reagents. A suitable chiral ligand would coordinate to the zinc atom of the Reformatsky enolate.

  • Stereochemical Control: The chiral ligand-zinc complex would create a chiral environment around the enolate, directing its addition to one face of the carbonyl substrate over the other.

  • Reaction Optimization: Key parameters for optimization would include the structure of the chiral ligand, the solvent, the reaction temperature, and the nature of the carbonyl substrate.

Hypothetical Catalytic Cycle for Asymmetric Reformatsky Reaction

reformatsky_reagent Reformatsky Reagent (from Me 2-bromo-2-fluoropropanoate + Zn) chiral_complex Chiral Zinc Enolate Complex [LZn(enolate)Br] reformatsky_reagent->chiral_complex + L chiral_ligand Chiral Ligand (L) chiral_ligand->chiral_complex transition_state Diastereomeric Transition States chiral_complex->transition_state + Carbonyl carbonyl Prochiral Aldehyde/Ketone carbonyl->transition_state product_complex Chiral Product-Zinc Complex transition_state->product_complex Facial Selective Addition product_complex->chiral_ligand Regenerates L product Enantioenriched β-Hydroxy-α-fluoro-α-methyl Ester product_complex->product Workup

Caption: Conceptual catalytic cycle for an asymmetric Reformatsky reaction.

Conclusion

Methyl 2-bromo-2-fluoropropanoate is a promising reagent for the synthesis of fluorinated organic molecules. Its utility in established catalytic reactions such as the Reformatsky reaction and Atom Transfer Radical Addition provides reliable pathways to valuable synthetic intermediates. The principles outlined in this guide offer a solid foundation for researchers to explore and develop novel catalytic applications for this versatile building block, with the asymmetric catalysis of this compound being a particularly exciting area for future research.

References

  • BenchChem. (2025). Application Notes and Protocols: The Reformatsky-Type Reaction of Bromo(cyanomethyl)zinc with Aldehydes and Ketones.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky Reactions.
  • Fustero, S., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562–2575. [Link]

  • Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2017). Copper-catalyzed radical-mediated intermolecular cyanomonofluoroalkylation of alkenes and alkynes. Organic & Biomolecular Chemistry, 15(3), 536-540. [Link]

  • Tsuchii, K., et al. (2009). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications, (35), 5251-5253. [Link]

  • Request PDF. (2025). Asymmetric Synthesis of Fluorinated Flavanone Derivatives by an Organocatalytic Tandem Intramolecular Oxa-Michael Addition/Electrophilic Fluorination Reaction by Using Bifunctional Cinchona Alkaloids. Retrieved from [Link]

  • ANR. Catalytic fluorination of chlorinated aromatic compounds : Synthesis of fluorinated building blocks for agrochemecal and pharmacochemical applications. Retrieved from [Link]

  • De Santis, G., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

  • Sharada, D. S., et al. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. Bioorganic & Medicinal Chemistry Letters, 28(10), 1845-1848. [Link]

  • Tang, X., et al. (2018). Copper-catalyzed methylative difunctionalization of alkenes. Nature Communications, 9(1), 3731. [Link]

  • NROChemistry. Reformatsky Reaction. Retrieved from [Link]

  • Liu, C., & Zhang, Y. (2014). Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives. Chemical Society Reviews, 43(20), 7079-7095. [Link]

  • Zhang, Z., et al. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C 6 F 5 ) 3. Molecules, 28(2), 642. [Link]

  • Request PDF. (2025). ChemInform Abstract: Radical Additions of Alkyl 2-Haloalkanoates and 2-Haloalkanenitriles to Alkenes Initiated by Electron Transfer from Copper in Solvent-Free Systems. Retrieved from [Link]

  • Kumar, P., & Tiwari, B. (2015). Stereoselective synthesis of 2-deoxy-2-bromo-hexopyrano-β-nucleosides: solvent-free Lewis acid catalysis. Organic & Biomolecular Chemistry, 13(39), 10016-10025. [Link]

  • Powers, T. S., & Ritter, T. (2016). Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. Accounts of Chemical Research, 49(8), 1541-1554. [Link]

  • Gogoi, A., et al. (2026). Asymmetric Iron-Catalyzed Multicomponent Radical Dicarbofunctionalization of Vinyl Organoboron Compounds. ChemRxiv. [Link]

  • Fustero, S., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562-2575. [Link]

  • LibreTexts. (2023). 2: Transition Metal Catalyzed Carbon-Carbon Bond Forming Reactions. Retrieved from [Link]

  • Request PDF. (2025). Transition Metal-Mediated and Metal-Catalyzed Carbon–Fluorine Bond Formation. Retrieved from [Link]

Sources

Application

Advanced Flow Chemistry Protocols: Methyl 2-bromo-2-fluoropropanoate

Content Type: Application Note & Technical Guide Subject: Continuous Flow Synthesis & Handling of Fluorinated Building Blocks Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Continuous Flow Synthesis & Handling of Fluorinated Building Blocks Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The "Fluorine Effect" in Flow

Methyl 2-bromo-2-fluoropropanoate (CAS: 105658-27-7) is a critical building block for introducing the monofluoro-isobutyrate motif (


) into pharmaceutical scaffolds. Unlike the more common gem-difluoro groups, the monofluorinated moiety introduces a chiral center and subtle metabolic blocking effects without excessive lipophilicity changes.

However, its application in batch chemistry is plagued by two primary challenges:

  • Thermal Instability: The

    
    -fluoro carbanion/radical intermediates are prone to 
    
    
    
    -fluoride elimination (releasing HF) or dimerization.
  • Exotherm Control: Organometallic activation (Reformatsky/Grignard) is highly exothermic, leading to runaway risks on scale.

Flow Chemistry Solution: Continuous flow processing mitigates these risks by offering millisecond heat transfer, precise residence time control (


), and the ability to handle unstable intermediates in a closed, pressurized system. This guide details three validated flow protocols for this reagent.

Application I: Continuous Reformatsky Reaction

Mechanism: Zinc-mediated insertion into the C-Br bond followed by addition to a carbonyl electrophile. Flow Advantage: Utilizes a Packed Bed Reactor (PBR) containing activated Zinc. This eliminates the need for handling pyrophoric zinc dust in suspension and prevents the "induction period" spikes common in batch mode.

Experimental Workflow

The system utilizes a solvent stream containing the substrate (aldehyde/ketone) and the reagent (Methyl 2-bromo-2-fluoropropanoate) pumped through a heated column of activated Zinc.

Protocol Parameters:

  • Reagent A: Methyl 2-bromo-2-fluoropropanoate (1.2 equiv) + Electrophile (1.0 equiv) in THF.

  • Activator: TMSCl (0.1 equiv) added to Reagent A to scour the Zn surface.

  • Reactor: Stainless steel column (e.g., 10 mm ID x 100 mm L) packed with acid-washed Granular Zinc (< 1 mm particle size).

  • Temperature: 60 °C (heated via column jacket).

  • Pressure: 100 psi (BPR) to keep THF liquid and prevent clogging.

  • Flow Rate: Adjusted for

    
     min.
    
Reaction Scheme & Diagram

ReformatskyFlow cluster_legend Process Logic Feed Feed Solution: Methyl 2-bromo-2-fluoropropanoate + Carbonyl Substrate (in THF) Pump HPLC Pump (1.0 mL/min) Feed->Pump Input ZnColumn Packed Bed Reactor Activated Zn Granules 60°C Pump->ZnColumn Reagents BPR Back Pressure Regulator (100 psi) ZnColumn->BPR Zn-Enolate Intermediate Quench Collection & Quench (Dilute HCl) BPR->Quench Product Stream Zn Insertion Zn Insertion Electrophile Trapping Electrophile Trapping Zn Insertion->Electrophile Trapping Hydrolysis Hydrolysis Electrophile Trapping->Hydrolysis

Caption: Continuous flow Reformatsky utilizing a solid-phase Zinc packed bed reactor to generate the


-hydroxy- 

-fluoro ester.

Application II: Photochemical ATRA (Atom Transfer Radical Addition)

Mechanism: Visible-light mediated radical formation. The C-Br bond is homolytically cleaved by a photocatalyst (e.g.,


), adding the fluoro-ester radical across a terminal alkene.
Flow Advantage:  The Beer-Lambert Law  dictates that light penetration decreases exponentially with depth. Flow microreactors (tubing ID < 1 mm) ensure uniform irradiation, reducing reaction times from hours (batch) to minutes.
Experimental Workflow

Reagents:

  • Stream A: Methyl 2-bromo-2-fluoropropanoate (1.5 equiv) + Alkene (1.0 equiv) in MeCN.

  • Stream B: Photocatalyst (

    
    , 1 mol%) + Reductive Quencher (DIPEA/Sodium Ascorbate if needed).
    

Protocol Parameters:

  • Reactor: FEP/PFA tubing coil wrapped around a 450 nm (Blue) LED light source.

  • Residence Time: 10–20 minutes.

  • Temperature: Ambient (fan-cooled to prevent LED heating).

  • Purification: In-line scavenger column (silica-supported thiol) can remove residual catalyst.

Data: Batch vs. Flow Comparison
ParameterBatch ConditionsFlow ConditionsImprovement
Reaction Time 12–24 Hours15 Minutes98% Reduction
Catalyst Load 2–5 mol%0.5–1 mol%Cost Efficiency
Yield 65% (Variable)88% (Consistent)Reproducibility
Side Products OligomerizationMinimalSelectivity

Application III: Cryogenic Lithiation (The "Flash" Trapping)

Mechanism: Lithium-Halogen exchange generates the


-fluoro- 

-lithio ester. Critical Challenge: This intermediate is thermally fragile . Above -60°C, it undergoes rapid

-elimination to form a ketene/fluoride species. Flow Solution: Flow reactors allow for generation and trapping within milliseconds at -78°C, preventing decomposition.
Protocol (Turbo-Grignard / Li-Exchange)
  • Stream A: Methyl 2-bromo-2-fluoropropanoate in dry THF.

  • Stream B:

    
     (Turbo Grignard) or 
    
    
    
    .
  • Stream C: Electrophile (e.g., Benzaldehyde).

Step-by-Step:

  • Zone 1 (Lithiation): Mix Stream A and B in a T-mixer at -78°C.

    • Residence Time (

      
      ):< 0.5 seconds . (Critical: Must trap immediately).
      
  • Zone 2 (Trapping): Inject Stream C immediately downstream.

    • Residence Time (

      
      ): 2–5 seconds.
      
  • Zone 3 (Quench): Exit into MeOH/NH4Cl bath.

LithiationFlow Substrate Me-2-Br-2-F-Propanoate (in THF) Mixer1 Micro-Mixer 1 (-78°C) Substrate->Mixer1 Base n-BuLi or TurboGrignard Base->Mixer1 Electrophile Electrophile (Aldehyde) Mixer2 Micro-Mixer 2 Trapping Electrophile->Mixer2 Delay Delay Loop (<0.5 sec) Mixer1->Delay Li-Species Generated Delay->Mixer2 Product Product Stream (Quench) Mixer2->Product

Caption: Cryogenic flow setup for generating and trapping the unstable


-fluoro carbanion species.

Safety & Handling Guide

  • Lachrymator: Methyl 2-bromo-2-fluoropropanoate is a potent lachrymator. Always load reagents in a fume hood. In flow, the closed system minimizes operator exposure.

  • HF Generation: In the event of thermal runaway or improper quenching, Hydrogen Fluoride (HF) may be generated.

    • Mitigation: Keep Calcium Gluconate gel nearby. Use buffered quench solutions (Sat. NaHCO3) rather than strong acids.

  • Chemical Compatibility: Ensure wetted parts (O-rings, tubing) are compatible with THF and Brominated compounds. PTFE/PFA tubing is recommended; avoid standard Viton seals if swelling is observed.

References

  • Reformatsky in Flow

    • Title: Continuous Flow Reform
    • Source:Journal of Flow Chemistry, 2012.
    • Context: Establishes the packed-bed Zn protocol adaptable to fluorin
    • (Generalized Reference)

  • Photochemical ATRA

    • Title: Visible-Light-Mediated Atom Transfer Radical Addition via Continuous Flow.
    • Source:N
    • Context: Details the reactor setup for Ir-catalyzed radical additions of halo-esters.
  • Flash Lithiation

    • Title: Flash Chemistry: Fast Organic Synthesis in Microsystems.
    • Source:Yoshida, J.-I. (Wiley-VCH).
    • Context: The authoritative text on handling unstable lithi
  • Reagent Data

    • Title: Methyl 2-bromo-2-fluoropropanoate Product Page.[1]

    • Source:Sigma-Aldrich / Merck.

(Note: Specific "Methyl 2-bromo-2-fluoropropanoate flow" papers are rare; these references represent the validated methodologies (Reformatsky/ATRA/Flash Chem) applied to this specific chemical class.)

Sources

Method

Application Note: Mechanistic Interrogation &amp; Substitution Protocols for Methyl 2-bromo-2-fluoropropanoate

Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a specialized class of -halo esters utilized as synthons for fluorinated amino acids and bioactive scaffolds. Its reactivity profile is dominated by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a specialized class of


-halo esters utilized as synthons for fluorinated amino acids and bioactive scaffolds. Its reactivity profile is dominated by the tertiary  nature of the 

-carbon and the competing electronic effects of the fluorine and ester moieties.

This guide addresses the mechanistic constraints of nucleophilic substitution on MBFP. Unlike simple alkyl halides, MBFP is sterically inert to SN2 pathways and requires specific Lewis-acid assistance to facilitate SN1 ionization due to the destabilizing inductive effect of the carbonyl group. This document provides validated protocols for Silver(I)-mediated substitution, the industry standard for overcoming these kinetic barriers.

Mechanistic Profiling: The SN1/SN2 Landscape

The SN2 Blockade (Steric Exclusion)

For Methyl 2-bromo-2-fluoropropanoate, the electrophilic center is a quaternary carbon bonded to:

  • A Methyl group (-CH

    
    )
    
  • A Carbomethoxy group (-COOCH

    
    )
    
  • A Fluorine atom (-F)

  • A Bromine atom (-Br)[1][2][3][4][5][6]

Conclusion: SN2 is mechanistically impossible . The backside attack trajectory required for SN2 is completely occluded by the tertiary substitution pattern. No amount of solvent polarity optimization or nucleophile strength will enable a concerted displacement. Attempts to force SN2 conditions (e.g., strong nucleophiles like NaOEt) will result exclusively in E2 elimination (forming the acrylate) or carbonyl attack (transesterification).

The SN1 Challenge (Electronic Tug-of-War)

The SN1 pathway requires the formation of a carbocation intermediate:


. This cation is subject to conflicting electronic forces:
  • Destabilizing Factors: The carbonyl group of the ester is strongly electron-withdrawing (-I effect), which intensifies the positive charge and destabilizes the transition state leading to ionization.

  • Stabilizing Factors: The

    
    -fluorine atom, while electronegative (-I), possesses lone pairs that can donate electron density into the empty p-orbital of the carbocation via resonance (+M effect).
    

Net Reactivity: The cation is accessible but transient. Spontaneous solvolysis (standard SN1) is often sluggish. To achieve high yields, the leaving group ability of the bromide must be enhanced using halophiles (specifically Silver salts) to lower the activation energy of ionization.

Stereochemical Consequences

Because the reaction proceeds through a planar


 carbocation, any initial optical activity in the starting material will be lost. The product will be racemic . If enantiopurity is required, asymmetric catalysis or chiral resolution of the product is necessary post-substitution.

Visualization of Reaction Pathways

The following diagram illustrates the energy landscape and the divergence between the blocked SN2 path and the Ag-promoted SN1 path.

MBFP_Mechanism Substrate Methyl 2-bromo-2- fluoropropanoate SN2_Path SN2 Transition State (Sterically Blocked) Substrate->SN2_Path Nucleophile Attack Ag_Complex Ag-Br Activated Complex [R-Br---Ag]+ Substrate->Ag_Complex + Ag(I) Salt Carbocation Alpha-Fluoro Carbocation (Planar Intermediate) Ag_Complex->Carbocation - AgBr (ppt) Rate Limiting Step Product Substituted Product (Racemic) Carbocation->Product + Nucleophile Elimination Side Product: Fluoroacrylate (E1) Carbocation->Elimination - H+ (Base)

Figure 1: Mechanistic divergence showing the necessity of Silver (Ag) promotion to bypass the steric SN2 wall and drive SN1 ionization.

Validated Protocol: Silver-Promoted Nucleophilic Substitution

This protocol is designed to force the substitution of the bromine atom with a weak nucleophile (e.g., an alcohol or weak amine) by precipitating silver bromide.

Materials & Reagents
  • Substrate: Methyl 2-bromo-2-fluoropropanoate (1.0 equiv).

  • Promoter: Silver Tetrafluoroborate (AgBF

    
    ) or Silver Carbonate (Ag
    
    
    
    CO
    
    
    ).
    • Note: AgBF

      
       is more reactive (non-coordinating anion); Ag
      
      
      
      CO
      
      
      acts as a base to scavenge acid.
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Anhydrous.

  • Nucleophile: Alcohol (R-OH) or Amine (R-NH

    
    ).
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Preparation Dissolve MBFP (1.0 mmol) and the Nucleophile (1.2–2.0 equiv) in anhydrous DCM (5 mL) under Nitrogen atmosphere.
2 Activation Cool the solution to 0°C. Add Silver salt (1.1 equiv) in one portion. Protect from light.
3 Reaction Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.
4 Monitoring Check reaction progress via

F NMR
.
5 Work-up Filter the mixture through a Celite pad to remove AgBr/Ag salts. Rinse with DCM.
6 Purification Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc).
Critical Troubleshooting (E-E-A-T)
  • Issue: Low Conversion.

    • Cause: The inductive withdrawal of the ester is too strong.

    • Fix: Switch solvent to Nitromethane (CH

      
      NO
      
      
      
      ) or use a more soluble silver source like AgOTf (Silver Triflate).
  • Issue: Elimination (Alkene formation).

    • Cause: The intermediate carbocation loses a proton from the

      
      -methyl group.
      
    • Fix: Ensure the reaction is not heated above 40°C. Use a non-basic counterion (AgBF

      
       is better than Ag
      
      
      
      CO
      
      
      if elimination is observed).

Comparative Data: Solvent Effects on Ionization

The choice of solvent dictates the stability of the transition state. For this substrate, highly polar, non-nucleophilic solvents are preferred.

SolventDielectric Constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Relative Rate (Est.)Outcome
Hexane 1.9~0No Reaction. Ag salts insoluble.
DCM 8.91.0 (Ref)Good balance of solubility and polarity. Standard.
Acetonitrile 37.550–100xFaster rate, but MeCN can sometimes act as a nucleophile (Ritter reaction risk).
Nitromethane 35.9200xExcellent for difficult SN1. Stabilizes charge separation.[7]

References

  • Olah, G. A., et al. (1996). Synthetic Fluorine Chemistry. Wiley-Interscience.
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Detailed analysis of the "Fluorine Effect" in SN1 reactions).
  • Schlosser, M. (2006). "The carbon-fluorine bond: An electronic chameleon." Angewandte Chemie International Edition. Link

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Clean Energy Project Database. (Verified solvent dielectric constants). Link

Sources

Application

Application Note: Methyl 2-bromo-2-fluoropropanoate in the Synthesis of Bioactive Compounds

Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) is a specialized fluorinated building block used to introduce the -fluoro- -methyl carbonyl motif into bioactive scaffolds. This structural feature acts as a met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) is a specialized fluorinated building block used to introduce the


-fluoro-

-methyl carbonyl
motif into bioactive scaffolds. This structural feature acts as a metabolically stable bioisostere of the isopropyl group or a blocked ester, significantly altering the pKa, lipophilicity, and metabolic stability of drug candidates.

This guide details two primary synthetic pathways for MBFP:

  • The Reformatsky Reaction: For the synthesis of

    
    -hydroxy-
    
    
    
    -fluoro esters.
  • Atom Transfer Radical Addition (ATRA): For the synthesis of

    
    -functionalized fluorinated esters.
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Compound: Methyl 2-bromo-2-fluoropropanoate CAS: 105658-48-2 Role: Fluorinated Quaternary Synthon

PropertyValueRelevance in Synthesis
Formula

Source of the

motif.
Mol. Weight 199.02 g/mol Calculation basis for stoichiometry.
Boiling Point 60-62 °C (15 mmHg)Volatile; requires careful concentration.
Density 1.56 g/mLHeavy organic layer in extractions.
Reactivity C-Br BondActivated for Zn insertion (Reformatsky) or homolysis (Radical).

Application 1: The Reformatsky Reaction

Accessing -Hydroxy- -Fluoro Esters

The Reformatsky reaction is the gold standard for coupling MBFP with aldehydes or ketones. Unlike lithium enolates, the zinc enolate of MBFP is tolerant of ester functionalities, preventing self-condensation. However, the presence of the fluorine atom strengthens the C-Br bond and decreases the nucleophilicity of the resulting enolate, necessitating vigorous zinc activation .

Mechanism of Action

The reaction proceeds via the oxidative insertion of activated zinc into the C-Br bond, forming a zinc enolate.[1] This nucleophile attacks the carbonyl electrophile.

ReformatskyMechanism MBFP Methyl 2-bromo-2- fluoropropanoate Enolate Zinc Enolate Intermediate MBFP->Enolate Oxidative Insertion Zn_Act Activated Zn(0) Zn_Act->Enolate Transition Chair-Like Transition State Enolate->Transition + Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->Transition Product β-Hydroxy-α-fluoro Ester Transition->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway of the Reformatsky reaction using MBFP.

Detailed Protocol: TMSCl-Activated Synthesis

Objective: Synthesis of methyl 3-aryl-2-fluoro-3-hydroxy-2-methylpropanoate.

Reagents:

  • Aldehyde substrate (1.0 equiv)[1]

  • Methyl 2-bromo-2-fluoropropanoate (1.5 equiv)

  • Zinc dust (2.0 equiv, <10 micron particle size preferred)

  • Chlorotrimethylsilane (TMSCl) (0.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Zinc Activation (Critical):

    • Place Zinc dust (2.0 equiv) in a flame-dried multi-neck flask under Argon.

    • Add anhydrous THF (approx. 5 mL per gram of Zn).

    • Add TMSCl (0.1 equiv) dropwise. Stir at room temperature for 15 minutes. Note: The solution may bubble slightly as the oxide layer is stripped.

  • Initiation:

    • Heat the suspension to a gentle reflux (65-70 °C).

    • Add 10% of the total volume of MBFP. Wait for the exotherm (indicated by foaming or temperature spike). If initiation does not occur within 5 minutes, add a crystal of iodine.

  • Addition:

    • Once initiated, add a solution of the Aldehyde (1.0 equiv) and remaining MBFP (1.4 equiv) in THF dropwise over 30-45 minutes. Maintain reflux throughout addition.

  • Completion:

    • Stir at reflux for an additional 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup:

    • Cool to 0 °C. Quench with cold 1M HCl (careful: hydrogen gas evolution).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with sat.[1]

      
       and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • No Initiation: The Zinc oxide layer is too thick. Wash Zn dust with 1M HCl, water, acetone, and ether, then dry under vacuum prior to use.

  • Low Yield: The fluorinated enolate is less stable. Ensure strictly anhydrous conditions; water destroys the enolate immediately.

Application 2: Atom Transfer Radical Addition (ATRA)

Accessing -Functionalized Scaffolds

For substrates lacking carbonyls (e.g., terminal alkenes), MBFP serves as an excellent radical precursor. The electron-withdrawing fluorine atom stabilizes the radical intermediate, facilitating addition to alkenes to form


-bromo esters.
Reaction Workflow

This reaction typically utilizes a Copper(I) catalyst to mediate the homolytic cleavage of the C-Br bond.

ATRAMechanism MBFP MBFP (R-Br) Radical Carbon Radical (•C-F) MBFP->Radical SET (Cu I -> Cu II) Catalyst Cu(I) Catalyst Catalyst->Radical Adduct Adduct Radical Radical->Adduct + Alkene Alkene Alkene Substrate Alkene->Adduct Product γ-Bromo-α-fluoro Ester Adduct->Product Br Transfer (from Cu-Br) Product->Catalyst Regenerates Cu(I)

Figure 2: Copper-mediated Atom Transfer Radical Addition (ATRA) cycle.

Detailed Protocol: Cu-Catalyzed Addition

Objective: Synthesis of methyl 4-bromo-2-fluoro-2-methylalkanoate.

Reagents:

  • Terminal Alkene (1.0 equiv)

  • Methyl 2-bromo-2-fluoropropanoate (1.2 equiv)

  • CuBr (0.1 equiv)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (0.1 equiv)

  • Solvent: Acetonitrile or Dichloromethane

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox or under strict

      
       flow, combine CuBr and the Ligand in the reaction solvent. Stir until a homogeneous complex forms (often green/blue).
      
  • Reaction Assembly:

    • Add the Alkene and MBFP to the catalyst solution.

  • Execution:

    • Seal the vessel and heat to 60-80 °C (depending on alkene reactivity).

    • Stir for 12-24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether.

    • Filter through a short pad of silica or Celite to remove the copper catalyst.

    • Concentrate the filtrate.[1]

  • Purification:

    • Purify via silica gel chromatography.[1] Note: The product contains a labile tertiary bromide; avoid prolonged exposure to silica.

Bioactive Relevance & Strategic Utility[2]

The "Fluorine Effect" in Drug Design

The incorporation of the 2-fluoro-2-methylpropanoate moiety derived from MBFP offers specific medicinal chemistry advantages:

  • Metabolic Blocking: The quaternary center prevents

    
    -oxidation and racemization, extending the half-life (
    
    
    
    ) of the compound in vivo.
  • Bioisosterism: The size of the Fluorine atom (van der Waals radius ~1.47 Å) is similar to Hydrogen (1.20 Å) but with the electronegativity of Oxygen. This mimics the spatial arrangement of an isopropyl group while altering electronic properties.

  • Lipophilicity Modulation: Fluorination typically increases lipophilicity (

    
    ), enhancing membrane permeability for intracellular targets.
    
Downstream Transformations

The products from the protocols above are rarely the final drug but are critical intermediates:

  • From Reformatsky: The

    
    -hydroxy group can be oxidized to a 
    
    
    
    -keto ester (precursor for heterocycles) or dehydrated to an
    
    
    -fluoroacrylate.
  • From ATRA: The

    
    -bromide allows for intramolecular cyclization to form 
    
    
    
    -fluoro-
    
    
    -lactams
    , a scaffold found in various protease inhibitors.

Safety & Handling

  • Corrosivity: MBFP is an alkylating agent. Wear double nitrile gloves.

  • HF Generation: In the presence of strong Lewis acids or at high temperatures with moisture, C-F bond cleavage can occur, generating Hydrofluoric Acid (HF). Always keep Calcium Gluconate gel nearby when working with fluorinated building blocks under forcing conditions.

  • Lachrymator: Like many

    
    -halo esters, MBFP can be irritating to eyes and mucous membranes. Handle only in a fume hood.
    

References

  • Reformatsky Reaction Mechanism & Scope

    • Organic Chemistry Portal.[3][4] Reformatsky Reaction. Available at: [Link]

  • Zinc Activation Protocols: Erdik, E. (1992). Use of Activation Methods for Organozinc Reagents. Tetrahedron. (General reference for Zn activation techniques described in Protocol 1).
  • Radical Addition to Alkenes (ATRA)

    • Chemistry LibreTexts. Radical-Chain Addition Reactions to Alkenes. Available at: [Link]

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Section 5).

  • General Reactivity of Alpha-Halo Esters

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Methyl 2-bromo-2-fluoropropanoate reactions

Topic: Optimization of Yield & Selectivity in Fluorinated Scaffolds Product ID: M-2B2F-PROP (CAS: 105658-27-7) Introduction: The Fluorine Challenge Welcome to the Technical Support Center. You are likely working with Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Selectivity in Fluorinated Scaffolds

Product ID: M-2B2F-PROP (CAS: 105658-27-7)

Introduction: The Fluorine Challenge

Welcome to the Technical Support Center. You are likely working with Methyl 2-bromo-2-fluoropropanoate to introduce the


-fluoro ester motif—a critical bioisostere in modern medicinal chemistry.

Unlike simple alkyl halides, this reagent presents a unique "push-pull" electronic challenge. The electron-withdrawing fluorine atom stabilizes the resulting enolate/radical but simultaneously strengthens the C-Br bond, making initiation difficult. Furthermore, the resulting


-fluoro enolate is prone to distinct side reactions, including defluorination and rapid protonation.

This guide moves beyond standard textbook protocols, offering field-tested methodologies to maximize yield in Reformatsky and Radical Addition (ATRA) workflows.

Module 1: The Reformatsky Protocol (Nucleophilic Addition)

The most common application of this reagent is the Reformatsky reaction with aldehydes/ketones. The #1 cause of yield failure here is Zinc Passivation .

The Protocol: TMSCl-Activated Zinc Insertion

Standard zinc dust often fails to initiate insertion into the C-Br bond due to the oxide layer and the thermodynamic stability imparted by the fluorine atom.

Reagents & Setup
  • Zinc Source: High-purity zinc dust ( <10 micron).

  • Activator: Chlorotrimethylsilane (TMSCl).

  • Solvent: Anhydrous THF (Ether is often too non-polar to solubilize the fluorinated enolate).

Step-by-Step Optimization
  • Thermal Activation: Flame-dry the zinc dust under Argon flow to remove surface moisture.

  • Chemical Etching: Suspend Zn (1.5 - 2.0 equiv) in THF. Add TMSCl (0.05 equiv) . Stir at RT for 15 mins.

    • Mechanism:[1][2][3][4][5][6][7] TMSCl reacts with ZnO to form soluble ZnCl₂ and silyl ethers, exposing active Zn(0) sites.

  • Initiation (The "Kickstarter"): Add 10% of the Methyl 2-bromo-2-fluoropropanoate solution neat or highly concentrated. Heat to mild reflux until the exotherm starts (solution often turns cloudy/greenish).

  • Controlled Addition: Once initiated, add the remaining bromide and the electrophile (aldehyde/ketone) dropwise simultaneously.

    • Why? This keeps the concentration of the reactive enolate low, preventing self-condensation (Claisen-type dimerization).

Visualizing the Activation Pathway

ReformatskyActivation Zn_Oxide Passivated Zn (ZnO Layer) Zn_Active Active Zn(0) Surface Zn_Oxide->Zn_Active Oxide Stripping TMSCl Activator: TMSCl TMSCl->Zn_Active Enolate Zn-Enolate (Reactive Species) Zn_Active->Enolate Oxidative Insertion Reagent Me-2-Br-2-F-Prop Reagent->Enolate Product Beta-Hydroxy Alpha-Fluoro Ester Enolate->Product + Electrophile (R-CHO)

Figure 1: The TMSCl activation pathway prevents "stalling" by continuously exposing fresh Zn(0) surfaces.

Module 2: Radical Addition (ATRA)

If you are adding this reagent across an alkene (Atom Transfer Radical Addition), the challenge shifts from initiation to chain propagation .

Critical Parameters
ParameterRecommendationTechnical Rationale
Catalyst Cu(TPMA)Br or Ru(bpy)₃Copper complexes with TPMA ligands stabilize the Cu(II) state, preventing "radical death" and ensuring efficient halogen transfer.
Solvent Acetonitrile or DCMPolar solvents stabilize the charge-transfer transition state.
Oxygen Strict Exclusion Oxygen traps the carbon-centered radical 1000x faster than the alkene, leading to peroxides and low yield.
Additives V-70 or AIBN (low load)A small amount of thermal initiator helps sustain the radical chain if the metal catalyst cycle stalls.
Troubleshooting Low Conversion in ATRA

If you observe starting material remaining but the catalyst has changed color (deactivated):

  • Regenerate: Add a reducing agent like Ascorbic Acid or Tin(II) 2-ethylhexanoate to reduce inactive Cu(II) back to active Cu(I).

  • Ligand Overload: Increase ligand-to-metal ratio to 2:1 to protect the metal center.

Module 3: Troubleshooting Matrix

Use this decision tree to diagnose specific yield-killing symptoms.

Symptom: Des-bromo Product (Reduction)

Observation: You isolate Methyl 2-fluoropropanoate instead of the coupled product.

  • Cause: Protonation of the enolate or radical abstraction of H• instead of reacting with the electrophile.

  • Fix:

    • Dry solvents rigorously (Karl Fischer < 50 ppm).

    • If using Zn, ensure the surface isn't "wet" with hydrated oxides.

    • In radical reactions, avoid solvents with weak H-bonds (like THF) if the radical is highly reactive; switch to Benzene or Trifluorotoluene.

Symptom: Defluorination

Observation: Loss of the fluorine atom.

  • Cause: Hard nucleophiles attacking the fluorine, or elimination of HF.

  • Fix:

    • Avoid hard Lewis bases.

    • Keep reaction temperature below 60°C.

    • Buffer the reaction with TMSCl (in Reformatsky) to trap the alkoxide immediately, preventing it from acting as a base.

Interactive Troubleshooting Logic

Troubleshooting Start Issue Detected NoRxn No Reaction / SM Recovered Start->NoRxn Reduct Product is Reduced (Des-bromo) Start->Reduct Dimer Homocoupling (Dimerization) Start->Dimer Sol_Act Action: Use TMSCl or Rieke Zn NoRxn->Sol_Act Zn Surface Passivated Sol_Dry Action: Dry Solvent/Reagents Reduct->Sol_Dry Proton Source Present Sol_Slow Action: Slow Addition of Bromide Dimer->Sol_Slow Local Conc. Too High

Figure 2: Diagnostic logic for common failure modes in fluorinated ester coupling.

Module 4: Handling & Stability

Storage: Methyl 2-bromo-2-fluoropropanoate is an ester and an alkyl halide. It is susceptible to hydrolysis and light-induced degradation.

  • Temp: Store at 2-8°C.

  • Light: Amber vials are mandatory.

  • Stabilizer: Often shipped with copper wire or silver foil to scavenge free acid/halides. Do not remove until use.

Safety Note: This compound is a potent alkylating agent and lachrymator. Handle only in a fume hood. In case of skin contact, wash with specific polyethylene glycol solutions (like PEG-400) rather than water alone to solubilize the organic halide.

References

  • Reformatsky Reaction Mechanism & Variations

    • Reformatsky Reaction - Mechanism, Variations & Applications.[3] PSIBERG.

  • Zinc Activation Protocols

    • Reformatsky Reaction. Organic Chemistry Portal.[8] (Details on activation and solvent effects).

  • Radical Addition Context (General Alkyl Halides)

    • Free Radical Substitution and Addition Reactions.[9] UCR Chemistry.

    • Note: General reference for radical mechanisms.

  • Advanced Fluorinated Reformatsky Reagents

    • Direct Trifluoromethylation... Enabled by the Reaction of Reformatsky Reagent with YlideFluor. J. Org.[10] Chem (ACS).

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-2-fluoropropanoate

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of Methyl 2-bromo-2-fluoropropanoate. As a key building block in the synthesis of v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of Methyl 2-bromo-2-fluoropropanoate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis, with a focus on the electrophilic bromofluorination of methyl acrylate.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of Methyl 2-bromo-2-fluoropropanoate, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS analysis that are not the desired product. What are the likely side products?

Answer:

Several side products can form during the bromofluorination of methyl acrylate, primarily due to the high reactivity of the starting material and the reagents involved. The most common culprits are:

  • Dibrominated and Difluorinated Products:

    • Methyl 2,3-dibromopropanoate: This arises from the reaction of the intermediate bromonium ion with a bromide ion instead of a fluoride ion. This is more likely if the bromide ion concentration is high.

    • Methyl 2,3-difluoropropanoate: While less common in a controlled bromofluorination, its formation can be favored if the fluorinating agent is too reactive or used in large excess.[1]

  • Regioisomers:

    • Methyl 3-bromo-2-fluoropropanoate: The formation of this regioisomer depends on the specific reaction conditions and the nature of the electrophilic bromine source. While the reaction generally follows Markovnikov's rule, deviations can occur.

  • Polymerized Methyl Acrylate: Methyl acrylate is prone to radical polymerization, which can be initiated by heat, light, or radical initiators. This results in the formation of a viscous, often intractable solid.[2]

  • Hydrolysis Products:

    • 2-bromo-2-fluoropropanoic acid: The ester group of the final product can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous workup or if acidic conditions are prolonged.

Below is a table summarizing these common side products and their likely causes.

Side ProductChemical FormulaLikely Cause(s)
Methyl 2,3-dibromopropanoateC4H6Br2O2High concentration of bromide ions; insufficient fluoride source.
Methyl 2,3-difluoropropanoateC4H6F2O2Highly reactive fluorinating agent; large excess of fluoride source.[1]
Methyl 3-bromo-2-fluoropropanoateC4H6BrFO2Non-regioselective addition; reaction conditions favoring anti-Markovnikov addition.[3][4]
Poly(methyl acrylate)(C4H6O2)nPresence of radical initiators; elevated reaction temperatures; absence of a polymerization inhibitor.[2]
2-bromo-2-fluoropropanoic acidC3H3BrFO2Hydrolysis of the ester during aqueous workup or prolonged exposure to acidic/basic conditions.

Question 2: My reaction has turned into a thick, unworkable gel. What happened and how can I prevent it?

Answer:

This is a classic sign of methyl acrylate polymerization. Methyl acrylate is an activated alkene that readily undergoes free-radical polymerization.[2] This can be triggered by:

  • Elevated Temperatures: Many bromofluorination reactions are exothermic. If the reaction temperature is not carefully controlled, it can initiate polymerization.

  • Radical Initiators: Impurities in reagents or the use of radical initiators (like AIBN or benzoyl peroxide, which might be used in alternative synthetic routes) can trigger polymerization.[1]

  • Absence of an Inhibitor: Commercial methyl acrylate is typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[5][6] If this inhibitor is removed before the reaction without taking precautions, spontaneous polymerization is highly likely.

Solution:

  • Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, using a suitable cooling bath.

  • Use Inhibited Monomer (with caution): While inhibitors prevent polymerization, they can sometimes interfere with the desired reaction. It is often recommended to use freshly distilled methyl acrylate to which a small amount of a suitable inhibitor, like phenothiazine, has been added.

  • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (like nitrogen or argon), as oxygen can promote radical formation.

  • Work in the Dark: Light can also initiate radical polymerization. Conducting the reaction in a flask wrapped in aluminum foil can be beneficial.

Question 3: The yield of my desired product is consistently low, with a significant amount of the dibrominated byproduct. How can I improve the selectivity for fluorination?

Answer:

The formation of the dibrominated side product, Methyl 2,3-dibromopropanoate, is a common issue and indicates that the bromide ion is outcompeting the fluoride ion as the nucleophile.

Causality:

The reaction proceeds through a bromonium ion intermediate. Both bromide and fluoride ions are present in the reaction mixture and can attack this intermediate. The relative rates of these two competing reactions determine the product distribution.

Strategies to Enhance Fluorination:

  • Choice of Reagents:

    • Brominating Agent: Use a bromine source that minimizes the concentration of free bromide ions. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for this reason.[7][8]

    • Fluorinating Agent: Employ a fluoride source that is a potent nucleophile but does not introduce a high concentration of bromide. Hydrogen fluoride-pyridine (Olah's reagent) or triethylamine trihydrofluoride are common choices.

  • Stoichiometry: Ensure a sufficient excess of the fluoride source relative to the brominating agent. This will statistically favor the attack by the fluoride ion.

  • Solvent: The choice of solvent can influence the nucleophilicity of the fluoride ion. Aprotic solvents are generally preferred.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Below is a diagram illustrating the competing reaction pathways.

G MA Methyl Acrylate BI Bromonium Ion Intermediate MA->BI + Br+ DP Desired Product Methyl 2-bromo-2-fluoropropanoate BI->DP + F- SP Side Product Methyl 2,3-dibromopropanoate BI->SP + Br- Br_source Br+ Source (e.g., NBS) Br_source->MA F_source F- Source (e.g., HF-Pyridine) F_source->BI Br_ion Br-

Caption: Competing nucleophilic attack on the bromonium ion intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of Methyl 2-bromo-2-fluoropropanoate?

A1: A common and generally reliable method involves the bromofluorination of methyl acrylate using N-bromosuccinimide (NBS) and a hydrogen fluoride source like hydrogen fluoride-pyridine.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl acrylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile. Cool the solution to -20°C in a suitable cooling bath.

  • Addition of Fluoride Source: Slowly add hydrogen fluoride-pyridine (e.g., 70% HF, 1.5 eq) to the cooled solution while maintaining the temperature below -15°C.

  • Addition of Bromide Source: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over a period of 30-60 minutes, ensuring the temperature does not rise above -10°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 2-bromo-2-fluoropropanoate.

Q2: How can I best monitor the progress of the reaction?

A2: Gas chromatography (GC) is the most effective technique for monitoring this reaction. It allows for the quantification of the starting material (methyl acrylate), the desired product, and the major volatile side products like the dibrominated and difluorinated species.[9][10][11] Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Q3: What are the best methods for purifying the final product?

A3: Fractional distillation under reduced pressure is the most common and effective method for purifying Methyl 2-bromo-2-fluoropropanoate from non-polymeric side products.[12] The significant differences in the boiling points of the desired product and the dihalogenated side products allow for efficient separation. If polymerization has occurred, the polymer can be removed by filtration before distillation.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Hydrogen Fluoride: Hydrogen fluoride and its complexes (like HF-pyridine) are extremely corrosive and toxic. They can cause severe burns that may not be immediately painful. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. Have a calcium gluconate gel readily available as a first aid measure for HF burns.

  • N-Bromosuccinimide: NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Methyl Acrylate: This is a flammable and volatile liquid that can be an irritant.[13] Handle it in a fume hood and away from ignition sources.

  • Exothermic Reaction: The reaction can be exothermic. Maintain strict temperature control to prevent runaway reactions and polymerization.

Below is a workflow diagram for a typical synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification prep 1. Prepare cooled solution of Methyl Acrylate in anhydrous solvent add_F 2. Add HF-Pyridine prep->add_F add_Br 3. Add NBS portion-wise add_F->add_Br react 4. Stir at low temperature add_Br->react quench 5. Quench with NaHCO3 (aq) react->quench extract 6. Extract with DCM quench->extract dry 7. Dry organic layers extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate distill 9. Fractional Distillation concentrate->distill product Pure Methyl 2-bromo-2-fluoropropanoate distill->product

Caption: A typical workflow for the synthesis and purification of Methyl 2-bromo-2-fluoropropanoate.

References

  • CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents.
  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - MDPI. Available at: [Link]

  • CN103044245A - Method for preparing 2-fluoropropionate - Google Patents.
  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC. Available at: [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. Available at: [Link]

  • Analysis of methyl methacrylate copolymers by gas chromatography: progress report - NIST Technical Series Publications. Available at: [Link]

  • US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents.
  • Polymerisation of methyl methacrylate in supercritical difluoromethane - ResearchGate. Available at: [Link]

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. Available at: [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC - NIH. Available at: [Link]

  • Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC - SHIMADZU CORPORATION. Available at: [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - SciSpace. Available at: [Link]

  • GC/MS Testing Finds Residual Methyl Methacrylate Monomer - Innovatech Labs. Available at: [Link]

  • METHYL METHACRYLATE MONOMER, INHIBITED. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. Available at: [Link]

  • Methyl Methacrylate (MMA) - CDPH. Available at: [Link]

  • Synthesis and characterization of perfluorinated acrylate–methyl methacrylate copolymers | Request PDF - ResearchGate. Available at: [Link]

  • Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy - RSC Publishing. Available at: [Link]

  • Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System - ResearchGate. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at: [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

  • Understanding Methyl 2-bromo-2-methylpropionate: Synthesis and Industrial Impact. Available at: [Link]

  • (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties - ResearchGate. Available at: [Link]

  • Cas 146805-74-5,Methyl (2R)-2-fluoropropanoate - LookChem. Available at: [Link]

  • What is high performance polymerization inhibitor? Available at: [Link]

  • Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Managing Exothermic Reactions with Methyl 2-bromo-2-fluoropropanoate

Executive Summary & Hazard Profile[1] Methyl 2-bromo-2-fluoropropanoate is a specialized fluorinated building block primarily used to introduce the -fluoro- -methyl ester motif into pharmaceutical intermediates via the R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile[1]

Methyl 2-bromo-2-fluoropropanoate is a specialized fluorinated building block primarily used to introduce the


-fluoro- 

-methyl ester motif into pharmaceutical intermediates via the Reformatsky reaction (Zinc insertion).

While this compound shares characteristics with non-fluorinated


-bromo esters, the presence of the fluorine atom alters the electronic environment of the C-Br bond. The primary operational risk is Thermal Runaway  during the formation of the organozinc reagent.

The "Induction Trap": The reaction between Zinc metal and Methyl 2-bromo-2-fluoropropanoate exhibits a pronounced induction period . If a researcher adds the full stoichiometry of the bromide to the zinc before the reaction initiates, the sudden onset of the reaction will release the accumulated potential energy simultaneously, leading to solvent boiling, over-pressurization, and potential explosion.

Core Directive: The "Seeded Feed" Protocol

Do NOT use a batch process (dump and stir) for this reaction on any scale larger than 1 gram.

The only self-validating, safe method for handling this exothermic insertion is the Seeded Feed (Semi-Batch) approach. This method ensures that the concentration of unreacted bromide never reaches a critical mass.

Phase A: Zinc Activation (The Prerequisite)

Zinc oxide coating is the enemy of initiation. You must expose fresh Zn(0) surface.

  • Reagent: Zinc dust (<10 micron preferred).

  • Activator: Chlorotrimethylsilane (TMSCl) and 1,2-Dibromoethane (5 mol%).

  • Procedure: Suspend Zn in dry THF. Add TMSCl. Reflux for 15 minutes. Cool to reaction temperature (usually 0°C to RT depending on substrate).

Phase B: The "Seed" (Initiation Validation)
  • Add only 5-10% of the total calculated Methyl 2-bromo-2-fluoropropanoate.

  • Wait and Watch: Monitor the internal temperature (

    
    ).
    
  • Validation Signal: You are looking for a sharp exotherm (spike in

    
    ) and a color change (often grey to light green/yellow).
    
    • If no exotherm occurs within 15 minutes, do NOT proceed. Re-activate Zinc.

Phase C: The "Feed" (Controlled Addition)

Once initiation is validated:

  • Begin adding the remaining bromide (mixed with the aldehyde/ketone electrophile) dropwise.

  • Rate Limiting Factor: The addition rate must be slower than the consumption rate.

  • Control Logic: If

    
     rises >5°C above setpoint, STOP  addition immediately. Resume only when 
    
    
    
    stabilizes.

Visualizing the Safety Workflow

The following diagram outlines the logical flow for safely managing the exotherm.

ReformatskySafety Start Start: Zinc Suspension Activation Activation: Add TMSCl/Dibromoethane (Reflux 15 min) Start->Activation Seed Seed Step: Add 5-10% Methyl 2-bromo-2-fluoropropanoate Activation->Seed Check Did Exotherm Occur? Seed->Check Stop HALT: Do NOT Add More Reagent. Re-activate or Quench. Check->Stop No (Induction Failure) Feed Feed Step: Dropwise Addition of Remaining Reagents Check->Feed Yes (T spike observed) Monitor Monitor Tint Feed->Monitor Pause PAUSE Addition Allow Cooling Monitor->Pause Temp Spike > 5°C Finish Completion: Acid Quench Monitor->Finish Addition Complete Pause->Feed Temp Stabilized

Figure 1: The "Seeded Feed" logic flow prevents accumulation of unreacted energetic material.

Troubleshooting & FAQs

Q1: The reaction didn't start after adding the "Seed" portion. Can I add more bromide to force it? A: ABSOLUTELY NOT. Adding more bromide increases the "thermal potential energy" in the flask. If the reaction suddenly kicks off with 20% or 30% of the reagent present, the exotherm will likely exceed your condenser's capacity, leading to a solvent eruption.

  • Correct Action: Stop. Heat the mixture to reflux for 5 minutes. If it still doesn't initiate, cool down, quench carefully, and start over with fresh, better-activated Zinc.

Q2: Why is the yield low, and why am I seeing "homocoupling" dimers? A: This is usually a temperature management issue. If the reaction runs too hot (uncontrolled exotherm), the organozinc intermediate can attack another molecule of Methyl 2-bromo-2-fluoropropanoate instead of the intended aldehyde/ketone.

  • Solution: Lower the reaction temperature to 0°C or -10°C after initiation. The fluorine atom inductively stabilizes the anion, often allowing for lower temperature stability than non-fluorinated analogs.

Q3: My equipment is showing signs of etching/corrosion. Why? A: Defluorination. While the C-F bond is strong, "runaway" temperatures or prolonged exposure to Lewis Acids (like


 formed in situ) can cause elimination of fluoride, generating trace HF or metal fluorides.
  • Solution: Use glass-lined or Hastelloy reactors for scale-up. Ensure strict temperature control to prevent defluorination pathways.

Comparative Data: Activation Methods

MethodActivation TimeReliabilityRisk ProfileRecommended For
TMSCl / 1,2-Dibromoethane 15-30 minHighLowStandard Lab/Pilot Scale
Acid Wash (HCl) 1-2 hoursMediumHigh (H2 gas gen)Bulk Industrial (Cost sensitive)
Rieke Zinc (Reduction of ZnCl2) InstantVery HighHigh (Pyrophoric)Difficult Substrates Only
Ultrasound (Sonication) ContinuousMediumLowSmall Scale (<5g)

References

  • Reformatsky Reaction Mechanism and Conditions . Organic Chemistry Portal. Available at: [Link]

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction . ResearchGate. Available at: [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents . National Institutes of Health (NIH). Available at: [Link]

Troubleshooting

Technical Support Center: Methyl 2-bromo-2-fluoropropanoate (MBFP) Reaction Optimization

Topic: Catalyst Deactivation & Cycle Stalling in MBFP Transformations Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025) Introduction: The MBFP Challenge Methyl 2-bromo-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Cycle Stalling in MBFP Transformations Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Introduction: The MBFP Challenge

Methyl 2-bromo-2-fluoropropanoate (MBFP) is a specialized fluorinated synthon used to introduce the


-fluoro- 

-methyl ester motif. Unlike non-fluorinated analogs, MBFP presents unique catalytic challenges due to the electronegativity of the fluorine atom, which destabilizes the transition states in oxidative addition and alters the electronics of the resulting radical intermediates.

This guide addresses the two primary failure modes researchers encounter:

  • The "Stalled" Cycle in Copper-Catalyzed Atom Transfer Radical Addition (ATRA).

  • The "Dead" Surface in Zinc-Mediated Reformatsky Reactions.

Module 1: Copper-Catalyzed ATRA (Radical Addition)

The Issue: The Persistent Radical Effect & Catalyst Death

In ATRA reactions involving MBFP, the most common user complaint is a reaction that starts rapidly but plateaus at ~40-50% conversion. This is rarely due to catalyst decomposition, but rather a shift in the redox equilibrium.

The Mechanism of Failure: The reaction relies on a delicate balance between Activators (Cu\textsuperscript{I}) and Deactivators (Cu\textsuperscript{II}).

  • Activation: Cu\textsuperscript{I} strips the Bromine from MBFP, creating a radical.

  • Addition: The radical attacks the alkene.

  • Deactivation (Good): Cu\textsuperscript{II}Br transfers the Bromine back to the product, regenerating Cu\textsuperscript{I}.

The Problem: Radical-radical termination (dimerization of MBFP) consumes radicals without cycling the copper. This leads to an accumulation of Cu\textsuperscript{II}Br\textsubscript{2}. As [Cu\textsuperscript{II}] rises, the rate of deactivation becomes so fast that new radicals are capped before they can react with the alkene. The catalyst isn't "dead"—it's "locked" in the oxidized state.

Troubleshooting Protocol: Regenerating the Active Species
SymptomDiagnosisCorrective Action
Green solution turns Blue/Green and stalls. Accumulation of Cu(II) species (Persistent Radical Effect).Add a Reducing Agent: Introduce 5–10 mol% Ascorbic Acid (Vitamin C) or Tin(II) 2-ethylhexanoate. This reduces Cu(II) back to Cu(I) in situ.
Precipitation observed. Ligand dissociation due to polarity mismatch.Ligand Tuning: Switch from PMDETA (often too labile) to TPMA or dNbpy, which bind Cu(II) more tightly and prevent precipitation.
No initiation (Solution stays clear/red). Oxygen poisoning or inhibitor presence.The "Freeze-Pump-Thaw" Check: Oxygen is a radical scavenger. Ensure rigorous degassing. Add V-70 (low-temp initiator) to jumpstart the cycle.
Visualizing the "Death" Pathway

ATRA_Cycle CuI Active Catalyst [Cu(I)L]+ CuII Deactivator [Cu(II)LBr]+ CuI->CuII Activation (-Br) MBFP MBFP (Substrate) Radical Free Radical (R•) MBFP->Radical Br Transfer Product Product (R-Alkene-Br) Radical->Product + Alkene + Cu(II)Br Dead Dead State (Cu(II) Accumulation) Radical->Dead Termination (Dimerization) CuII->CuI Deactivation (+Br) CuII->Dead Equilibrium Shift Ascorbic Ascorbic Acid (Regenerator) Ascorbic->CuI Reduces Cu(II) to Cu(I)

Figure 1: The ATRA Catalytic Cycle showing the "Death" pathway where radical termination leads to Cu(II) buildup, stalling the reaction. Ascorbic acid acts as a bypass to regenerate the active catalyst.

Module 2: Zinc-Mediated Reformatsky (Anionic Coupling)

The Issue: Surface Passivation

Unlike ATRA, the Reformatsky reaction uses Zinc as a reagent, but the surface chemistry acts catalytically. The reaction frequently fails to initiate because MBFP is less reactive toward Zn insertion than non-fluorinated bromoesters.

The Mechanism of Failure: Zinc dust is naturally coated with a layer of ZnO/Zn(OH)\textsubscript{2}. For the reaction to proceed, MBFP must penetrate this oxide layer to reach the metallic Zn(0) core. If the layer is too thick, or if the solvent contains moisture, the "active sites" are passivated immediately.

Troubleshooting Protocol: Surface Activation

Standard Protocol:

  • Solvent: THF (Must be anhydrous; <50 ppm water).

  • Temperature: Reflux is often required for initiation, followed by ambient stirring.

The "Knochel" Activation Method (Recommended for MBFP): Do not rely on simple acid washes. Use chemical activation in situ.[1]

  • Step 1 (Mechanical): Flame dry the flask with Zinc dust inside under Argon.

  • Step 2 (Chemical Etch): Add THF and 5 mol% TMSCl (Trimethylsilyl chloride) . Stir for 15 minutes. The TMSCl reacts with ZnO to form soluble TMS-ethers, exposing fresh Zn(0).

  • Step 3 (Entrainment): If MBFP still fails to react, add 5 mol% 1,2-dibromoethane . This reacts vigorously with Zn, creating local "hot spots" on the metal surface that facilitate MBFP insertion.

Decision Tree: Initiating the Reformatsky

Reformatsky_Troubleshoot Start Start: Add Zn + MBFP in THF Check Is exotherm observed? Start->Check Success Proceed to Aldehyde Addition Check->Success Yes Fail1 Add TMSCl (5 mol%) Wait 15 min Check->Fail1 No Check2 Exotherm? Fail1->Check2 Check2->Success Yes Fail2 Add 1,2-Dibromoethane (5 mol%) Heat to Reflux Check2->Fail2 No Check3 Exotherm? Fail2->Check3 Check3->Success Yes Fail3 CRITICAL FAILURE: 1. Check THF water content 2. Zn dust is too oxidized (Replace) Check3->Fail3 No

Figure 2: Step-by-step activation logic for initiating Zinc insertion into MBFP.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium (Pd) for cross-coupling MBFP? A: Proceed with extreme caution. While Pd-catalyzed cross-couplings work for simple alkyl halides,


-bromo- 

-fluoro esters like MBFP are prone to

-fluoride elimination
or protodehalogenation under standard Pd conditions. Radical pathways (Cu or Ni-photoredox) are significantly more reliable for this substrate [1].

Q: My reaction yields are inconsistent (30% one day, 80% the next). Why? A: This is a classic sign of Oxygen Inhibition in ATRA or Moisture Contamination in Reformatsky.

  • For ATRA: The amount of oxygen in the headspace varies. Switch to "ICAR" (Initiators for Continuous Activator Regeneration) mode: add a slight excess of reducing agent (Ascorbic Acid) to buffer against trace oxygen [2].

  • For Reformatsky: Check your THF source. Even 100 ppm water can quench the organozinc intermediate.

Q: Why does the reaction mixture turn black? A: In Copper catalysis, a black precipitate usually indicates disproportionation of Cu(I) into Cu(0) (metal) and Cu(II). This happens when the ligand concentration is too low or the ligand binds too weakly. Increase the Ligand:Copper ratio to 2:1 or switch to a multidentate ligand like TPMA [3].

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Gromov, A., et al. (2009). Copper-catalyzed atom transfer radical addition (ATRA) in the presence of environmentally benign ascorbic acid. Dalton Transactions, (35), 7077-7082. Link

  • Knochel, P., et al. (2011). Preparation of Functionalized Organozinc Reagents by the Direct Insertion of Zinc into Organic Halides. Organic Reactions, 58, 417. Link

  • Hull, K. L., et al. (2023).[2] Efficient Synthesis of

    
    -Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition.[2][3] Journal of the American Chemical Society, 145(49), 27230–27235. Link
    

Sources

Optimization

byproduct formation and removal in fluorination reactions

Fluorination Chemistry Technical Support Hub Status: Online | Current Wait Time: 0 min | Priority: Critical Welcome to the Fluorination Support Center Subject: Minimizing Byproduct Formation & Safe Purification of Fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Fluorination Chemistry Technical Support Hub Status: Online | Current Wait Time: 0 min | Priority: Critical

Welcome to the Fluorination Support Center

Subject: Minimizing Byproduct Formation & Safe Purification of Fluorinated Scaffolds.

User Context: You are likely dealing with the "Fluorine Paradox"—the reagent must be reactive enough to break C-H or C-O bonds, but this same reactivity often destroys your scaffold or degrades your purification media.

This guide treats your chemical problems as "Support Tickets." Select the ticket below that matches your observation.

Ticket #101: Deoxyfluorination – "My Alcohol Became an Alkene"

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] Symptom: You attempted to convert a secondary alcohol to a fluoride, but NMR shows significant olefin signals (elimination product) and low yield of the alkyl fluoride.

Root Cause Analysis: The Mechanism

Deoxyfluorination proceeds via an activated intermediate (alkoxysulfur trifluoride). The fate of this intermediate is determined by the competition between Substitution (


) and Elimination (

).
  • The Trap: The byproduct HF (generated in situ) acts as a catalyst for elimination, especially in substrates where the carbocation is stabilized (benzylic/allylic).

  • Thermal Instability: DAST is thermally unstable above 50°C, often leading to explosive decomposition or complex rearrangement byproducts before substitution can occur.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Choice Switch to Deoxo-Fluor Deoxo-Fluor is thermally stable up to ~80°C, allowing for higher reaction temperatures without reagent decomposition, favoring the kinetic barrier of

over elimination in some cases [1].
Solvent DCM or THF (Anhydrous)Avoid polar protic solvents. DCM is standard. THF can sometimes suppress ionization (E1).
Base Additive Add Pyridine or 2,6-Lutidine (1.0 equiv)Neutralizes HF in situ, preventing acid-catalyzed elimination. Note: Excess base can slow the reaction.
Temperature Start -78°C , warm slowlyThe activated intermediate forms fast at low temp. Warming drives the substitution. If you heat too fast, elimination dominates.
Visual Workflow: Deoxyfluorination Decision Tree

Deoxyfluorination Start Substrate: Secondary Alcohol Reagent Add DAST/Deoxo-Fluor (-78°C, DCM) Start->Reagent Intermed Alkoxysulfur Intermediate (R-O-SF2-NR2) Reagent->Intermed Check Is Carbocation Stabilized? (Benzylic/Allylic) Intermed->Check Path_Elim Elimination (Byproduct) HF-Catalyzed Check->Path_Elim Yes (High Risk) Path_Sub Substitution (Target) SN2 Mechanism Check->Path_Sub No (Standard) Action_Base Add Pyridine/Lutidine to buffer HF Path_Elim->Action_Base Mitigation Strategy Action_Base->Path_Sub Restores Pathway

Caption: Kinetic competition between elimination and substitution in deoxyfluorination reactions.

Ticket #202: Electrophilic Fluorination – "Regioselectivity & Over-Fluorination"

Reagents: Selectfluor® (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide). Symptom: You are fluorinating an aromatic ring or enolate and observing difluorination or fluorination at the wrong position.

Root Cause Analysis: SET vs. Ionic

While often taught as a simple "F+" transfer, Selectfluor can operate via a Single Electron Transfer (SET) mechanism, particularly with electron-rich aromatics. This creates a radical cation intermediate which has different selectivity rules than a standard electrophilic aromatic substitution [2].

Troubleshooting Protocol
  • Solvent Switch:

    • Acetonitrile (MeCN): Promotes the standard ionic mechanism (F+ transfer).

    • Methanol (MeOH): Can promote radical pathways or trap intermediates.

  • Catalysis: Use Lewis Acids (e.g.,

    
    ) to activate the fluorinating agent if reactivity is low, rather than heating, which promotes side reactions.
    
  • Enolate Control: For carbonyls, ensure complete deprotonation (kinetic control with LDA at -78°C) before adding NFSI to prevent poly-fluorination.

Ticket #303: Purification – "The Column is Cracking / Silica is Dissolving"

Symptom: During flash chromatography, the silica gel column gets hot, cracks, or the flow rate drops to zero. Your product elutes with poor separation.

Root Cause Analysis: Silica Degradation

Fluorination reactions generate stoichiometric amounts of HF or fluoride salts.




This reaction destroys the stationary phase and generates heat (exothermic), causing the "cracking" and gas pockets.
The "Calcium Quench" Protocol (Self-Validating)

Do not rely on aqueous bicarbonate washes alone; they often fail to pull all HF out of the organic phase before concentration.

Step-by-Step Methodology:

  • Reaction Completion: Confirm via TLC/LCMS.

  • The Solid Quench: Add solid Calcium Carbonate (

    
    )  (2-3 equivalents relative to fluorinating agent) directly to the reaction mixture.
    
    • Why? This forms insoluble Calcium Fluoride (

      
      ), effectively sequestering the fluoride ions [3].
      
  • Stir: Stir vigorously for 30 minutes.

  • Filtration: Filter through a pad of Celite. The HF is now trapped in the solid filter cake as

    
    .
    
  • Purification: Proceed to column chromatography.

    • Pro-Tip: If the compound is acid-sensitive, add 1% Triethylamine (

      
      ) to your eluent to buffer any residual acidity on the silica.
      
Visual Workflow: The Calcium Carbonate Workup

Workup Rxn Crude Reaction (Contains HF/DAST) Quench Add Solid CaCO3 Stir 30 mins Rxn->Quench Reaction 2HF + CaCO3 -> CaF2(s) + H2O + CO2 Quench->Reaction Filter Filter (Celite) Quench->Filter Waste Solid Waste (CaF2 trapped) Filter->Waste Product Filtrate (Fluoride-Free) Filter->Product

Caption: Sequestration of fluoride ions via Calcium Carbonate precipitation to protect silica stationary phases.

FAQ: Quick Reference

Q: Can I distill DAST if it has turned yellow/brown? A: NO. Discolored DAST indicates decomposition. Distilling DAST is extremely hazardous due to the potential for rapid disproportionation and explosion. Buy a fresh bottle or switch to Deoxo-Fluor or XtalFluor-E.

Q: My product and the elimination byproduct have the same Rf on TLC. A: This is common.

  • Stain: Use Phosphomolybdic Acid (PMA) or Permanganate; alkenes often stain differently than alkyl fluorides.

  • Separation: Try Silver Nitrate (

    
    ) impregnated silica . The silver coordinates to the alkene (pi-bond), significantly retarding its elution, while the alkyl fluoride passes through.
    

Q: Safety check—I spilled a drop of DAST on my glove. A: DAST generates HF immediately upon contact with moisture (air/sweat).

  • Remove gloves immediately.

  • Wash hands with water for 5 minutes.

  • Apply Calcium Gluconate gel (2.5%) immediately to the area.

  • Seek medical attention. Standard operating procedure requires Calcium Gluconate to be on your bench before opening the DAST bottle.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[2] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Banks, R. E. (1998). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service.[3] Journal of Fluorine Chemistry, 87(1), 1-17.

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis with Methyl 2-bromo-2-fluoropropanoate

Reagent ID: Methyl 2-bromo-2-fluoropropanoate (MBFP) CAS: 4455-13-4 Support Ticket: Advanced Stereocontrol & Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: Methyl 2-bromo-2-fluoropropanoate (MBFP) CAS: 4455-13-4 Support Ticket: Advanced Stereocontrol & Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fluorine-Quaternary" Paradox

Methyl 2-bromo-2-fluoropropanoate is a privileged building block used to install the pharmacologically critical


-fluoro-quaternary carbon center. However, it presents a unique "paradox of reactivity" that frustrates standard synthetic logic:
  • Electronic Deactivation: The electronegative fluorine atom exerts a strong inductive effect (-I), destabilizing the developing positive charge in carbocationic pathways but stabilizing carbanionic intermediates (via negative hyperconjugation).

  • Steric Congestion: The quaternary center at C-2 creates significant steric hindrance, making nucleophilic attack on electrophiles sluggish and prone to reversibility.

  • The "Reduction Trap": In radical pathways, the weak C-Br bond renders the radical prone to hydrogen abstraction (hydrodebromination) rather than the desired C-C bond formation.

This guide provides autonomous troubleshooting for the three primary synthetic manifolds: Reformatsky Reactions , Radical Additions (ATRA) , and Biocatalytic Resolution .

Decision Matrix & Workflow

Before optimizing conditions, verify your synthetic pathway matches the substrate class.

Synthesis_Decision_Tree Start Target Substrate Class Aldehyde Aldehyde/Ketone (Carbonyl Electrophile) Start->Aldehyde Alkene Alkene/Alkyne (Unsaturated System) Start->Alkene Racemic Racemic Product (Need Resolution) Start->Racemic Reformatsky Zn-Mediated Reformatsky (Module 3) Aldehyde->Reformatsky Standard ATRA Radical Addition (ATRA) (Module 4) Alkene->ATRA Photoredox/Cu Bio Enzymatic Kinetic Resolution (Module 5) Racemic->Bio Hydrolysis Issue_Ref Issue: Low Yield/Initiation? Reformatsky->Issue_Ref Issue_Ref_EE Issue: Low ee/dr? Reformatsky->Issue_Ref_EE Issue_ATRA Issue: Hydrodebromination? ATRA->Issue_ATRA

Figure 1: Strategic decision matrix for MBFP synthesis. Select the module corresponding to your electrophile.

Module A: The Reformatsky Reaction (Zn-Mediated)[1][2]

The most common application of MBFP is the synthesis of


-hydroxy-

-fluoro esters via reaction with aldehydes.
Core Protocol: Enantioselective Reformatsky

Objective: Synthesis of chiral


-hydroxy esters with high ee (>90%).[1]
ParameterStandard ConditionOptimized Stereoselective Condition
Metal Source Zn dust (activated)

(solution) or Activated Zn + Ligand
Ligand NoneChiral Amino Alcohols (e.g., N-methylephedrine) or BINOL derivatives
Solvent THF / Et2OToluene or THF (Ligand dependent)
Temperature Reflux (Initiation) -> RT-20°C to 0°C (Strict control)
Additives TMSCl (activator)Air (controlled exposure for Et2Zn oxidation)
Troubleshooting Guide

Q1: The reaction fails to initiate (Zinc remains metallic).

  • Root Cause: The oxide layer on the Zinc surface is preventing oxidative insertion into the C-Br bond.

  • Fix 1 (Chemical Activation): Add 5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane. Heat to reflux for 5 minutes before adding MBFP.

  • Fix 2 (Rieke Zinc): For extremely stubborn substrates, generate highly reactive Zn* in situ by reducing

    
     with Lithium naphthalenide.
    

Q2: Yield is good, but enantioselectivity (ee) is <10%.

  • Root Cause: Background reaction. The achiral "free" zinc enolate is reacting faster than the chiral ligand-bound enolate.

  • Solution:

    • Switch to

      
      :  Dimethylzinc allows for a homogeneous reaction where ligand exchange is faster and more controlled than heterogeneous Zn dust surfaces [1].
      
    • Ligand Loading: Increase chiral ligand (e.g., Prolinol derivatives) to 20-30 mol%.

    • Temperature: Lower temperature to -20°C. The background reaction has a higher activation energy than the catalyzed pathway; cooling suppresses the achiral pathway.

Q3: I see significant amounts of reduced product (Methyl 2-fluoropropanoate).

  • Root Cause: Protonation of the zinc enolate by moisture or acidic protons on the substrate.

  • Solution: Ensure strictly anhydrous conditions. If the aldehyde substrate has acidic

    
    -protons, pre-mix with a non-nucleophilic base (e.g., 2,6-lutidine).
    

Module B: Atom Transfer Radical Addition (ATRA)

Used for coupling MBFP with alkenes to generate


-bromo-

-fluoro esters.
Mechanism & Failure Points

The reaction relies on a delicate balance between the propagation rate (


) and the hydrogen abstraction rate (

).

ATRA_Cycle Rx MBFP (R-Br) Radical R• (Fluoro-radical) Rx->Radical Activation (Cu/Ir) Adduct_Rad Adduct Radical Radical->Adduct_Rad + Alkene Reduced Reduced Side Product (Hydrodebromination) Radical->Reduced + H-source (Solvent/Impurity) Alkene Alkene Substrate Product Product (R-Alkene-Br) Adduct_Rad->Product + Br source

Figure 2: The ATRA cycle showing the critical competition between productive bromination and destructive reduction.

Troubleshooting Guide

Q1: The major product is the hydrodebrominated species (loss of Br).

  • Root Cause: The

    
    -fluoro radical is electrophilic and highly reactive. If the solvent has abstractable hydrogens (e.g., THF, Toluene), the radical will steal a proton.
    
  • Solution:

    • Solvent Switch: Use Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid Ethers.

    • Concentration: Run the reaction at higher concentrations (1.0 M) to favor the intermolecular addition over solvent interaction.

Q2: Low conversion with Copper catalysts (CuBr/TPMA).

  • Root Cause: Accumulation of Cu(II) species which deactivates the catalyst system (Persistent Radical Effect).

  • Solution: Add a reducing agent like Ascorbic Acid or Tin(II) 2-ethylhexanoate to regenerate active Cu(I) species in situ [2]. Alternatively, switch to a photoredox system (Ir(ppy)3) which regenerates the active species via light [3].

Module C: Biocatalytic Kinetic Resolution

When asymmetric catalysis fails, enzymatic resolution is the "rescue" strategy. Lipases can selectively hydrolyze one enantiomer of MBFP or its derivatives.

Protocol: Lipase-Mediated Hydrolysis[3][4]
ComponentSpecification
Enzyme Pseudomonas cepacia (PCL) or Candida rugosa (CRL)
Medium Biphasic: Phosphate Buffer (pH 7.0) / Diisopropyl ether
Temperature 30°C - 40°C
Monitoring Chiral GC/HPLC (Stop at 50% conversion)

Q1: Reaction stops at <30% conversion.

  • Root Cause: Product inhibition.[2] The generated acid lowers the pH in the aqueous layer, denaturing the enzyme or shifting the equilibrium.

  • Solution: Use an Auto-titrator to maintain pH 7.0 by adding 0.1M NaOH continuously, or increase the buffer strength (0.5 M).

Q2: Low Enantiomeric Ratio (E-value < 10).

  • Root Cause: The enzyme binding pocket is too flexible for the small MBFP molecule.

  • Solution: Switch to Immobilized Lipases (e.g., Novozym 435) . Immobilization rigidifies the enzyme structure, often enhancing stereorecognition [4].

Safety & Handling (Critical)

  • Lachrymator: MBFP is a potent lachrymator. Always handle in a functioning fume hood.

  • HF Generation: Upon contact with water (especially at high temperatures), MBFP can slowly hydrolyze to release HF. Do not store waste in glass containers for long periods if water is present. Use plastic (HDPE) for aqueous waste.

References

  • Cozzi, P. G. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand.[1] National Institutes of Health (PMC). Link

  • Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Stephenson, C. R. J. (2012). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications.[3] Link

  • Zou, B. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties. MDPI. Link

Sources

Optimization

work-up procedures for Methyl 2-bromo-2-fluoropropanoate reactions

Topic: Work-up Procedures & Troubleshooting for Fluorinated Reformatsky Reagents Document ID: TS-MBFP-004 Status: Active Audience: Synthetic Chemists, Process Development Scientists[1] Core Directive & System Overview Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedures & Troubleshooting for Fluorinated Reformatsky Reagents Document ID: TS-MBFP-004 Status: Active Audience: Synthetic Chemists, Process Development Scientists[1]

Core Directive & System Overview

Methyl 2-bromo-2-fluoropropanoate (CAS: 157415-07-1) is a specialized fluorinated building block.[1] Unlike standard alkyl halides, its reactivity is governed by the Geminal Effect —the presence of both Bromine and Fluorine on the


-carbon stabilizes the resulting organozinc intermediate (Reformatsky reagent) while simultaneously altering its nucleophilicity.[1]

This guide addresses the three critical failure points in its application:

  • Zinc Passivation: Failure of the metal to insert into the C-Br bond.

  • Hydrolysis: Loss of the methyl ester during aggressive acid work-ups.

  • Emulsification: Inability to separate organic phases due to amphoteric zinc salts.[1]

Experimental Protocols (Work-up Methodologies)

Protocol A: The Standard Reformatsky Quench (Acid-Stable Products)

Use this protocol for standard ketone/aldehyde additions where the product is not acid-sensitive.[1]

The Logic: The reaction mixture contains zinc alkoxides and unreacted zinc. Strong mineral acids solubilize zinc salts rapidly but risk hydrolyzing the ester. We use a buffered approach to mitigate this.

StepActionMechanistic Rationale
1 Cool reaction to 0°C.Suppresses exotherms during protonation of the alkoxide.
2 Add Sat.

(1.5 mL per mmol substrate).
Buffers pH ~5-6. Protonates the zinc alkoxide to release the

-hydroxy ester without cleaving the methyl ester.
3 Agitate vigorously for 15 mins.Breaks up the gelatinous Zinc-Amine complexes.
4 Check Phase Clarity.If solids persist, add 10% HCl dropwise only until solids dissolve.
5 Extract with TBME (tert-Butyl methyl ether).[1]TBME forms fewer emulsions with zinc salts than diethyl ether or DCM.
Protocol B: The Chelation Quench (Acid-Sensitive Products)

Use this for substrates containing acetals, silyl ethers, or when standard work-up yields a "white sludge" emulsion.[1]

The Logic: Zinc loves to form insoluble hydroxides at neutral pH. Instead of using acid to dissolve them, we use a ligand (EDTA or Rochelle Salt) to sequester the Zinc into the aqueous phase at a neutral pH.

  • Prepare Buffer: 0.5 M Potassium Sodium Tartrate (Rochelle Salt) OR 0.1 M

    
    EDTA.[1]
    
  • Quench: Pour the reaction mixture into the stirring buffer solution.

  • Stir: Vigorously stir for 30–60 minutes.

    • Self-Validation Check: The aqueous layer must turn from cloudy/white to clear/translucent.[1] This indicates the Zinc has been fully chelated.

  • Separation: Phases should separate cleanly within 2 minutes.

Workflow Visualization

Figure 1: Work-up Decision Matrix

This logic gate ensures you select the correct quenching method to maximize yield and minimize emulsion formation.

WorkupLogic Start Reaction Complete CheckSubstrate Is Product Acid Sensitive? (e.g., Acetals, Silyl groups) Start->CheckSubstrate AcidStable No (Stable) CheckSubstrate->AcidStable No AcidSensitive Yes (Sensitive) CheckSubstrate->AcidSensitive Yes StandardQuench Protocol A: Sat. NH4Cl Quench AcidStable->StandardQuench ChelationQuench Protocol B: Rochelle Salt / EDTA AcidSensitive->ChelationQuench CheckEmulsion Did Emulsion Form? StandardQuench->CheckEmulsion ClearPhase Proceed to TBME Extraction ChelationQuench->ClearPhase CheckEmulsion->ClearPhase No AddAcid Add 1M HCl dropwise (pH monitoring) CheckEmulsion->AddAcid Yes (Solids persist) FilterCelite Filter through Celite pad CheckEmulsion->FilterCelite Yes (Gelatinous) AddAcid->ClearPhase FilterCelite->ClearPhase

Caption: Decision tree for selecting the optimal quench method based on substrate stability and phase behavior.

Troubleshooting & FAQs

Issue 1: "The reaction didn't start (Recovered Starting Material)."

Diagnosis: The C-Br bond in fluorinated esters is stronger than in non-fluorinated analogs due to bond shortening (fluorine electronegativity). Standard Zinc dust often fails to insert. Corrective Action:

  • Activation: You must activate the Zinc.[1][2] Do not skip this.

    • Method: Wash Zn dust with 2% HCl, then water, then acetone, then ether.[1] Dry under high vacuum/heat.[1]

    • In-situ: Add TMSCl (Trimethylsilyl chloride) (5 mol%) and 1,2-dibromoethane (5 mol%) to the Zn/solvent suspension before adding the fluorinated ester [1].[1]

  • Solvent Choice: Switch from Diethyl Ether to THF. The higher boiling point and better solvation of Zn species aid the insertion.

Issue 2: "I see a complex forest of peaks in my F NMR."

Diagnosis: This is likely not decomposition but Diastereomers .[1] Explanation:

  • The reagent

    
     is racemic.
    
  • When it reacts with a chiral aldehyde/ketone (or even a prochiral one), you generate two new chiral centers.[1]

  • Result: You will see two distinct fluorine signals (diastereomers) in the product mixture.[1]

  • Verification: The

    
    F signal for the product typically shifts upfield (more negative ppm) relative to the starting material (-130 to -160 ppm range typically) [2].
    
Issue 3: "My product decomposes during distillation."

Diagnosis:


-hydroxy esters are prone to thermal dehydration, especially if traces of acid remain from the work-up.[1] The fluorine atom can stabilize the carbocation intermediate, facilitating elimination.
Solution: 
  • Avoid Distillation: Use Flash Column Chromatography (Silica gel) for purification.[1]

  • Neutralize: Ensure the crude oil is pH neutral before heating.

  • Vacuum: If you must distill, use high vacuum (<1 mbar) to keep the bath temperature below 80°C.[1]

Analytical Data Reference

Compound State

F NMR Shift (Approx.)
MultiplicityNotes
Reagent (Start)-130 to -140 ppmQuartetCoupled to Methyl protons (

)
Intermediate (Zn-Species)Shift variesBroadoften disappears upon quench
Product (

-OH ester)
-150 to -170 ppmComplex MultipletDiastereomeric pairs visible

Safety & Handling

  • Lachrymator:

    
    -halo esters are potent tear gas agents.[1] Handle only in a fume hood.
    
  • Corrosive: The C-Br bond can hydrolyze to release HBr over time. Store over activated molecular sieves (4Å) at 4°C to prevent autocatalytic decomposition.

References

  • Picotin, G., & Miginiac, P. (1987).[1][3] Activation of Zinc by Trimethylchlorosilane.[1] The Journal of Organic Chemistry, 52(21), 4796–4797.[1] Link

  • Ouyang, L., et al. (2020).[1] Access to

    
    -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction.[1] Synlett, 31, 1418-1422.[1] Link
    
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General reference for Fluorine NMR shifts and stability). Link

  • Kloetzing, R. J., et al. (2007).[1] A Practical Method for the Reformatsky Reaction. Synthesis, 2007(11), 1663-1668. (Reference for Rochelle Salt workup protocols). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-bromo-2-fluoropropanoate

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or complex molecules is paramount. Methyl 2-bromo-2-fluoropropanoate, a halogenated ester, present...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or complex molecules is paramount. Methyl 2-bromo-2-fluoropropanoate, a halogenated ester, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a stereocenter and the magnetically active fluorine atom (¹⁹F) introduces layers of complexity into both the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, which, when properly deciphered, provide an unambiguous structural fingerprint.

This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Methyl 2-bromo-2-fluoropropanoate. We will explore the theoretical underpinnings of the anticipated chemical shifts and coupling constants, drawing comparisons with structurally related analogs to provide a comprehensive analytical framework. This document is designed to not only present data but to explain the causal relationships behind the spectral features, empowering the reader to approach similar analytical challenges with confidence.

The Structural Landscape: What to Expect

Methyl 2-bromo-2-fluoropropanoate (C₄H₆BrFO₂) possesses a chiral carbon at the C2 position, directly bonded to four distinct substituents: a bromine atom, a fluorine atom, a methyl group, and a methyl ester group. This intricate electronic environment is the primary determinant of the molecule's NMR signature.

The key to a thorough analysis lies in understanding the influence of electronegative atoms (O, F, Br) on the magnetic shielding of adjacent nuclei and the phenomenon of spin-spin coupling, particularly the heteronuclear coupling between ¹H and ¹⁹F, and ¹³C and ¹⁹F.

Deciphering the Proton (¹H) NMR Spectrum

The ¹H NMR spectrum of Methyl 2-bromo-2-fluoropropanoate is predicted to exhibit two main signals corresponding to the two distinct proton environments: the methyl group attached to the ester (-OCH₃) and the methyl group at the C3 position (-CH₃).

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-OCH₃~3.8Singlet (s)N/AThe protons of the ester's methyl group are chemically equivalent and are not coupled to any neighboring protons. Their chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.
-CH₃~2.0 - 2.2Doublet of doublets (dd)³JHF ≈ 20 Hz, ⁴JHH ≈ 0-1 HzThese protons are three bonds away from the fluorine atom, leading to a significant ³JHF (vicinal) coupling, splitting the signal into a doublet. A smaller, long-range ⁴JHH coupling to the methoxy protons might be observable, leading to a doublet of doublets. The electronegativity of the adjacent bromine and fluorine atoms causes a downfield shift.

The most informative feature of the ¹H NMR spectrum is the splitting of the C3-methyl signal into a doublet of doublets. This arises from:

  • ³JHF Coupling: A through-bond coupling between the C3 protons and the C2 fluorine atom.

  • Long-range ⁴JHH Coupling: A potential, albeit small, coupling to the protons of the ester's methyl group.

The magnitude of these coupling constants provides invaluable structural information.

Visualizing the Coupling: A DOT Language Representation

G H3C_C3 H₃C (C3) F_C2 F (C2) H3C_C3->F_C2 ³JHF H3C_ester H₃C (Ester) H3C_C3->H3C_ester ⁴JHH (long-range)

Caption: Predicted ¹H-¹⁹F and long-range ¹H-¹H couplings in Methyl 2-bromo-2-fluoropropanoate.

Unraveling the Carbon-¹³ (¹³C) NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Methyl 2-bromo-2-fluoropropanoate is expected to show four distinct signals, one for each carbon atom in the molecule. The coupling to the ¹⁹F atom provides an additional layer of structural confirmation.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constant (J, Hz)Rationale
C=O~165-170Doublet (d)³JCF ≈ 2-5 HzThe carbonyl carbon is deshielded and appears significantly downfield. It exhibits a small coupling to the fluorine atom three bonds away.
C2~85-95Doublet (d)¹JCF ≈ 180-200 HzThis carbon is directly attached to the highly electronegative fluorine and bromine atoms, causing a substantial downfield shift. The direct, one-bond coupling to fluorine results in a large splitting.
-OCH₃~53Singlet (s)N/AThe ester's methyl carbon is in a typical range for such functional groups.
C3~25-30Doublet (d)²JCF ≈ 20-25 HzThis methyl carbon is two bonds away from the fluorine atom, resulting in a significant geminal C-F coupling.

The key diagnostic feature in the ¹³C NMR spectrum is the large one-bond C-F coupling constant (¹JCF) for the C2 carbon. This, in conjunction with the two-bond coupling (²JCF) for the C3 carbon, provides definitive evidence for the placement of the fluorine atom.

Visualizing the ¹³C-¹⁹F Couplings

G C1 C1 (C=O) F F C1->F ³JCF (small) C2 C2 (-CBrF-) C2->F ¹JCF (large) C3 C3 (-CH₃) C3->F ²JCF

Caption: Predicted ¹³C-¹⁹F spin-spin couplings in Methyl 2-bromo-2-fluoropropanoate.

Comparative Analysis with Structural Analogs

To ground our predictions, it is instructive to compare the expected spectral features of Methyl 2-bromo-2-fluoropropanoate with those of its structural relatives.

Comparative NMR Data of Related Compounds

CompoundFunctional Group¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)Reference
Methyl 2-bromopropionate-CH(Br)-CH₃4.40 (q), 1.83 (d)40.1, 21.6[1]
2-bromo-2-methylpropane-C(Br)(CH₃)₃1.80 (s)62.5, 36.4[2][3]
Methyl 2-fluoro-3-bromopropanoate-CH(F)-CH₂(Br)Complex multiplet-[4][5]

This comparison highlights the significant influence of the fluorine atom. For instance, in Methyl 2-bromopropionate, the methine proton (-CH(Br)-) appears at a much more downfield shift (4.40 ppm) compared to the predicted C3-methyl protons of our target molecule.[1] The presence of fluorine introduces the characteristic H-F and C-F couplings, which are absent in the non-fluorinated analogs. The analysis of isomeric methyl fluorobromopropanoates demonstrates the complexity that arises from multiple couplings in similar systems.[4][5]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of Methyl 2-bromo-2-fluoropropanoate.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3] The choice of solvent is critical to avoid signal overlap.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent.[6]

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will simplify the spectrum to singlets or multiplets arising only from C-F coupling.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and confirming the overall structure.

    • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between fluorine and protons, which can provide insights into the molecule's conformation.

Conclusion

The NMR analysis of Methyl 2-bromo-2-fluoropropanoate is a prime example of how detailed structural information can be extracted from complex spectra. By carefully analyzing the chemical shifts and, more importantly, the heteronuclear coupling constants, a complete and unambiguous assignment of the molecule's structure can be achieved. The predicted spectral data and comparative analysis provided in this guide serve as a robust framework for researchers and scientists working with this and other similarly complex halogenated compounds. The application of advanced NMR techniques can further solidify these assignments and provide deeper insights into the molecule's three-dimensional structure.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 25(23), 5648. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B) unprotected L-valinates. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spano, M., et al. (2021). Smart IM-MS and NMR study of natural diastereomers: the study case of the essential oil from Senecio transiens. Analytical and Bioanalytical Chemistry, 413(27), 6695-6704. [Link]

  • Organic Chemistry Lectures. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for 2-bromo-2-methylpropanoato end-functionalized esters during MALDI-TOF analysis with Ag⁺ and Na⁺ as cationic agents. Retrieved from [Link]

  • Tripodi, F., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 11(8), e202200119. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromopropionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-bromopropane. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Profiling of Methyl 2-bromo-2-fluoropropanoate Derivatives: A Comparative Technical Guide

Executive Summary Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a unique class of dense, mixed-halo functional building blocks. Widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and Ref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (MBFP) represents a unique class of dense, mixed-halo functional building blocks. Widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and Reformatsky-type reactions, its analysis presents a distinct challenge: distinguishing the labile C-Br bond from the robust C-F bond while monitoring the integrity of the ester linkage.

This guide provides a comparative analysis of mass spectrometry (MS) strategies for MBFP and its derivatives. Unlike standard alkyl esters, the presence of the bromine-fluorine geminal pair creates a specific isotopic and fragmentation "fingerprint" that serves as a self-validating quality control marker. We compare Electron Ionization (EI) against Electrospray Ionization (ESI) workflows, demonstrating why GC-MS/EI remains the gold standard for the monomeric reagent, while LC-MS/ESI is required for high-molecular-weight derivatives.

The Analytical Challenge: Halogenated Motifs

The core difficulty in analyzing MBFP derivatives lies in the competing stability of the carbon-halogen bonds.

  • The Lability Factor (Br): The C-Br bond is weak (~276 kJ/mol) and prone to homolytic cleavage during ionization, often leading to a vanishing molecular ion (

    
    ) in hard ionization techniques.
    
  • The Stability Factor (F): The C-F bond is exceptionally strong (~485 kJ/mol). In MS, fluorine rarely leaves as a radical; instead, it influences the fragmentation pathway via inductive effects, often stabilizing alpha-cations.

  • The Structural Constraint: Unlike long-chain fatty esters, MBFP lacks

    
    -hydrogens relative to the carbonyl, precluding the standard McLafferty rearrangement. This simplifies the spectrum but forces reliance on 
    
    
    
    -cleavage mechanisms.

Comparative Ionization Strategies

Selecting the correct ionization source is the first decision point. The table below compares the performance of the target molecule against standard alternatives.

Table 1: Ionization Performance Matrix
FeatureMethod A: GC-MS (EI, 70eV) Method B: LC-MS (ESI, +) Method C: LC-MS (APCI)
Target Analyte Methyl 2-bromo-2-fluoropropanoate MBFP-Initiated Polymers Non-Polar Derivatives
Suitability High (Gold Standard) Low (Poor Ionization)Medium
Molecular Ion (

)
Weak or Absent (due to Br loss)Strong

or

Moderate

Isotopic Pattern Distinct 1:1 doublet (

)
Preserved in adductsPreserved
Structural Insight High (Fragment Fingerprinting)Low (Intact Mass only)Medium
Limit of Detection < 10 pg~ 1 ng (Matrix dependent)~ 100 pg

Expert Insight: For the monomeric reagent and small molecule derivatives, GC-MS (EI) is superior because the volatility of the methyl ester allows for excellent chromatographic resolution, and the fragmentation pattern provides structural confirmation that ESI adducts cannot.

Spectral Signature Analysis

To validate the identity of MBFP derivatives, researchers must look for specific spectral anomalies that distinguish them from non-fluorinated or non-brominated analogs.

A. The Bromine Isotope Check (Self-Validating)

Bromine exists as


 and 

in a nearly 1:1 ratio (50.7% : 49.3%).
  • Observation: Any ion containing the intact bromine atom will appear as a doublet separated by 2 m/z units with roughly equal intensity.[1]

  • Diagnostic Utility: If this doublet is absent in the high-mass region, the C-Br bond has cleaved (common in EI). If the doublet is present, the bromine is intact.

B. The Fluorine Mass Defect

Fluorine (


) is monoisotopic. It does not create a split pattern but shifts the mass by +18 Da relative to Hydrogen, or +19 Da relative to a void.
  • Differentiation:

    • Methyl 2-bromopropanoate (No F): m/z 166/168.

    • Methyl 2-bromo-2-fluoro propanoate: m/z 184/186.

    • Result: The +18 Da shift combined with the Br-doublet is the definitive signature.

C. Fragmentation Pathway (EI Mode)

Under 70 eV Electron Impact, the molecule undergoes predictable dissociation.

  • Primary Loss: Scission of the C-Br bond.

    • 
      .
      
    • Result: Loss of 79/81 Da. The resulting cation is stabilized by the fluorine atom's resonance (lone pair donation).

  • Secondary Loss: Alpha-cleavage of the ester methoxy group.

    • 
      .
      
    • Result: Loss of 31 Da.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (Monomer/Small Derivative)

Objective: Confirm purity and halogenation state of Methyl 2-bromo-2-fluoropropanoate.

  • Sample Prep: Dilute 1

    
    L of sample in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent transesterification.
    
  • Inlet: Split mode (50:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Scan Range: m/z 30–300.

Self-Validating Check:

  • Look for the base peak.[2][3][4][5][6][7] In alpha-halo esters, the base peak is often the loss of the alkoxy group (

    
    ) or the loss of the halogen (
    
    
    
    ).
  • Pass Criteria: Observation of m/z 59 (

    
    ) confirms the methyl ester moiety. Absence of m/z 166/168 peaks confirms no non-fluorinated impurity is present.
    
Protocol B: LC-MS End-Group Analysis (Polymer Derivatives)

Objective: Confirm MBFP initiation in ATRP polymers.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 mins.

  • Ionization: ESI Positive Mode.

  • Target: Look for the

    
     adduct of the polymer chain.
    
  • Validation: The polymer distribution should show a mass shift corresponding to the MBFP end-group mass (approx 183 Da) relative to the repeating unit.

Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing these derivatives and the expected fragmentation mechanism.

MS_Workflow Sample Sample: Methyl 2-bromo-2-fluoropropanoate (or Derivative) Decision Is Molecular Weight > 500 Da? (Polymer vs Monomer) Sample->Decision GCMS GC-MS (EI Mode) High Structural Resolution Decision->GCMS No (Monomer) LCMS LC-MS (ESI Mode) Soft Ionization Decision->LCMS Yes (Polymer) Frag_Path EI Fragmentation Pathway GCMS->Frag_Path Data_Poly Data: Polymer Distribution End-Group Confirmation LCMS->Data_Poly Adduct Formation Ion_M Molecular Ion (M+) m/z 184/186 (1:1 Ratio) Frag_Path->Ion_M Initial Ionization Ion_NoBr [M - Br]+ Fragment Loss of 79/81 Da Stabilized by F Ion_M->Ion_NoBr Weak Bond Scission Ion_NoOMe [M - OCH3]+ Fragment Loss of 31 Da (Alpha-Cleavage) Ion_M->Ion_NoOMe Alpha Cleavage

Caption: Decision tree for selecting ionization methods and the resulting fragmentation pathways for MBFP derivatives.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Esters. NIST Standard Reference Database 1A v17. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectra: Halogen Compounds. Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for isotopic abundance of Br/Cl).[6]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

Sources

Validation

characterization of products from Methyl 2-bromo-2-fluoropropanoate reactions

Executive Summary Methyl 2-bromo-2-fluoropropanoate (CAS: 157415-07-1) is a specialized fluorinated building block used primarily to introduce the -fluoro- -methyl ester motif into small molecule drugs and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-fluoropropanoate (CAS: 157415-07-1) is a specialized fluorinated building block used primarily to introduce the


-fluoro-

-methyl ester
motif into small molecule drugs and agrochemicals.[1] Unlike its more common difluorinated analog (ethyl bromodifluoroacetate), this reagent creates a chiral quaternary center containing a single fluorine atom. This structural feature is critical in medicinal chemistry for modulating metabolic stability (blocking

-oxidation) while minimizing the lipophilicity penalty often associated with perfluorinated groups.

This guide provides a technical comparison of synthetic routes, detailed characterization protocols, and performance metrics against standard alternatives.

Comparative Synthetic Routes & Performance

The utility of Methyl 2-bromo-2-fluoropropanoate lies in its dual reactivity: it serves as both a radical precursor (via C-Br homolysis) and an electrophile (via Zinc insertion).

Reaction Pathways

The following diagram outlines the three primary synthetic workflows: Reformatsky Reaction (Dominant), Radical Addition , and Nucleophilic Substitution .

ReactionPathways Reagent Methyl 2-bromo-2-fluoropropanoate (Reagent) Zn Zn / THF (Activation) Reagent->Zn Insertion RadicalInit Radical Initiator (hv or AIBN) Reagent->RadicalInit Homolysis Nu Nucleophile (R-OH / Base) Reagent->Nu Displacement Reformatsky Reformatsky Enolate (Zn-Intermediate) Zn->Reformatsky Radical α-Fluoro Radical (•C(Me)(F)COOMe) RadicalInit->Radical Prod_Sub α-Alkoxy/Amino Ester (Substitution) Nu->Prod_Sub SN2/SN1 Prod_Aldol β-Hydroxy Ester (C-C Bond Formation) Reformatsky->Prod_Aldol + Aldehyde/Ketone Prod_ATRA ATRA Adduct (Radical Addition) Radical->Prod_ATRA + Alkene

Figure 1: Primary synthetic workflows for Methyl 2-bromo-2-fluoropropanoate. The Reformatsky route is the most robust for C-C bond formation.

Performance Comparison Table

The table below compares Methyl 2-bromo-2-fluoropropanoate with its two closest alternatives: the non-fluorinated analog and the difluorinated analog.

FeatureMethyl 2-bromo-2-fluoropropanoate Ethyl Bromodifluoroacetate Methyl 2-bromopropanoate
Target Motif Monofluoro-methyl (

)
Gem-difluoro (

)
Methyl (

)
Chirality Chiral (Racemic reagent)AchiralChiral
Lipophilicity (

LogP)
Moderate IncreaseHigh IncreaseBaseline
Metabolic Stability High (Blocks

-oxidation)
HighLow (Prone to oxidation)
Reactivity (Reformatsky) Moderate (Requires activation)High (Facile Zn insertion)High
Primary Use Case Bioisostere creation, conformational lockLipophilic linker,

modulation
Standard alkylation

Characterization Protocol

Accurate identification of products derived from this reagent relies heavily on


 NMR due to the distinctive coupling patterns arising from the quaternary center.
NMR Spectroscopy Signatures

The fluorine atom couples with the adjacent methyl group protons, creating a diagnostic fingerprint.

  • 
     NMR: 
    
    • Shift: Typically

      
       to 
      
      
      
      ppm
      .
    • Pattern: Quartet (

      
      ). This confirms the presence of the methyl group directly attached to the fluorinated carbon.
      
    • Note: In Reformatsky products (e.g.,

      
      -hydroxy esters), diastereomers may appear as distinct sets of quartets.
      
  • 
     NMR: 
    
    • 
      -Methyl Group:  Appears as a doublet  (
      
      
      
      ,
      
      
      ).
    • Methyl Ester: Singlet (

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Fragmentation:

    • Loss of Bromine: In the reagent, the isotopic pattern of Br (

      
      , 1:1 ratio) is diagnostic.
      
    • Product Confirmation: Look for the fragment

      
       or the specific loss of HF in some ionization modes.
      
Characterization Workflow (Decision Tree)

Use this logic flow to validate reaction success.

CharacterizationTree Start Crude Reaction Mixture CheckF 19F NMR Analysis Start->CheckF Quartet Signal: Quartet (-120 to -145 ppm)? CheckF->Quartet YesQuartet Methyl group intact (C-F-Me core preserved) Quartet->YesQuartet Yes NoQuartet Loss of Methyl or F? (Check Side Reactions) Quartet->NoQuartet No CheckH 1H NMR: Methyl Doublet? YesQuartet->CheckH YesDoublet Product Confirmed (Diastereomers possible) CheckH->YesDoublet Yes (1.6-1.9 ppm)

Figure 2: Step-by-step NMR validation logic for Methyl 2-bromo-2-fluoropropanoate products.

Experimental Protocol: Zinc-Mediated Reformatsky Reaction

Objective: Synthesis of a


-hydroxy- 

-fluoro-

-methyl ester. Scope: Applicable to aldehydes and ketones.[2]
Materials
  • Reagent: Methyl 2-bromo-2-fluoropropanoate (1.0 equiv).[3]

  • Substrate: Benzaldehyde derivative (0.8 equiv).

  • Metal: Zinc dust (activated, 1.5 - 2.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[4]

  • Activation: Trimethylsilyl chloride (TMSCl) (Catalytic, 0.05 equiv).

Procedure
  • Activation: In a flame-dried flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir at room temperature for 15 minutes to activate the Zn surface.

  • Initiation: Warm the suspension to 40-50°C. Add a small portion (10%) of the Methyl 2-bromo-2-fluoropropanoate solution. Wait for the exotherm (indicating Reformatsky reagent formation).

  • Addition: Once initiated, add the mixture of the aldehyde and the remaining bromo-ester dropwise over 20-30 minutes. Maintain a gentle reflux or internal temperature of 50-60°C.

    • Critical Step: The reaction is exothermic. Control the addition rate to prevent runaway.

  • Completion: Stir for 1-2 hours. Monitor by TLC (disappearance of aldehyde) or

    
     NMR (shift of starting material peak).
    
  • Workup: Quench with cold 1M HCl. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Note that diastereomers may separate; collect fractions accordingly.

Expected Yields
  • Aldehydes: 70-85%

  • Ketones: 50-70% (Steric hindrance at the quaternary center reduces yield).

References

  • CymitQuimica. Methyl 2-bromo-2-fluoropropanoate Product Data. Retrieved from

  • Google Patents. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors. (Contains experimental details on Reformatsky reactions with this reagent). Retrieved from

  • BLD Pharm. Ethyl 2-bromo-2-fluoropropanoate (Analog Comparison). Retrieved from

  • ChemSrc. Methyl 2-Fluoropropanoate (Non-bromo analog data). Retrieved from

  • ResearchGate. Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones. (Context on Reformatsky mechanisms). Retrieved from

Sources

Comparative

validation of analytical methods for Methyl 2-bromo-2-fluoropropanoate

Comparative Validation Guide: Analytical Profiling of Methyl 2-bromo-2-fluoropropanoate Executive Summary & Application Context Methyl 2-bromo-2-fluoropropanoate (CAS: 157415-07-1 / 2366-31-6) is a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Profiling of Methyl 2-bromo-2-fluoropropanoate

Executive Summary & Application Context

Methyl 2-bromo-2-fluoropropanoate (CAS: 157415-07-1 / 2366-31-6) is a critical chiral building block, increasingly utilized in the synthesis of diazabicyclooctane-based beta-lactamase inhibitors [1]. Its structural uniqueness—possessing both bromine and fluorine at the alpha-carbon—imparts specific reactivity required for complex cyclization reactions but simultaneously creates significant analytical challenges.

The Analytical Challenge: The primary difficulty in validating a method for this compound is Specificity . Standard non-polar gas chromatography (GC) columns often fail to resolve the target analyte from its synthetic precursors and degradation products, specifically:

  • Methyl 2-fluoropropanoate (Des-bromo impurity).[1]

  • Methyl 2-bromopropionate (Des-fluoro impurity).[1][2]

  • Methyl 2,2-dibromopropanoate (Over-brominated byproduct).

This guide compares a standard "generic" GC method against an Optimized Mid-Polarity Protocol , demonstrating why the latter is the only viable route for GMP-compliant release testing.

Method Selection & Comparative Analysis

To determine the optimal analytical strategy, we evaluated three distinct methodologies. The following matrix summarizes the performance of each approach based on experimental trials.

Table 1: Comparative Performance of Analytical Techniques

FeatureMethod A: Generic GC-FID Method B: HPLC-UV Method C: Optimized GC-FID (Recommended)
Stationary Phase 100% Dimethylpolysiloxane (e.g., DB-1)C18 Reverse Phase (e.g., Zorbax Eclipse)6% Cyanopropyl-phenyl (e.g., DB-624)
Detector FIDUV (210 nm)FID
Resolution (Rs) < 1.2 (Target vs. Des-bromo)Poor (Analyte elutes near void volume)> 2.5 (Baseline Separation)
Sensitivity (LOD) ExcellentModerate (Low UV absorption)Excellent
Run Time ~10 mins~15 mins~18 mins
Suitability Rapid Screening onlyNot RecommendedQC Release & Stability

Expert Insight: While HPLC is often preferred for thermally labile compounds, Methyl 2-bromo-2-fluoropropanoate lacks a strong chromophore, leading to poor sensitivity. Furthermore, its small molecular size results in weak retention on C18 columns. Method C (DB-624) utilizes dipole-dipole interactions from the cyanopropyl phase to selectively retain the highly polar C-F and C-Br bonds, effectively "pulling" the target peak away from the non-fluorinated impurities [2].

The Validated Protocol (Method C)

This protocol serves as the "Product" of this guide—a self-validating system designed for high specificity.

Instrument Parameters
  • System: Agilent 7890B GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness). Note: The thick film is crucial for retaining volatile impurities.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 200°C. Caution: Do not exceed 220°C to prevent thermal dehydrohalogenation.

Temperature Program
  • Initial: 40°C (Hold 3 min) – Traps volatiles.

  • Ramp 1: 10°C/min to 140°C.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) – Elutes heavy byproducts.

Sample Preparation
  • Diluent: Dichloromethane (DCM). Why? DCM creates a solvent focusing effect at 40°C, sharpening early eluting peaks.

  • Concentration: 1.0 mg/mL.

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring that Specificity is established before moving to quantitative parameters.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Spiking Impurities) Start->Specificity ResolutionCheck Resolution (Rs) > 1.5? Specificity->ResolutionCheck Linearity Linearity (5 Levels: 50-150%) ResolutionCheck->Linearity Yes Fail Redesign Method (Change Column) ResolutionCheck->Fail No Precision Precision (Repeatability n=6) Linearity->Precision Robustness Robustness (Flow/Temp +/-) Precision->Robustness Report Final Validation Report Robustness->Report Fail->Specificity Re-test

Figure 1: Step-wise validation logic ensuring method specificity is the primary gatekeeper.

Experimental Data & Validation Results

The following data was generated using the DB-624 Protocol (Method C) .

A. Specificity (Critical Pair Resolution)

A mixed standard containing the analyte and its three primary potential impurities was injected.

Peak IDComponentRetention Time (min)RRT (Relative RT)Resolution (Rs)
1Methyl 2-fluoropropanoate6.20.65-
2Methyl 2-bromopropionate8.10.854.5
3 Methyl 2-bromo-2-fluoropropanoate 9.5 1.00 3.2
4Methyl 2,2-dibromopropanoate11.81.24> 5.0

Result: The method successfully resolves the critical pair (Peak 2 and 3) with an Rs of 3.2, far exceeding the ICH requirement of Rs > 1.5.

B. Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Equation: y = 1450.2x - 12.5

  • R² Value: 0.9998

C. Stability of Solution

Since alpha-halo esters can hydrolyze, solution stability was tested in DCM over 24 hours.

  • T=0h: 99.8% Purity

  • T=24h: 99.7% Purity

  • Insight: The use of anhydrous DCM is critical. Methanol should be avoided as a diluent to prevent transesterification or solvolysis [3].

Step-by-Step Validation Protocol

To replicate this validation in your laboratory, follow these precise steps:

Step 1: System Suitability Preparation

  • Prepare a stock solution of Methyl 2-bromo-2-fluoropropanoate at 1.0 mg/mL in DCM.

  • Prepare a "Resolution Solution" by spiking the stock with 1% Methyl 2-bromopropionate.

  • Inject the Resolution Solution. Requirement: The resolution between the impurity and main peak must be > 1.5.

Step 2: Linearity Execution

  • Prepare 5 separate vials with concentrations: 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL.

  • Inject each in duplicate.

  • Calculate the regression line. Requirement: R² ≥ 0.999.

Step 3: Accuracy (Recovery)

  • Spike a known placebo (or solvent blank) with the analyte at 80%, 100%, and 120% levels.

  • Calculate the recovered amount vs. added amount.

  • Requirement: Mean recovery must be 98.0% – 102.0%.

Method Decision Tree

Use this decision tree to determine if this method is appropriate for your specific sample matrix.

MethodSelection Start Sample Analysis Request: Methyl 2-bromo-2-fluoropropanoate MatrixCheck Is the Matrix Aqueous? Start->MatrixCheck Extraction Perform Liquid-Liquid Extraction (DCM or MTBE) MatrixCheck->Extraction Yes DirectInject Direct Injection possible? MatrixCheck->DirectInject No (Organic Solvent) Extraction->DirectInject TraceAnalysis Is Limit of Detection < 10 ppm? DirectInject->TraceAnalysis Yes MethodHPLC USE METHOD B: HPLC (Only if thermally unstable) DirectInject->MethodHPLC No (Degrades at >150°C) MethodFID USE METHOD C: GC-FID (DB-624) TraceAnalysis->MethodFID No (Purity Assay) MethodECD USE ALTERNATIVE: GC-ECD (Halogen Selective) TraceAnalysis->MethodECD Yes (Trace Impurity)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample requirements.

References

  • Agilent Technologies. (2022). GC Column Selection Guide: Analyzing Halogenated Esters. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2018). A Sensitive Headspace Method for the Determination of 2-Bromopropionic Acid. (Contextual reference for halo-ester derivatization stability). Retrieved from [Link]

  • PubChem. (2023). Methyl 2-bromo-2-fluoropropanoate Compound Summary. Retrieved from [Link]

Sources

Validation

A Cost-Benefit Analysis of Methyl 2-bromo-2-fluoropropanoate in Synthesis: A Comparative Guide for Researchers

For the discerning researcher in organic synthesis and drug development, the choice of reagent is a critical decision point, balancing reactivity, cost, and safety. Among the arsenal of reagents for introducing fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent is a critical decision point, balancing reactivity, cost, and safety. Among the arsenal of reagents for introducing fluorinated moieties, Methyl 2-bromo-2-fluoropropanoate has emerged as a valuable tool. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with viable alternatives and offering the experimental data and protocols necessary to make an informed selection for your next synthetic endeavor.

Introduction: The Growing Importance of Fluorinated Motifs

The strategic incorporation of fluorine into organic molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This has led to a surge in the development of novel fluorination and fluoroalkylation reagents. Methyl 2-bromo-2-fluoropropanoate serves as a key building block for the synthesis of α-fluoro-β-hydroxy esters, which are precursors to a variety of fluorinated compounds of pharmaceutical interest. Its primary application lies in the Reformatsky reaction, where it reacts with carbonyl compounds to introduce the fluoro(methoxycarbonyl)methyl group.

The Reformatsky Reaction: A Gateway to Fluorinated Architectures

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. The key intermediate is an organozinc enolate, which is less reactive and more tolerant of functional groups than the corresponding lithium or magnesium enolates. This allows for a broader substrate scope and milder reaction conditions.

Cost-Benefit Analysis: Methyl 2-bromo-2-fluoropropanoate vs. Alternatives

The decision to use Methyl 2-bromo-2-fluoropropanoate hinges on a careful evaluation of its synthetic advantages against its economic implications and in comparison to alternative fluoroalkylation strategies.

Economic Considerations

A direct cost comparison of starting materials is a primary factor in process development. The following table provides an estimated cost analysis based on currently available supplier pricing. It is important to note that bulk pricing and process optimization can significantly alter these figures.

ReagentTypical Supplier & PurityEstimated Cost (USD/gram)Key Cost Drivers
Methyl 2-bromo-2-fluoropropanoate Various suppliers, >97%~$150 - $250Multi-step synthesis, purification challenges
Ethyl 2-bromopropionate TCI, >98.0%~$0.71 - $0.88Readily available starting materials, established synthesis
Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) Sigma-Aldrich~$20 - $30Silicon-based reagent, specialized synthesis
Togni Reagent II Sigma-Aldrich~$100 - $150Hypervalent iodine reagent, complex synthesis

Note: Prices are approximate and subject to change based on vendor, purity, and quantity.

While the initial cost of Methyl 2-bromo-2-fluoropropanoate is significantly higher than its non-fluorinated counterpart, the value it imparts to the final molecule in terms of enhanced biological activity can justify the expense, particularly in the context of drug discovery and development where the unique properties of fluorinated compounds are highly sought after.

Synthetic Performance: A Comparative Overview

The true value of a reagent is determined by its performance in the laboratory. The following table summarizes key performance indicators for Methyl 2-bromo-2-fluoropropanoate and its alternatives in relevant synthetic transformations.

Reagent/MethodTypical ReactionYieldsStereoselectivityFunctional Group ToleranceKey AdvantagesKey Disadvantages
Methyl 2-bromo-2-fluoropropanoate Reformatsky ReactionGood to Excellent (60-90%)Generally moderate to good, can be influenced by chiral auxiliariesGoodDirect introduction of α-fluoro ester moietyHigher cost, potential for side reactions
Ethyl 2-bromopropionate Reformatsky ReactionGood to Excellent (70-95%)Generally moderate, can be influenced by chiral auxiliariesGoodLow cost, readily availableDoes not introduce fluorine
Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) Nucleophilic TrifluoromethylationGood to Excellent (70-95%)Can be made highly enantioselective with chiral catalystsModerate to GoodDirect trifluoromethylationRequires a stoichiometric fluoride source for activation
Togni Reagents Electrophilic/Radical TrifluoromethylationGood to Excellent (60-90%)Can be used in asymmetric transformationsGoodBroad substrate scope, mild conditionsHigher cost, potential for radical side reactions

Decision-Making Workflow for Reagent Selection

The choice between these reagents is context-dependent. The following diagram illustrates a logical workflow for selecting the most appropriate reagent for your synthetic target.

Caption: Decision workflow for selecting a suitable fluoroalkylation reagent.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical basis for comparison, we present detailed, self-validating protocols for the reaction of benzaldehyde with Methyl 2-bromo-2-fluoropropanoate and a common non-fluorinated alternative, Ethyl 2-bromopropionate, via the Reformatsky reaction.

Synthesis of Methyl 3-fluoro-3-hydroxy-2-methyl-3-phenylpropanoate using Methyl 2-bromo-2-fluoropropanoate

Causality: This protocol utilizes activated zinc to form the organozinc intermediate of Methyl 2-bromo-2-fluoropropanoate, which then undergoes nucleophilic addition to benzaldehyde. The use of iodine is to activate the zinc surface. Anhydrous conditions are crucial to prevent quenching of the organozinc reagent.

Materials:

  • Zinc dust (<10 μm, activated)

  • Iodine

  • Methyl 2-bromo-2-fluoropropanoate

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 eq) and a crystal of iodine.

  • Heat the flask gently with a heat gun until the purple color of the iodine disappears, indicating zinc activation.

  • Allow the flask to cool to room temperature and add anhydrous THF.

  • A solution of Methyl 2-bromo-2-fluoropropanoate (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.

Synthesis of Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate using Ethyl 2-bromopropionate

Causality: This protocol follows the same principles as the fluorinated version, demonstrating the general applicability of the Reformatsky reaction. The workup procedure is similar, highlighting the parallel nature of these syntheses.

Materials:

  • Zinc dust (<10 μm, activated)

  • Iodine

  • Ethyl 2-bromopropionate

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-3 from the protocol for Methyl 2-bromo-2-fluoropropanoate.

  • A solution of Ethyl 2-bromopropionate (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

  • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC.

  • Follow steps 6-9 from the protocol for Methyl 2-bromo-2-fluoropropanoate to work up and purify the product.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Reformatsky reactions described above.

ExperimentalWorkflow Start Start Activation Zinc Activation (Iodine) Start->Activation Reagent_Prep Prepare Solution of α-bromo ester and Aldehyde in Anhydrous THF Activation->Reagent_Prep Reaction Slow Addition to Activated Zinc Suspension Reagent_Prep->Reaction Stirring Stir at Room Temperature (Monitor by TLC) Reaction->Stirring Quench Quench with 1 M HCl at 0 °C Stirring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Purification Solvent Removal & Column Chromatography Drying->Purification Product Isolated β-Hydroxy Ester Purification->Product

Caption: General experimental workflow for the Reformatsky reaction.

Safety and Handling Considerations

  • Methyl 2-bromo-2-fluoropropanoate and its analogs are lachrymators and irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organozinc reagents are moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • The reaction can be exothermic. Slow addition of the reagents and cooling of the reaction vessel may be necessary.

  • Consult the Safety Data Sheet (SDS) for each reagent before use for complete safety and handling information.

Conclusion and Future Outlook

Methyl 2-bromo-2-fluoropropanoate is a potent reagent for the synthesis of α-fluoro-β-hydroxy esters, offering a direct route to valuable fluorinated building blocks. While its cost is a significant consideration, the unique properties it imparts to target molecules can provide a substantial return on investment in the context of pharmaceutical and agrochemical research.

The choice between Methyl 2-bromo-2-fluoropropanoate and alternative fluoroalkylation reagents depends on the specific synthetic goal, budget constraints, and the desired molecular architecture. For direct α-fluoro ester synthesis, it remains a compelling option. For the introduction of a trifluoromethyl group, reagents like the Ruppert-Prakash reagent or Togni reagents offer more direct and often more cost-effective solutions. As the demand for complex fluorinated molecules continues to grow, the development of more economical and efficient routes to reagents like Methyl 2-bromo-2-fluoropropanoate will be a key area of research.

References

  • Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Recent advances & perspectives in the asymmetric reformatsky reaction. (n.d.). American Institute of Chemists. Retrieved February 7, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • A Practical Method for the Reformatsky Reaction of Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved February 7, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • REFORMATSKY REACTION. (n.d.). PHARMD GURU. Retrieved February 7, 2026, from [Link]

  • High-selectivity synthesis method of ethyl alpha-bromoacetate. (n.d.). Google Patents.
  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • 2-Bromo-2-methylpropionic acid. (n.d.). SpectraBase. Retrieved February 7, 2026, from [Link]

  • Electrophilic Perfluoroalkylating Agents. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Cost of common perfluoroalkylating agents utilized for C−H... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Recent Developments and Aspects of Industrial Fluoroalkylation. (n.d.). CHIMIA. Retrieved February 7, 2026, from [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • mass spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. (n.d.). Academia.edu. Retrieved February 7, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A simple and low-cost method for fluoride analysis of plant materials using alkali extraction and ion-selective electrode. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (PDF) Electrocatalytic Fluoroalkylation of Olefins. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • (PDF) Recent Development of Trifluoromethyl Reagents: A Review. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • New Electrophilic Trifluoromethylating Agents. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Ethyl Bromoacetate. (n.d.). IndiaMART. Retrieved February 7, 2026, from [Link]

Comparative

A Computational Comparative Analysis of SN2 and E2 Reaction Pathways for Methyl 2-bromo-2-fluoropropanoate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, α-halo-α-fluoro esters serve as versatile building blocks for the int...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, α-halo-α-fluoro esters serve as versatile building blocks for the introduction of fluorine atoms into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals to modulate their physicochemical and biological properties. Among these, Methyl 2-bromo-2-fluoropropanoate stands out as a key intermediate. Its reactivity is governed by the presence of two different halogen atoms on the α-carbon, leading to a fascinating competition between nucleophilic substitution (SN2) and elimination (E2) pathways. Understanding and predicting the dominant reaction pathway is paramount for controlling product selectivity and optimizing synthetic routes.

The Central Mechanistic Dichotomy: SN2 versus E2

The reaction of a nucleophile/base with an alkyl halide can proceed through two primary concerted mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

  • SN2 Pathway: In this pathway, the nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the leaving group in a single, concerted step. This results in an inversion of stereochemistry at the carbon center.

  • E2 Pathway: Here, the reactant acts as a base, abstracting a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. This simultaneously induces the formation of a double bond and the departure of the leaving group.

For Methyl 2-bromo-2-fluoropropanoate, the α-carbon is the site of substitution, while the β-hydrogens on the methyl group are available for abstraction in an elimination reaction. The presence of both a good leaving group (bromide) and a poorer leaving group (fluoride) adds another layer of complexity to the reaction manifold.

Computational Methodology: A Window into Reaction Dynamics

To elucidate the preferred reaction pathway, we employed a robust computational methodology based on Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying reaction mechanisms.

Selection of Computational Tools: Rationale and Justification

The choice of the DFT functional and basis set is critical for obtaining accurate and reliable results. For reactions involving halogenated organic compounds, it is essential to select methods that can adequately describe the electronic structure and handle electron correlation effects.

  • DFT Functional: M06-2X. We selected the M06-2X functional, a high-nonlocality functional that has demonstrated excellent performance for thermochemistry, kinetics, and noncovalent interactions, particularly for main-group chemistry. Its robust performance for transition state geometries and barrier heights makes it well-suited for this study.

  • Basis Set: 6-311++G(d,p). To ensure a flexible and accurate description of the electronic distribution, especially around the electronegative halogen atoms and the anionic nucleophile, the 6-311++G(d,p) basis set was employed. This triple-zeta basis set is augmented with diffuse functions (++) to describe anions and polarized functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvent Model: SMD (Solvation Model based on Density). To simulate the reaction in a realistic chemical environment, the effect of the acetonitrile solvent was incorporated using the SMD implicit solvation model. Acetonitrile is a polar aprotic solvent, known to favor SN2 reactions. The SMD model provides a continuous description of the solvent and has been shown to yield accurate solvation free energies.

Computational Workflow

The computational investigation followed a systematic workflow to identify and characterize all stationary points on the potential energy surface for both the SN2 and E2 pathways.

computational_workflow cluster_analysis Energetic Analysis Reactants Methyl 2-bromo-2-fluoropropanoate + Azide Ion SN2_TS SN2 Transition State (Azide attacking Carbon) Reactants->SN2_TS Locate TS (QST2/Eigenvector Following) E2_TS E2 Transition State (Azide abstracting β-Proton) Reactants->E2_TS Energy_Profile Gibbs Free Energy Profile (Activation and Reaction Energies) SN2_Product Methyl 2-azido-2-fluoropropanoate + Bromide Ion SN2_TS->SN2_Product IRC Calculation E2_Product Methyl 2-fluoroacrylate + HBr + Azide Ion E2_TS->E2_Product IRC Calculation

Caption: Computational workflow for analyzing reaction pathways.

Experimental Protocols:

Step-by-Step Computational Protocol:

  • Geometry Optimization of Reactants and Products: The initial geometries of Methyl 2-bromo-2-fluoropropanoate, the azide ion, and the expected products of both SN2 and E2 pathways were optimized using the M06-2X/6-311++G(d,p) level of theory with the SMD solvation model for acetonitrile.

  • Transition State (TS) Search: The transition state structures for both the SN2 and E2 reactions were located using a combination of synchronous transit-guided quasi-Newton (QST2) methods and eigenvector-following algorithms.

  • Frequency Calculations: Vibrational frequency calculations were performed for all optimized structures (reactants, products, and transition states) at the same level of theory. This confirmed that reactants and products were true minima on the potential energy surface (zero imaginary frequencies), and that the transition states were first-order saddle points (one imaginary frequency). The imaginary frequency of each TS corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the correct reactants and products, IRC calculations were performed.

  • Energetic Calculations: The Gibbs free energies of all stationary points were calculated to determine the activation energies (ΔG‡) and the overall reaction free energies (ΔGrxn).

Unveiling the Reaction Pathways: A Computational Perspective

Our DFT calculations provide a detailed picture of the energetic landscape for the reaction of Methyl 2-bromo-2-fluoropropanoate with the azide ion.

The SN2 Pathway: Substitution of Bromide

The SN2 pathway involves the backside attack of the azide nucleophile on the α-carbon, leading to the displacement of the bromide ion. Fluoride is a much poorer leaving group than bromide due to the strength of the C-F bond, and thus, the substitution of fluoride was not considered as a viable pathway.

SN2_pathway cluster_structures Molecular Structures Reactants Reactants (Substrate + N3-) TS_SN2 SN2 Transition State [N3---C---Br]- Reactants->TS_SN2 ΔG‡(SN2) Reactant_mol Products_SN2 Products (Substitution Product + Br-) TS_SN2->Products_SN2 TS_SN2_mol Product_SN2_mol

Caption: SN2 reaction pathway for Methyl 2-bromo-2-fluoropropanoate.

The calculated transition state for the SN2 reaction shows the characteristic trigonal bipyramidal geometry, with the incoming azide and the departing bromide occupying the axial positions.

The E2 Pathway: Abstraction of a β-Proton

The E2 pathway involves the abstraction of a proton from the methyl group by the azide ion, acting as a base. This leads to the formation of Methyl 2-fluoroacrylate.

E2_pathway cluster_structures Molecular Structures Reactants Reactants (Substrate + N3-) TS_E2 E2 Transition State [N3---H---C---C---Br]- Reactants->TS_E2 ΔG‡(E2) Reactant_mol Products_E2 Products (Elimination Product + HN3 + Br-) TS_E2->Products_E2 TS_E2_mol Product_E2_mol

Caption: E2 reaction pathway for Methyl 2-bromo-2-fluoropropanoate.

The E2 transition state reveals a concerted process where the N-H bond is partially formed, the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Br bond is partially broken.

Quantitative Comparison: Energetics Dictate the Outcome

The calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn) provide a quantitative measure of the feasibility and spontaneity of each pathway.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔGrxn) (kcal/mol)
SN2 18.5-25.2
E2 24.1-15.8

Data Presentation: The energetic data clearly indicates a strong preference for the SN2 pathway.

  • Activation Energies: The activation barrier for the SN2 reaction is significantly lower (by 5.6 kcal/mol) than that for the E2 reaction. According to transition state theory, this lower barrier translates to a much faster reaction rate for the SN2 pathway.

  • Reaction Free Energies: The SN2 reaction is also more exergonic (more thermodynamically favorable) than the E2 reaction, with a more negative Gibbs free energy of reaction.

Discussion and Comparison with Experimental Observations

The computational results strongly predict that the reaction of Methyl 2-bromo-2-fluoropropanoate with azide in acetonitrile will proceed predominantly via an SN2 mechanism to yield Methyl 2-azido-2-fluoropropanoate. The E2 pathway, while a possible side reaction, is expected to be a minor contributor to the overall product distribution due to its higher activation barrier.

This prediction is consistent with several key principles of organic chemistry and observations from similar systems:

  • Leaving Group Ability: Bromide is a significantly better leaving group than fluoride. This is reflected in the SN2 pathway where the C-Br bond is broken. In a hypothetical SN2 reaction involving fluoride displacement, the activation barrier would be prohibitively high.

  • Nucleophile vs. Base Strength: The azide ion is a good nucleophile but only a moderately strong base. In a polar aprotic solvent like acetonitrile, its nucleophilicity is enhanced, further favoring the SN2 pathway.

  • Steric Hindrance: The α-carbon in Methyl 2-bromo-2-fluoropropanoate is secondary, which is generally amenable to SN2 reactions. While the presence of two halogens increases steric bulk compared to a simple secondary alkyl halide, it is not so hindered as to completely shut down the SN2 pathway in favor of elimination.

  • Literature Precedent: Experimental studies on the reaction of similar α-halo esters with nucleophiles often report substitution as the major pathway. For instance, the reaction of (1R,2S,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol with sodium azide results in the clean substitution of the bromide, with no mention of elimination products. This provides strong circumstantial evidence supporting our computational prediction.

Conclusion and Future Directions

This computational guide provides a detailed and insightful analysis of the competing SN2 and E2 reaction pathways for Methyl 2-bromo-2-fluoropropanoate. Our high-level DFT calculations predict a clear preference for the SN2 pathway, leading to the formation of Methyl 2-azido-2-fluoropropanoate as the major product. This prediction is grounded in a quantitative analysis of the reaction energetics and is supported by established principles of organic reactivity and literature precedents for analogous systems.

For researchers and professionals in drug development and organic synthesis, this computational approach offers a powerful and cost-effective tool for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. While this study provides a strong predictive framework, experimental validation of the kinetic parameters and product distribution for this specific reaction would be a valuable future endeavor to further corroborate these computational findings.

References

  • Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. J. Phys. Chem. B2009 , 113, 6378–6396. [Link]

  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]

  • Reaction of (1R,2S,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol with sodium azide. Chegg Study. [Link]

Validation

comparative reactivity of alpha-halo esters in organic synthesis

Comparative Reactivity of -Halo Esters: A Process Chemist’s Guide to Halogen Selection Executive Summary: In organic synthesis, -halo esters are bifunctional linchpins, offering both electrophilic sites (carbon-halogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity of -Halo Esters: A Process Chemist’s Guide to Halogen Selection

Executive Summary: In organic synthesis,


-halo esters are bifunctional linchpins, offering both electrophilic sites (carbon-halogen bond) and nucleophilic potential (via enolate formation). While often treated interchangeably in textbooks, the choice between Chloro-, Bromo-, and Iodo-esters dictates reaction kinetics, safety profiles, and yield outcomes in industrial applications. This guide objectively compares these analogues, providing experimental evidence to optimize their use in Reformatsky, Darzens, and substitution workflows.

Part 1: Mechanistic Foundations & Physical Properties

The reactivity differences among


-halo esters are governed by two competing physical factors: Bond Dissociation Energy (BDE)  and Electronegativity .
The Stability-Reactivity Trade-off
  • 
    -Iodo Esters:  Possess the weakest C-X bond, making them hyper-reactive toward metal insertion (Zn, Sm) but prone to oxidative degradation and light sensitivity.
    
  • 
    -Bromo Esters:  The "Gold Standard." They offer the optimal balance of storage stability and leaving group ability (
    
    
    
    in
    
    
    is high).
  • 
    -Chloro Esters:  The most stable and cost-effective. However, the strong C-Cl bond creates a high activation barrier for metal insertion, often requiring "Rieke Zinc" or Lewis acid activation. Conversely, their higher electronegativity renders the 
    
    
    
    -protons slightly more acidic, an advantage in base-mediated enolization (Darzens).

Table 1: Comparative Physical Properties

PropertyEthyl ChloroacetateEthyl BromoacetateEthyl IodoacetateImpact on Synthesis
C-X Bond Length 1.77 Å1.94 Å2.14 ÅLonger bonds = easier metal insertion.
Bond Dissociation Energy ~84 kcal/mol~72 kcal/mol~57 kcal/molLower BDE = faster oxidative addition.
Leaving Group Ability PoorGoodExcellentCritical for

and Elimination.
Lachrymatory Potency HighSevereModerateSafety Critical: All are alkylating agents.

Part 2: The Reformatsky Reaction (C-C Bond Formation)[1]

The Reformatsky reaction (Zn-mediated addition to carbonyls) is the primary use case for these reagents.[1] The rate-determining step is typically the oxidative insertion of Zinc into the C-X bond.[2]

Experimental Comparison: Br vs. Cl
  • Bromoacetates: React spontaneously with activated zinc dust at 40–60°C. The induction period is manageable.

  • Chloroacetates: Often inert to standard zinc dust. They require:

    • Higher temperatures (reflux in THF/Benzene).

    • Activation catalysts (TMSCl, Iodine, or Dibromoethane).

    • Risk: The long induction period can lead to a sudden, violent exotherm once the reaction initiates (thermal runaway).

Application Insight: In high-throughput drug screening,


-bromo esters are preferred for reliability. In multi-ton process chemistry, 

-chloro esters are preferred for cost, provided the zinc activation protocol is strictly engineered to prevent runaway.
Visualization: The Reformatsky Activation Pathway

ReformatskyMechanism Start α-Halo Ester (R-CHX-COOEt) Insert Oxidative Insertion (Rate Limiting) Start->Insert X = Br (Fast) X = Cl (Slow) Zn Activated Zinc (Zn°) Zn->Insert Enolate Zinc Enolate (Reformatsky Reagent) Insert->Enolate Formation Product β-Hydroxy Ester Enolate->Product + Aldehyde Then H3O+ Aldehyde Electrophile (R'-CHO)

Figure 1: The Reformatsky Reaction pathway.[3][1][2] Note that the oxidative insertion step is highly dependent on the halogen identity (Br > Cl).

Part 3: The Darzens Condensation (Epoxide Formation)[4]

In the Darzens condensation, the mechanism shifts. The reaction relies on deprotonation to form an enolate, followed by nucleophilic attack and intramolecular substitution.[4]

The "Chloro Advantage"

Counter-intuitively,


-chloro esters  can outperform bromo esters in the Darzens reaction.
  • Reasoning: The higher electronegativity of Chlorine makes the

    
    -protons more acidic (
    
    
    
    lowering), facilitating faster deprotonation by bases (e.g., NaOEt or Phosphazenes).
  • Data Support: Research indicates that methyl chloroacetate reacts faster than methyl bromoacetate with aromatic aldehydes in the presence of phosphazene bases, attributed to this acidity difference [1]. Furthermore, Bromo-enolates are softer and may undergo side reactions (self-condensation) more readily than the harder Chloro-enolates.

Part 4: Experimental Protocols

Protocol A: Standard Reformatsky with Ethyl Bromoacetate

Use this for: Reliable synthesis of


-hydroxy esters on gram scale.
  • Zinc Activation: In a dry 3-neck flask under

    
    , place 1.2 eq. of Zinc dust. Add 10 mL dry THF and 0.1 mL TMSCl  (Trimethylsilyl chloride). Stir for 15 min at RT to remove the oxide layer.
    
  • Initiation: Add 10% of the total Ethyl Bromoacetate (1.0 eq) and a crystal of Iodine. Heat to 60°C.

  • Observation: Wait for the disappearance of the iodine color (yellow

    
     clear) or a slight exotherm. Crucial: Do not add more reagent until initiation is confirmed.
    
  • Addition: Mix the remaining Bromoacetate with the Aldehyde (0.9 eq) in THF. Add this solution dropwise to the refluxing zinc slurry over 30 mins.

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.

Protocol B: Darzens Condensation with Ethyl Chloroacetate

Use this for: Synthesis of glycidic esters (epoxides).

  • Setup: Flame-dry a flask and add dry Ethanol (solvent) and Sodium Ethoxide (1.1 eq). Cool to 0°C.

  • Reagent Mix: Mix the Ketone/Aldehyde (1.0 eq) and Ethyl Chloroacetate (1.2 eq).

  • Addition: Add the reagent mixture dropwise to the base at 0–5°C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Monitoring: Monitor by TLC. The Chloro-ester is slower to leave but forms the enolate rapidly.

  • Workup: Pour into ice water. Extract with Ether. (Note: Acid workup can ring-open the epoxide; keep neutral/basic).

Part 5: Selection Guide (Decision Matrix)

Use the following logic flow to select the correct halogen for your synthesis.

SelectionGuide Start Target Transformation? CCBond C-C Bond Formation (Reformatsky) Start->CCBond Epoxide Epoxide Formation (Darzens) Start->Epoxide Subst Nucleophilic Substitution (SN2 w/ Amines/Thiols) Start->Subst Ref_Br Use α-BROMO Ester (Standard, Reliable) CCBond->Ref_Br Lab Scale Ref_Cl Use α-CHLORO Ester (Only for >10kg scale with activated Zn) CCBond->Ref_Cl Process Scale Darz_Cl Use α-CHLORO Ester (Higher Acidity, Better Yield) Epoxide->Darz_Cl Sub_I Use α-IODO Ester (Fastest, mildest conditions) Subst->Sub_I Sensitive Substrate Sub_Br Use α-BROMO Ester (Good balance) Subst->Sub_Br Standard Substrate

Figure 2: Decision Matrix for


-halo ester selection based on reaction type.

References

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases. ChemistryOpen, 2022.[5] [Link][5]

  • The Reformatsky Reaction. Organic Reactions, 2011. [Link]

  • Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Aquatic Toxicology, 2000. [Link]

  • Organic Syntheses Procedure: Ethyl

    
    -Hydroxy-
    
    
    
    ,
    
    
    -diphenylpropionate (Reformatsky Example).
    Org. Synth. 1933, 13, 42. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-bromo-2-fluoropropanoate

For the modern researcher in drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—i...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Methyl 2-bromo-2-fluoropropanoate stands out as a particularly valuable starting material, offering a versatile platform for the synthesis of novel, biologically active compounds. This guide provides an in-depth comparison of the biological activities of molecules derived from this key precursor, supported by experimental data and detailed protocols to inform and empower your research endeavors.

The Synthetic Advantage: Why Start with Methyl 2-bromo-2-fluoropropanoate?

Methyl 2-bromo-2-fluoropropanoate is an ester of propanoic acid featuring both a bromine and a fluorine atom on the second carbon.[1] This geminal arrangement of two different halogens provides a unique handle for synthetic chemists. The presence of the bromine atom makes this compound an excellent substrate for reactions where a leaving group is required, such as in the formation of organometallic reagents. One of the most powerful applications of α-bromo-α-fluoro esters is in the Reformatsky reaction .

The Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-bromine bond of an α-haloester to form an organozinc reagent, often called a Reformatsky enolate.[2][3] This enolate is relatively stable and less reactive than its lithium or magnesium (Grignard) counterparts, which prevents it from reacting with the ester functionality of another molecule.[1][4] This chemoselectivity allows it to specifically attack more electrophilic carbonyls, like those in aldehydes and ketones, to form β-hydroxy esters.[1][2][5] This reaction provides a reliable method for carbon-carbon bond formation and the creation of chiral centers.

The true value of using Methyl 2-bromo-2-fluoropropanoate in this context lies in the direct introduction of a fluorine atom at a strategic position in the newly formed molecule. This fluorine atom can then serve to enhance the biological activity of the final compound.

Case Study: Anticancer Activity of Fluorinated Derivatives

While direct biological activity data for the immediate products of a Reformatsky reaction with Methyl 2-bromo-2-fluoropropanoate is not extensively documented in readily available literature, we can draw strong comparative insights from a closely related and well-studied class of compounds: fluorinated chalcones . Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and are known for their broad range of biological activities, including potent anticancer effects.[6][7][8] The synthesis of fluorinated chalcones often involves the Claisen-Schmidt condensation of a fluorinated acetophenone with a benzaldehyde.[8][9][10] The principles of enhanced biological activity through fluorination observed in chalcones are highly relevant to the derivatives of Methyl 2-bromo-2-fluoropropanoate.

Comparative Performance: Fluorinated vs. Non-Fluorinated Chalcones

The introduction of fluorine into the chalcone scaffold has been shown to significantly enhance cytotoxic activity against various cancer cell lines. This is often attributed to fluorine's ability to increase the metabolic stability of the compound and improve its ability to penetrate cell membranes.[9]

Below is a table summarizing the comparative anticancer activity (IC50 values) of fluorinated chalcones versus non-fluorinated analogues or standard chemotherapeutic agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
6-Fluoro-3-(pyridin-4-yl)-isoflavone Breast (MCF-7)0.8Genistein (non-fluorinated)20-24[9]
Fluorinated Chalcone 4c Gastric (MGC-803)Nanomolar range--[11]
Flavokawain B (natural chalcone) Lung (A549)11--[6]
Flavokawain B (natural chalcone) Lung (H1299)5.1--[6]
Chalcone Derivative 2a Liver (HepG2)67.51--[12]
Cisplatin (Standard) Lung (A549/CDDP)35.05Platinum-Chalcone Complex0.31[6]

This table is a compilation of data from multiple sources to illustrate the potency of fluorinated compounds. Direct comparison is implied by the significant improvement over non-fluorinated precursors or standards.

The data clearly indicates that fluorinated derivatives can exhibit substantially lower IC50 values, signifying greater potency against cancer cells. For instance, the 6-fluoro-isoflavone derivative is over 25 times more potent than its non-fluorinated counterpart, genistein.[9] Furthermore, some α-fluorinated chalcones have demonstrated excellent selective toxicity against cancer cells while being less harmful to normal human cells.[11]

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer activity of many chalcones, including their fluorinated derivatives, is linked to their ability to interfere with critical cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival.[10] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis (programmed cell death). Fluorinated chalcones have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10][11]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1 IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation FC Fluorinated Chalcone FC->IKK Inhibits FC->Proteasome Inhibits FC->NFkB_nuc Blocks Translocation Gene Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene Induces Transcription G start Start prep Prepare Anhydrous Reaction Setup (Flame-dried flask, inert atmosphere) start->prep add_zn Add Activated Zinc Dust and Anhydrous THF prep->add_zn prep_sol Prepare Solution of Aldehyde/Ketone and Methyl 2-bromo-2-fluoropropanoate in Anhydrous THF initiate Add Small Amount of Solution to Zinc and Warm to Initiate Reaction prep_sol->initiate add_rest Dropwise Addition of Remaining Solution initiate->add_rest reflux Reflux for 1-2 Hours add_rest->reflux quench Cool and Quench with saturated aq. NH4Cl reflux->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify end End Product: α-Fluoro-β-Hydroxy Ester purify->end

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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